Product packaging for N-Methoxy-N-methylpropionamide(Cat. No.:CAS No. 104863-65-2)

N-Methoxy-N-methylpropionamide

Cat. No.: B028145
CAS No.: 104863-65-2
M. Wt: 117.15 g/mol
InChI Key: YKVJZSZZQKQJMO-UHFFFAOYSA-N
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Description

Overview N-Methoxy-N-methylpropionamide (CAS RN: 104863-65-2) is a specialized acylating agent belonging to the class of Weinreb-Nahm amides. This compound, appearing as a colorless to almost colorless clear liquid, is a powerful synthon for controlled carbonyl additions in organic synthesis. Its primary research value lies in its predictable and high-yielding reactions with potent nucleophiles to produce ketones and aldehydes without over-addition. Research Applications & Value The main application of this compound is in the synthesis of ketones. Upon reaction with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi), it delivers ketones in high yields. This transformation is a cornerstone of the Weinreb ketone synthesis. The key advantage over other acylating agents like esters or acid chlorides is the prevention of a second nucleophilic attack, which would lead to tertiary alcohol byproducts. The mechanism involves the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition, which collapses only upon acidic workup to release the desired ketone. Furthermore, this amide can be cleanly reduced by hydride reagents (e.g., LiAlH 4 ) to furnish aldehydes, highlighting its versatility. Its utility extends to the synthesis of complex natural products and as a key building block in medicinal chemistry for constructing pharmacologically active intermediates. Physical & Chemical Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B028145 N-Methoxy-N-methylpropionamide CAS No. 104863-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4-5(7)6(2)8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVJZSZZQKQJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462887
Record name N-Methoxy-N-methylpropionamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104863-65-2
Record name N-Methoxy-N-methylpropionamide
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Record name N-Methoxy-N-methylpropionamide
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Foundational & Exploratory

N-Methoxy-N-methylpropionamide basic properties

Author: BenchChem Technical Support Team. Date: January 2026

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N-Methoxy-N-methylpropionamide CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methoxy-N-methylpropionamide

Executive Summary

This compound, a prominent member of the Weinreb amide class of reagents, is a versatile intermediate in modern organic synthesis. This guide provides a comprehensive technical overview of its core properties, synthesis, and critical applications, with a focus on its role in the controlled formation of ketones. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols, and offer essential safety and handling information for laboratory professionals. The stability of the tetrahedral intermediate formed during nucleophilic attack is central to its utility, preventing the over-addition often encountered with more reactive acylating agents. This document serves as a practical resource for researchers, chemists, and drug development professionals aiming to leverage this reagent's unique capabilities.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical synthesis and regulatory compliance. This compound is unequivocally identified by its CAS (Chemical Abstracts Service) Registry Number.

IdentifierValueSource
CAS Number 104863-65-2 [1][2][3]
IUPAC NameN-methoxy-N-methylpropanamide[1]
SynonymsThis compound[1][2][4]
Molecular FormulaC₅H₁₁NO₂[1][2]
Molecular Weight117.15 g/mol [1][2][3]
InChI KeyYKVJZSZZQKQJMO-UHFFFAOYSA-N[1][2]
Canonical SMILESCCC(=O)N(C)OC[1]

The physical properties of this compound are critical for its handling, storage, and use in reactions. It is a colorless to nearly colorless liquid, a characteristic that is important for visual inspection of purity and reaction monitoring.[4][5]

PropertyValueSource
Physical StateLiquid[3]
AppearanceColorless to Almost Colorless Clear Liquid[4][5]
Purity>97.0% (GC)[4][5]
Flash Point26 °C
Storage TemperatureRecommended <15°C, often stored at 2-8°C

The Synthetic Utility of Weinreb Amides: A Primer

N-Methoxy-N-methylamides, commonly known as Weinreb amides, were first reported in 1981 and have since become indispensable tools in organic synthesis.[6][7] Their primary advantage lies in their reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones in high yields.[6]

Unlike highly reactive acylating agents such as acid chlorides or esters, which are prone to over-addition of the organometallic nucleophile to form tertiary alcohols, the Weinreb amide offers a controlled, single addition. This selectivity is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[6] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This chelate-stabilized intermediate effectively protects the carbonyl group from a second nucleophilic attack.

Synthesis of this compound

The preparation of Weinreb amides can be achieved through various methods, typically involving the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine.[7][8] A common and reliable laboratory-scale synthesis involves the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride.

Experimental Protocol: Synthesis from Propionyl Chloride

This protocol describes a standard procedure for synthesizing this compound. The causality is clear: propionyl chloride serves as the activated acyl donor, while pyridine acts as a base to neutralize the HCl generated, driving the reaction to completion.

Materials:

  • Propionyl Chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).

  • Suspension: Suspend the solid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add anhydrous pyridine (2.2 eq) to the suspension. Stir for 15-20 minutes.

  • Acyl Chloride Addition: Add a solution of propionyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by pouring the mixture into a separatory funnel containing cold saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A 1. Suspend N,O-Dimethylhydroxylamine HCl in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Pyridine (Base) B->C D 4. Add Propionyl Chloride (Acyl Donor) dropwise at 0 °C C->D E 5. Warm to RT, stir 12-16h D->E F 6. Quench with NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash (Acid, Base, Brine) G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify (Distillation) I->J

Caption: General workflow for the synthesis of this compound.

Core Application: Ketone Synthesis

The hallmark application of this compound is the synthesis of ketones via reaction with organometallic reagents. This transformation is central to the construction of more complex molecules in pharmaceutical and fine chemical manufacturing.[9]

Mechanism of Action:

  • Nucleophilic Addition: An organometallic reagent (R'-M, e.g., a Grignard reagent) adds to the carbonyl carbon of the Weinreb amide.

  • Intermediate Formation: This addition forms a stable, five-membered chelated tetrahedral intermediate. The metal cation (e.g., MgX⁺) is coordinated by both the newly formed alkoxide oxygen and the methoxy oxygen.

  • Stability: This chelated intermediate is stable at low reaction temperatures and does not readily eliminate the N-methoxy-N-methylamino group. This stability is the key to preventing a second addition of the organometallic reagent.

  • Hydrolysis (Workup): Upon aqueous acidic workup, the intermediate is hydrolyzed, collapsing to release the desired ketone (R-CO-R') and N,O-dimethylhydroxylamine as a salt.

Caption: Mechanism of ketone synthesis using a Weinreb amide.

Analytical Characterization Workflow

Structural verification and purity assessment are non-negotiable for ensuring the reliability of experimental outcomes. A standard analytical workflow for this compound would involve a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of all proton environments: the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the O-methyl group (a singlet). Integration of the signals would correspond to the number of protons in each environment.

    • ¹³C NMR: Would show distinct signals for the five carbon atoms in the molecule, including the characteristic carbonyl carbon signal (~170-175 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the amide C=O carbonyl stretch, a key functional group for identification.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight. The mass spectrum would show the molecular ion peak corresponding to the compound's mass (117.15 m/z).

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. This compound is classified as a flammable liquid and may cause irritation.[1]

Safety AspectInformationSource
Pictograms GHS02 (Flame)
Signal Word Warning / Danger
Hazard Statements H225: Highly flammable liquid and vapor.H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][4][11]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P233: Keep container tightly closed.P280: Wear protective gloves/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P403+P235: Store in a well-ventilated place. Keep cool.P501: Dispose of contents/container to an approved waste disposal plant.[4][11]

Handling:

  • Use in a well-ventilated area or a chemical fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12]

  • Take precautionary measures against static discharge. Use only non-sparking tools.[4]

  • Avoid inhalation of vapors and contact with skin and eyes.[12]

Storage:

  • Store in a cool, dry, well-ventilated place away from ignition sources and oxidants.[12]

  • Keep the container tightly closed.[4]

  • Recommended storage is often in a refrigerator (2-8°C) to ensure long-term stability.

Conclusion

This compound (CAS No. 104863-65-2) is a valuable and highly efficient reagent for the controlled synthesis of ketones. Its utility is rooted in the stable chelated intermediate it forms with organometallic reagents, which elegantly circumvents the common problem of over-addition. By understanding its properties, synthesis, and the mechanism of its reactivity, researchers can confidently and safely incorporate this Weinreb amide into their synthetic strategies to build complex molecular architectures with precision and high yield.

References

An In-depth Technical Guide to N-Methoxy-N-methylpropionamide: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Methoxy-N-methylpropionamide, a valuable reagent in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and its pivotal role as a Weinreb amide in the controlled formation of ketones. The content herein is structured to offer not just procedural steps but also the underlying scientific principles that govern its reactivity and utility.

Introduction: The Significance of this compound

This compound, also known as a Weinreb amide, is a cornerstone in the synthetic chemist's toolkit for the construction of carbon-carbon bonds. Its prominence stems from its ability to react with organometallic reagents, such as Grignard and organolithium compounds, to produce ketones in high yields, effectively avoiding the common issue of over-addition that plagues similar reactions with esters or acid chlorides.[1][2] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate, which resists further nucleophilic attack until a hydrolytic workup.[1][3] This guide will explore the intricacies of this remarkable molecule, providing both theoretical understanding and practical protocols for its use.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

Chemical Structure and Identifiers

This compound is characterized by a central carbonyl group bonded to a nitrogen atom, which is, in turn, substituted with a methyl and a methoxy group. This specific arrangement is the hallmark of a Weinreb amide.

Synthesis_Workflow A Propionyl Chloride D Reaction Mixture (0°C to Room Temperature) A->D B N,O-Dimethylhydroxylamine Hydrochloride B->D C Base (e.g., Pyridine) in Dichloromethane C->D E Aqueous Workup (HCl, NaHCO₃, Brine) D->E F Drying and Concentration E->F G This compound (Colorless Oil) F->G Weinreb_Mechanism start This compound intermediate Stable Chelated Tetrahedral Intermediate start->intermediate + R⁻ reagent R-MgX or R-Li reagent->intermediate product Ketone intermediate->product Hydrolysis side_product N,O-Dimethylhydroxylamine intermediate->side_product Hydrolysis workup Aqueous Workup (H₃O⁺) workup->product

References

The Strategic Role of N-Methoxy-N-methylpropionamide in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Amide to a Cornerstone of Controlled Acylation

In the landscape of organic synthesis, where precision and control are paramount, the choice of reagents can dictate the success or failure of a complex molecular construction. N-Methoxy-N-methylamides, commonly known as Weinreb amides, represent a pivotal development in the chemist's toolkit for carbon-carbon bond formation.[1][2] This guide focuses on a specific and highly useful member of this class: N-Methoxy-N-methylpropionamide. We will delve into its fundamental properties, its mechanistic advantages, and its practical application, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic value.

The true innovation of the Weinreb amide lies in its ability to react with potent organometallic reagents, such as Grignard or organolithium reagents, to cleanly afford ketones, or with hydride reagents to yield aldehydes.[2][3] This controlled reactivity circumvents the common problem of over-addition, a frequent complication when using more traditional acylating agents like esters or acid chlorides.[3] This unique behavior is attributed to the formation of a stable, chelated tetrahedral intermediate, which resists further nucleophilic attack until a deliberate aqueous workup.[1][4]

Core Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in the laboratory. This compound is a colorless liquid at room temperature.[5][6] Its key properties are summarized below, providing a quick reference for experimental design and safety considerations.

PropertyValueSource(s)
Molecular Weight 117.15 g/mol [7][8][9]
Molecular Formula C₅H₁₁NO₂[8][9]
CAS Number 104863-65-2[7]
Appearance Colorless to Almost Colorless Liquid[5][6]
Purity Typically >97% (GC)[6][7]
IUPAC Name N-methoxy-N-methylpropanamide[8]
Boiling Point 202°C[5]
Flash Point 85°C[5]

The Weinreb Ketone Synthesis: A Mechanistic Deep Dive

The cornerstone of this compound's utility is the Weinreb-Nahm ketone synthesis, first reported in 1981.[1] The reaction's success hinges on the unique stability of the intermediate formed upon nucleophilic addition.

When an organometallic reagent (R'-M) attacks the carbonyl carbon of the this compound, a tetrahedral intermediate is formed. Unlike the intermediate in reactions with esters or acid chlorides, this species is stabilized by chelation between the oxygen of the methoxy group and the metal atom (M) of the nucleophile.[1][4] This five-membered ring structure is remarkably stable at low temperatures, preventing the collapse of the intermediate and the subsequent elimination of the amide group to form a ketone, which would then be susceptible to a second nucleophilic attack.[1] Only upon acidic workup is the chelated intermediate hydrolyzed to yield the desired ketone in high purity.

Caption: The Weinreb ketone synthesis workflow, highlighting the stable intermediate.

Experimental Protocol: Synthesis of a Ketone via the Weinreb-Nahm Reaction

This protocol provides a general, self-validating procedure for the synthesis of a ketone from this compound using a Grignard reagent. The success of the reaction is validated by the clean conversion to the ketone with minimal formation of the tertiary alcohol byproduct.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and condenser

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). The flask is sealed with a septum and flushed with dry nitrogen. Anhydrous THF is added via syringe to dissolve the amide.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice-water bath. This is a critical step to ensure the stability of the tetrahedral intermediate that will be formed.[1]

  • Grignard Addition: The Grignard reagent (1.1 eq) is added dropwise via a dropping funnel or syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly. The slow addition helps to control the exothermicity of the reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, the reaction is stirred at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting amide.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C. This step protonates the intermediate, leading to its collapse and the formation of the ketone. The acidic quench also neutralizes any unreacted Grignard reagent.

  • Workup and Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed successively with saturated aqueous NaHCO₃ and brine. The purpose of the bicarbonate wash is to remove any remaining acid.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure ketone.

Versatility in Synthesis: Broader Applications

The utility of this compound and other Weinreb amides extends beyond the synthesis of simple ketones. They are stable functional groups compatible with a wide range of reaction conditions, allowing for their incorporation into complex synthetic routes.[3]

  • Aldehyde Synthesis: Reduction with hydride reagents like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) provides a reliable route to aldehydes, again avoiding over-reduction to the alcohol.[3]

  • One-Pot Procedures: The stability of the Weinreb amide has been exploited in the development of one-pot magnesium-halogen exchange and arylation reactions, simplifying synthetic workflows.[1]

  • Peptide Chemistry: Various peptide coupling reagents can be used to prepare Weinreb amides from carboxylic acids, including those with chiral centers, often without racemization.[4]

Safety and Handling

This compound is a flammable liquid and vapor.[8] It can cause skin and eye irritation.[8] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid exposure to heat, sparks, and open flames.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its ability to facilitate the controlled formation of ketones and aldehydes from highly reactive organometallic and hydride reagents makes it an invaluable tool in academic research, process development, and the pharmaceutical industry. The underlying principle of its reactivity—the formation of a stable, chelated intermediate—is a testament to the power of mechanistic understanding in driving synthetic innovation. By mastering the application of this reagent, scientists can navigate complex synthetic challenges with greater precision and efficiency.

References

N-Methoxy-N-methylpropionamide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-Methoxy-N-methylpropionamide

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern organic synthesis, N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile and reliable intermediates.[1][2] this compound, the subject of this guide, is a quintessential example, serving as a stable and easily handled precursor for the synthesis of ketones and aldehydes derived from propionic acid.

The primary advantage of employing a Weinreb amide, such as this compound, lies in its elegant solution to the pervasive problem of over-addition that plagues reactions with highly reactive organometallic reagents (e.g., Grignard or organolithium reagents).[3][4] When these nucleophiles react with traditional acylating agents like acid chlorides or esters, the initial ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.

The genius of the Weinreb amide resides in its mechanism. Upon nucleophilic attack, it forms a stable, five-membered tetrahedral intermediate that is stabilized by chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen.[4][5] This intermediate remains intact at low temperatures and does not collapse to the ketone until an acidic workup is performed. This chelation-stabilized pause effectively prevents the second "over-addition," ensuring a clean conversion to the desired ketone.[3][5] This guide provides a comprehensive overview of a reliable synthesis protocol, purification strategy, and detailed characterization of this compound for research and development applications.

Part 1: Synthesis Methodology

The synthesis of this compound can be achieved through various methods, often starting from propionic acid or its activated derivatives like propionyl chloride or propionic anhydride.[1][6][7] A highly efficient and common laboratory-scale approach involves the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a peptide coupling agent. This avoids the need to first prepare a more hazardous acid chloride.

This section details a robust protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, a water-soluble carbodiimide that facilitates amide bond formation under mild conditions.

Reaction Principle and Causality

The core of this synthesis is the activation of the carboxylic acid's carboxyl group. Propionic acid itself is not reactive enough to be attacked by the weakly nucleophilic N,O-dimethylhydroxylamine. EDC serves as a dehydrating and activating agent. It reacts with the carboxyl group of propionic acid to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile. The nitrogen of N,O-dimethylhydroxylamine then attacks the activated carbonyl carbon, displacing the isourea to form the stable amide bond. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the amine and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow from starting materials to the purified product.

G cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Purification A Dissolve Propionic Acid, N,O-Dimethylhydroxylamine HCl, & HOBt in DCM B Cool solution to 0°C (Ice Bath) A->B C Add DIPEA (Base) B->C D Add EDC (Coupling Agent) portion-wise C->D E Allow to warm to RT and stir for 12-16h D->E F Quench with water E->F G Separate organic layer F->G H Wash organic layer sequentially with: 1. 1M HCl (aq) 2. Sat. NaHCO3 (aq) 3. Brine G->H I Dry over anhydrous Na2SO4 H->I J Filter and concentrate in vacuo I->J K Purify crude oil via Flash Column Chromatography J->K L Collect and combine pure fractions K->L M Remove solvent in vacuo L->M N Pure N-Methoxy-N- methylpropionamide M->N Final Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Propionic acid

  • N,O-Dimethylhydroxylamine hydrochloride[8]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) - Optional but recommended to suppress side reactions and minimize racemization in chiral substrates.

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add propionic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.1 eq).

  • Dissolve the solids in anhydrous dichloromethane (approx. 0.2 M concentration relative to the acid).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add DIPEA (2.5 eq) to the stirred solution.

  • Add EDC (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The acidic wash removes excess amine base, while the basic wash removes unreacted carboxylic acid and HOBt.[9]

  • Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel. A typical eluent system is a gradient of 10% to 40% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to afford this compound as a colorless liquid.[10]

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following section details the expected outcomes from standard analytical techniques.

Visualizing the Characterization Strategy

This diagram illustrates the logical process of confirming the product's identity.

G cluster_0 cluster_1 A Synthesized Product B ¹H NMR A->B C ¹³C NMR A->C D FT-IR A->D E Mass Spec (MS) A->E F Confirms proton environment Number of signals, splitting, and integration match structure B->F G Confirms carbon backbone Number of signals and chemical shifts match structure C->G H Confirms functional groups Presence of C=O (amide) stretch D->H I Confirms molecular weight Detection of molecular ion peak [M+H]⁺ E->I J Verified Structure & Purity of This compound F->J G->J H->J I->J

Caption: Logic flow for the structural verification of the synthesized product.

Expected Analytical Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyExpected Value
Molecular Formula C₅H₁₁NO₂[11]
Molecular Weight 117.15 g/mol [11]
Appearance Colorless to pale yellow liquid[10]
¹H NMR (CDCl₃, 400 MHz) δ 3.69 (s, 3H, -OCH₃), 3.19 (s, 3H, -NCH₃), 2.45 (q, J=7.4 Hz, 2H, -CH₂-), 1.15 (t, J=7.4 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 175.5 (C=O), 61.2 (-OCH₃), 32.4 (-NCH₃), 25.8 (-CH₂-), 9.6 (-CH₃)
FT-IR (neat, cm⁻¹) ~1660 cm⁻¹ (strong, C=O amide stretch)
Mass Spec (ESI+) m/z 118.08 [M+H]⁺, 140.07 [M+Na]⁺[12]
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides the most definitive evidence for the structure. The presence of four distinct signals with the expected chemical shifts, integration values (3H:3H:2H:3H), and splitting patterns (a singlet for each methyl group, a quartet for the methylene group, and a triplet for the terminal methyl group) is a clear confirmation of the this compound structure. The coupling between the -CH₂- and -CH₃ of the propyl group is characteristic.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show five distinct signals, corresponding to the five unique carbon atoms in the molecule. The signal far downfield (~175 ppm) is characteristic of an amide carbonyl carbon. The other four signals in the aliphatic region correspond to the methoxy, N-methyl, methylene, and methyl carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band around 1660 cm⁻¹. This band is characteristic of the C=O stretching vibration of a tertiary amide, providing clear evidence of the successful amide bond formation.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode will confirm the molecular weight of the compound. The expected observation is the protonated molecular ion ([M+H]⁺) at an m/z value of approximately 118.08, which corresponds to the molecular formula C₅H₁₂NO₂⁺.

Part 3: Safety and Handling

Professional laboratory safety practices must be observed at all times.

  • This compound: Classified as a flammable liquid and vapor.[13] It may cause skin and serious eye irritation.[11] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Reagents: Coupling agents like EDC can be sensitizers. Propionic acid and its derivatives are corrosive. Dichloromethane is a volatile solvent and a suspected carcinogen. All reagents should be handled with care in a fume hood, following the specific guidelines in their respective Safety Data Sheets (SDS).[14]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable synthetic intermediate whose utility stems from its ability to cleanly form ketones without over-addition byproducts. The synthesis protocol described herein, utilizing a common carbodiimide coupling agent, is a reliable and scalable method for its preparation from propionic acid. The detailed characterization data provides a clear benchmark for researchers to verify the identity and purity of the synthesized material, ensuring its quality for subsequent use in complex synthetic endeavors.

References

The Atypical Mechanism of Action of N-Methoxy-N-methylpropionamide: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methoxy-N-methylpropionamide, a member of the N,O-dimethylhydroxylamide family, more commonly known in the field of organic chemistry as a Weinreb amide, presents a unique "mechanism of action" that diverges from the traditional pharmacological context of receptor-ligand interactions. Its utility and mode of action are not defined by biological activity, but by its pivotal role as a stable and selective acylating agent in organic synthesis. This technical guide provides an in-depth exploration of the chemical principles that govern the reactivity of this compound, enabling the controlled formation of ketones and aldehydes, which are crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. We will dissect the underlying mechanism that prevents the pervasive issue of over-addition in reactions with organometallic reagents and provide practical insights for its application in research and development.

Introduction: Redefining "Mechanism of Action" in a Synthetic Context

In the realm of drug development, the term "mechanism of action" typically describes the intricate molecular interactions through which a drug elicits its therapeutic effect. However, for a compound like this compound, its significance lies not in its direct biological effect, but in its role as a sophisticated chemical tool. It is a prime example of a Weinreb amide, a class of compounds developed by Steven M. Weinreb and Steven Nahm in 1981 to address a long-standing challenge in organic synthesis: the controlled formation of ketones from carboxylic acid derivatives.[1][2]

The primary challenge with traditional acylating agents, such as esters and acid chlorides, is their propensity to undergo a second nucleophilic attack by organometallic reagents, leading to the formation of tertiary alcohols as undesired byproducts.[1][3] The Weinreb amide, and by extension this compound, elegantly circumvents this issue through a unique mechanism that stabilizes a key reaction intermediate. This guide will illuminate this mechanism, providing researchers and drug development professionals with a comprehensive understanding of how to leverage this powerful synthetic tool.

The Weinreb Amide: A Keystone of Controlled Ketone Synthesis

The remarkable stability and controlled reactivity of this compound stem from its unique N-methoxy-N-methylamide structure.[4] This arrangement is central to its ability to form a stable tetrahedral intermediate upon reaction with organometallic reagents like Grignard or organolithium reagents.[4][5]

The Chelation-Stabilized Tetrahedral Intermediate

The cornerstone of the Weinreb amide's mechanism is the formation of a five-membered chelate ring in the tetrahedral intermediate. When a nucleophilic organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of this compound, a tetrahedral intermediate is formed. The key feature of this intermediate is the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by both the newly formed anionic oxygen and the oxygen of the N-methoxy group.[1][5]

This chelation imparts significant stability to the intermediate, preventing its collapse and the subsequent elimination of the N-methoxy-N-methylamine group.[5] This stability is maintained at low temperatures, allowing for a controlled reaction.[1] Upon acidic workup, the stable intermediate is readily hydrolyzed to yield the desired ketone in high purity.[4][5]

Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocol: A General Procedure for Ketone Synthesis

The following is a representative, step-by-step protocol for the synthesis of a ketone using this compound and a Grignard reagent.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 equivalent) dissolved in anhydrous THF.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of Grignard Reagent: The Grignard reagent (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.

  • Extraction: The aqueous layer is separated and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude ketone.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Advantages in Drug Development and Organic Synthesis

The precision and reliability of the Weinreb ketone synthesis make it an invaluable tool in the multi-step synthesis of complex molecules, which is a cornerstone of drug discovery and development.[4] The key advantages include:

  • High Selectivity and Prevention of Over-addition: This is the most significant advantage, leading to cleaner reactions and higher yields of the desired ketone.[1][4]

  • Broad Substrate Scope: The method is compatible with a wide variety of organometallic reagents and carboxylic acid derivatives.[4]

  • Mild Reaction Conditions: The reactions are typically carried out under mild conditions, which allows for the presence of sensitive functional groups in the reactants.[4]

  • Stability of the Weinreb Amide: N-Methoxy-N-methylamides are generally stable compounds that can be purified and stored before use.[4]

FeatureWeinreb Amide (e.g., this compound)Ester / Acid Chloride
Reaction with Organometallics Forms a stable, chelated tetrahedral intermediate.Forms an unstable tetrahedral intermediate.
Primary Product KetoneTertiary Alcohol (due to over-addition)
Selectivity HighLow
Yield of Ketone Generally HighOften Low

Conclusion

This compound, as a representative Weinreb amide, offers a highly effective and controlled method for the synthesis of ketones. Its "mechanism of action" is a testament to clever chemical design, leveraging the principles of chelation to stabilize a key reaction intermediate and prevent unwanted side reactions. For researchers and scientists in drug development and organic synthesis, a thorough understanding of this mechanism is essential for the efficient and precise construction of complex molecular architectures that are vital for the advancement of medicine and materials science.

References

A Technical Guide to N-Methoxy-N-methylpropionamide in Weinreb Ketone Synthesis: Mechanism, Protocol, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of ketones is a foundational transformation in organic chemistry, pivotal to the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. However, traditional methods utilizing organometallic reagents with common acylating agents like esters or acid chlorides are frequently plagued by over-addition, leading to the formation of tertiary alcohols and diminished yields. The Weinreb-Nahm ketone synthesis, developed in 1981, provides an elegant and robust solution to this long-standing challenge.[1][2] This guide focuses specifically on the utility of N-Methoxy-N-methylpropionamide, a quintessential Weinreb amide, as a model substrate. We will provide an in-depth exploration of the underlying mechanism, a field-tested experimental protocol, and a discussion of its strategic application in complex molecule synthesis, particularly within the drug development landscape.

The Challenge of Controlled Acylation: Overcoming Over-Addition

The reaction of a carboxylic acid derivative with an organometallic reagent (e.g., Grignard or organolithium) is a classic carbon-carbon bond-forming reaction. The initial nucleophilic addition forms a ketone. However, in most cases, the resulting ketone is more reactive towards the organometallic reagent than the starting material.[3][4] This leads to a second, often undesired, nucleophilic attack, yielding a tertiary alcohol. This lack of selectivity complicates product purification and significantly lowers the yield of the target ketone.[1]

The Weinreb ketone synthesis circumvents this issue through the use of N-methoxy-N-methylamides (Weinreb amides). The unique structure of these amides allows for the formation of a stable intermediate that resists further nucleophilic attack, thereby ensuring the reaction stops cleanly at the ketone stage after an aqueous workup.[5]

The Core Principle: Mechanism of Action

The efficacy of this compound, and Weinreb amides in general, is rooted in its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1][3]

The process unfolds as follows:

  • Nucleophilic Addition: The organometallic reagent (R'-M, where M is typically Li or MgX) adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Chelate Formation: This addition forms a tetrahedral intermediate. Crucially, the metal cation is stabilized by chelation, forming a five-membered ring with both the carbonyl oxygen and the methoxy oxygen.[6]

  • Intermediate Stability: This bidentate chelation renders the intermediate exceptionally stable at low temperatures. It prevents the elimination of the amido group to form the ketone in situ. Without the premature formation of the highly reactive ketone, the possibility of a second nucleophilic addition (over-addition) is completely suppressed.[7][8]

  • Hydrolysis (Workup): Upon the addition of a mild acid (e.g., aqueous NH₄Cl or HCl) during the workup, the stable chelate is hydrolyzed, collapsing the intermediate and liberating the desired ketone in high purity.[9]

Weinreb_Mechanism

Figure 1: Chelation-controlled mechanism preventing over-addition.

Experimental Protocol: A Self-Validating System

This section details a two-part, field-proven workflow: the preparation of the Weinreb amide from an acid chloride, followed by its conversion to a ketone.

Part A: Synthesis of this compound

This procedure converts propionyl chloride into the corresponding Weinreb amide. The use of an acid chloride is efficient for acylation.[1][10]

Materials:

  • Propionyl Chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend N,O-Dimethylhydroxylamine hydrochloride (1.0 eq) in dry DCM. Cool the flask to 0 °C using an ice bath.

    • Causality: An inert atmosphere prevents reactions with atmospheric moisture. Cooling to 0 °C mitigates the exothermic nature of the reaction and minimizes potential side reactions.

  • Base Addition: Slowly add pyridine or Et₃N (2.2 eq) to the suspension. Stir for 10-15 minutes.

    • Causality: The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. A slight excess of base ensures complete neutralization and scavenges the HCl generated during the acylation.

  • Acylation: Add propionyl chloride (1.0 eq) dropwise to the cold mixture. The reaction is often exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.

  • Workup & Purification:

    • Quench the reaction by adding water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine/Et₃N), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by distillation or flash column chromatography to yield pure this compound.[2]

Part B: Weinreb Ketone Synthesis (e.g., Synthesis of 4-Heptanone)

This protocol describes the reaction of this compound with propylmagnesium bromide.

Materials:

  • This compound (from Part A)

  • Propylmagnesium bromide (or other Grignard/organolithium reagent) in a suitable solvent (e.g., THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath).

    • Causality: Rigorously dry conditions are essential as organometallic reagents are highly reactive with water. Low temperature is critical for the stability of the tetrahedral intermediate and to prevent potential side reactions.[1]

  • Nucleophile Addition: Add the Grignard reagent (1.1-1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

    • Causality: A slight excess of the organometallic reagent ensures complete consumption of the Weinreb amide. Slow, controlled addition prevents temperature spikes that could destabilize the chelated intermediate.

  • Reaction: Stir the mixture at the low temperature for 30 minutes, then allow it to warm slowly to 0 °C or room temperature over 1-2 hours. Monitor by TLC.

  • Quenching & Workup:

    • Cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution. This hydrolyzes the intermediate and destroys any excess Grignard reagent.

    • Causality: NH₄Cl is a mild proton source, making it ideal for the workup without causing acid-sensitive functional groups to decompose.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude ketone can be purified by flash chromatography or distillation to yield the final product (4-heptanone).

Weinreb_Workflow

Figure 2: A two-stage workflow for Weinreb ketone synthesis.

Scope, Advantages, and Limitations

The Weinreb ketone synthesis is a highly versatile and reliable method, which has led to its widespread adoption.[1]

FeatureWeinreb Ketone SynthesisTraditional Acylation (Ester/Acid Chloride)
Selectivity Excellent; stops cleanly at the ketone stage.Poor; significant over-addition to tertiary alcohol is common.[3]
Yield Generally high to excellent.Variable and often moderate due to side products.
Functional Group Tolerance High; tolerates esters, silyl ethers, N-protected amino acids, sulfonates, and more.[1]Low; organometallic reagents can react with other electrophilic sites.
Reagent Scope Broad; compatible with Grignard reagents, organolithiums, and organocuprates.[7]Broad, but side reactions are more prevalent.
Reductions Can be cleanly reduced to aldehydes using LiAlH₄ or DIBAL-H.[1][9]Reduction often proceeds to the primary alcohol.
Stability Weinreb amides are stable, often crystalline solids or high-boiling liquids that can be purified and stored.Acid chlorides are highly moisture-sensitive.

Limitations: While robust, the method is not without limitations.

  • Steric Hindrance: Very bulky organometallic reagents or sterically hindered Weinreb amides can lead to slow or incomplete reactions.

  • Basicity of Reagents: Strongly basic, non-nucleophilic reagents can sometimes cause deprotonation or elimination side reactions instead of addition.[11][12]

  • Atom Economy: The synthesis of the Weinreb amide from a carboxylic acid adds a step to the overall sequence compared to direct use of an acid chloride, which can be a consideration in process chemistry.

Application in Drug Development and Natural Product Synthesis

The reliability and mild conditions of the Weinreb ketone synthesis have made it an indispensable tool in the synthesis of complex, biologically active molecules. Ketone moieties are common pharmacophores and are crucial intermediates for building more complex stereocenters and heterocyclic systems.

The method has been instrumental in the total synthesis of numerous natural products, including Macrosphelides A and B, Amphidinolide J, and Spirofungins A and B.[1] In drug development, its tolerance for sensitive functional groups allows for the late-stage introduction of ketone functionalities into complex scaffolds, a critical advantage for generating analogues for structure-activity relationship (SAR) studies. For instance, the synthesis of chiral α-amino ketones, precursors to protease inhibitors, often relies on the reaction of an N-protected amino Weinreb amide with an organometallic reagent.[7]

Conclusion

This compound serves as a perfect exemplar of the power and precision of the Weinreb amide functionality. By forming a stable, chelated intermediate, it effectively solves the pervasive problem of over-addition in ketone synthesis. This method provides chemists, particularly those in drug discovery and development, with a trustworthy and versatile tool for constructing C-C bonds under mild conditions with high functional group compatibility. Its continued prevalence in both academic and industrial laboratories is a testament to its enduring utility and elegant design.[13][14]

References

An In-Depth Technical Guide to the Reactivity of N-Methoxy-N-methylpropionamide: A Cornerstone of Modern Ketone and Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the reactivity, synthesis, and application of N-Methoxy-N-methylpropionamide, a quintessential example of a Weinreb-Nahm amide. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core mechanistic principles that make this reagent an indispensable tool for the precise construction of carbonyl compounds, thereby avoiding common pitfalls of traditional organometallic chemistry.

The Challenge of Controlled Acylation and the Weinreb Amide Solution

A fundamental transformation in organic synthesis is the acylation of carbon nucleophiles to form ketones. Historically, the use of highly reactive acylating agents like acid chlorides or esters with potent organometallic reagents (e.g., Grignard or organolithium reagents) is plagued by a critical issue: over-addition.[1][2] The ketone product formed is often more reactive than the starting material, leading to a second nucleophilic attack that yields a tertiary alcohol.[2] This side reaction severely limits the yield and purity of the desired ketone, even when stoichiometries are carefully controlled.[1]

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide.[1] this compound is a specific and widely used member of this class. Its unique structure facilitates the controlled, single addition of organometallic and hydride reagents, providing clean, high-yield access to ketones and aldehydes, respectively.[3] This method's reliability, broad functional group tolerance, and the stability of the amide itself have cemented its role as a superior strategy in complex molecule synthesis.[1][3]

The Core Mechanistic Principle: A Stable, Chelated Tetrahedral Intermediate

The remarkable selectivity of this compound stems from its ability to form a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[4] When an organometallic reagent (like an organolithium or Grignard reagent) adds to the carbonyl carbon, the resulting anionic oxygen and the nitrogen's methoxy group chelate to the metal cation (Li⁺ or MgX⁺).[1][5]

This chelation stabilizes the tetrahedral intermediate, preventing its premature collapse to a ketone at low reaction temperatures.[1] Because the ketone is not formed in the presence of the highly reactive organometallic reagent, the problematic second addition is effectively thwarted.[4][6] The stable intermediate persists until a deliberate aqueous or acidic workup, which protonates the species and induces its collapse to the final ketone product.[3]

Figure 1: Comparison of reaction pathways for esters versus Weinreb amides with organometallic reagents.

Key Transformations of this compound

The unique stability of the chelated intermediate allows for two primary, high-value transformations.

Synthesis of Ketones via Organometallic Addition

The most prominent application is the synthesis of ketones. This compound reacts cleanly with a wide array of organometallic reagents to produce the corresponding ketones in high yields.

  • Organolithium Reagents (R-Li): These reagents are highly effective for this transformation.[7]

  • Grignard Reagents (R-MgX): Grignard reagents are the most commonly employed nucleophiles, demonstrating broad applicability with aliphatic, vinyl, aryl, and alkynyl variants.[1][8]

The reaction tolerates a vast range of functional groups within the nucleophile or the amide substrate, including esters, silyl ethers, sulfonates, and N-protected amino acids, making it ideal for multi-step synthesis.[1]

Reagent TypeTypical ConditionsProductKey Advantages
Organolithium (e.g., n-BuLi, PhLi)THF, -78 °C to 0 °C, then H₃O⁺ workupKetoneHigh reactivity, useful for less reactive substrates.[7]
Grignard (e.g., MeMgBr, PhMgCl)THF or Et₂O, 0 °C to RT, then H₃O⁺ workupKetoneWidely available, excellent functional group tolerance.[8][9]
Synthesis of Aldehydes via Hydride Reduction

The same mechanistic principle enables the selective reduction of this compound to propionaldehyde. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce amides to amines, their reaction with Weinreb amides can be controlled to stop at the aldehyde stage.[1]

Diisobutylaluminium hydride (DIBAL-H) is particularly well-suited for this transformation, reliably delivering the aldehyde product at low temperatures (-78 °C) before aqueous workup.[3][10][11] This method prevents the common over-reduction of the intermediate aldehyde to a primary alcohol.[4]

Reduction_Pathway Start This compound Reagent 1. DIBAL-H, THF, -78°C 2. H₃O⁺ Workup Intermediate Stable Chelated Intermediate (with Aluminum) Start->Intermediate Hydride Addition Product Propionaldehyde Intermediate->Product Workup & Collapse Synthesis_Workflow cluster_workflow Synthesis of this compound SM1 Propionyl Chloride Reaction Combine at 0°C, stir at RT SM1->Reaction SM2 N,O-Dimethylhydroxylamine HCl SM2->Reaction Base Pyridine or other base Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Wash (HCl, NaHCO₃, Brine) Reaction->Workup Purification Dry (Na₂SO₄), Concentrate Workup->Purification FinalProduct This compound (Colorless Oil) Purification->FinalProduct

References

The Unseen Workhorse: A Technical Guide to the Solubility of N-Methoxy-N-methylpropionamide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the precise understanding of a reagent's physical properties is not a mere academic exercise—it is the bedrock of reproducible, scalable, and ultimately successful chemical synthesis. Among the pantheon of modern synthetic tools, the Weinreb amide, and specifically N-Methoxy-N-methylpropionamide, has carved a vital niche. Its utility in forging carbon-carbon bonds with exquisite control is well-documented. However, a comprehensive, practical guide to one of its most fundamental characteristics—solubility—has remained elusive. This guide aims to rectify that, providing not just data, but a framework for understanding and determining the solubility of this critical reagent.

Introduction: Beyond a Reagent, a Strategic Synthetic Tool

This compound (CAS 104863-65-2), a member of the Weinreb amide class of compounds, is a cornerstone of modern organic synthesis.[1][2] Its defining feature is the N-methoxy-N-methylamide moiety, which, upon reaction with organometallic reagents, forms a stable chelated intermediate. This intermediate resists the common problem of over-addition, allowing for the clean and high-yield synthesis of ketones and aldehydes.[3][4] This level of control is indispensable in the multistep synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

While its reactivity is celebrated, its solubility profile is often an overlooked yet critical parameter for process development, reaction optimization, and purification strategies. This guide provides a detailed exploration of the solubility of this compound, offering both a theoretical framework and practical, step-by-step protocols for its determination.

Physicochemical Properties: A Snapshot

A thorough understanding of a compound's intrinsic properties is essential before delving into its solubility.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[5][6]
Molecular Weight 117.15 g/mol [5][6]
Appearance Colorless to almost colorless clear liquid[7][8]
Boiling Point ~119-202 °C at 760 mmHg[9][10]
Density ~0.961 - 0.98 g/cm³[8][10]
Flash Point ~26 °C[8]
Storage Temperature 2-8°C, sealed in a dry environment[10][11]

Theoretical Underpinnings of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As a tertiary amide, it lacks a hydrogen bond donor (no N-H bond), which significantly influences its interaction with protic solvents.

However, the presence of the carbonyl oxygen and the ether oxygen allows it to act as a hydrogen bond acceptor. This, combined with its moderate polarity, dictates its solubility behavior. It is reported to have good solubility in water and many organic solvents, with slight solubility noted in chloroform and methanol.[9][10] This broad solubility is a key advantage in its application, allowing it to be used in a variety of reaction conditions.

The principle of "like dissolves like" is a useful starting point. Polar solvents will interact more favorably with the polar amide functionality, while nonpolar solvents will have a greater affinity for the propyl chain.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published quantitative solubility data, the following protocols are provided to enable researchers to determine this critical parameter with a high degree of accuracy.

Qualitative "Soluble/Insoluble" Assessment

This initial screening provides a rapid overview of solubility in a range of solvents.

G cluster_0 Preparation cluster_1 Solvent Addition & Observation cluster_2 Incremental Addition cluster_3 Classification prep Add 0.1 mL of N-Methoxy-N- methylpropionamide to a vial add_solvent Add 1 mL of test solvent prep->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Visually inspect for a single, clear phase vortex->observe add_more If not fully dissolved, add solvent in 0.5 mL increments up to 3 mL observe->add_more If two phases or cloudiness persist classify Classify as: - Soluble (>30 mg/mL) - Sparingly Soluble - Insoluble (<1 mg/mL) observe->classify If a single phase is observed vortex_again Vortex after each addition add_more->vortex_again vortex_again->observe G cluster_0 Equilibration cluster_1 Sampling cluster_2 Analysis cluster_3 Calculation start Add excess N-Methoxy-N- methylpropionamide to solvent agitate Agitate at constant temperature (24-48h) start->agitate settle Allow phases to settle agitate->settle sample Withdraw supernatant through a syringe filter settle->sample dilute Dilute sample to within calibration range sample->dilute analyze Analyze by GC or HPLC dilute->analyze calculate Calculate solubility based on calibration curve and dilution analyze->calculate

References

A Technical Guide to the Safe Handling and Application of N-Methoxy-N-methylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-Methoxy-N-methylpropionamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causality-driven understanding of risk mitigation. The protocols herein are designed as self-validating systems, grounded in the inherent physicochemical properties of the compound to ensure a robust culture of safety in the laboratory.

Compound Identification and Physicochemical Properties

This compound, a member of the Weinreb amide class of reagents, is a versatile intermediate in organic synthesis. Its utility, however, is paired with specific physical and chemical properties that dictate its handling requirements. A foundational understanding of these characteristics is the first step in a comprehensive safety assessment.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 104863-65-2 [1][2]
Molecular Formula C₅H₁₁NO₂ [2][3][4]
Molecular Weight 117.15 g/mol [2][5]
Appearance Colorless to almost colorless clear liquid [1][4]
Flash Point 26 °C (78.8 °F) [1][4]
Boiling Point ~119 °C (Predicted) [1]
Density 0.961 - 0.98 g/cm³ [1][4]
Solubility Good solubility in water; slightly soluble in chloroform and methanol. [1][3]

| Recommended Storage | 2-8 °C in a dry, well-ventilated area. |[1] |

Hazard Analysis and GHS Classification

The primary hazards associated with this compound are its flammability and its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.

Table 2: GHS Hazard Classification for this compound

Category Pictogram Signal Word Hazard Statement(s)
Physical Hazard Warning H226: Flammable liquid and vapor.[2][4]

| Health Hazards | | Warning | H315: Causes skin irritation.[2][6]H319: Causes serious eye irritation.[2][6]H335: May cause respiratory irritation.[2][6] |

Analysis of Hazards
  • Flammability: With a flash point of 26°C, this compound is classified as a flammable liquid.[1][4] This means that at a relatively low temperature, it can release enough vapor to form an ignitable mixture with air. This property is the causal driver for requiring the use of explosion-proof equipment, grounding of containers to prevent static discharge, and the absolute prohibition of ignition sources in the handling area.[4]

  • Health Hazards: The compound is an irritant to the skin, eyes, and respiratory system.[2][3][6] This is not an abstract warning; direct contact can lead to inflammation, redness, and discomfort. Inhalation of vapors can irritate the mucosal linings of the respiratory tract. These facts necessitate the use of specific engineering controls (fume hoods) and personal protective equipment (gloves, eye protection) to create a barrier between the researcher and the chemical.

The Hierarchy of Controls: A Risk Mitigation Framework

A robust safety plan relies on a multi-layered approach to risk mitigation. The hierarchy of controls prioritizes the most effective measures first. Simply relying on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.

Hierarchy_of_Controls cluster_main Risk Mitigation for this compound Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Explore less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls - Chemical Fume Hood - Explosion-proof ventilation - Safety shower & eyewash station Substitution->Engineering Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Chemical Hygiene Plan training - Restricted access areas Engineering->Administrative PPE Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles / Face Shield - Lab Coat Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Safe Chemical Handling.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for reproducible science and personal safety.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. This selection is based on preventing the specific hazards of irritation and flammability.

  • Eye/Face Protection: Chemical splash-resistant safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[6] A face shield should be worn over goggles during procedures with a high splash potential (e.g., bulk transfers).[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves must be inspected for tears or punctures before each use.[8] After handling, remove gloves using the proper technique and wash hands thoroughly.[6]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fastened.[6] For larger scale operations, impervious clothing may be necessary.

  • Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood to prevent vapor inhalation.[6] If engineering controls fail or for emergency response, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[8]

Laboratory Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, motors). Ensure a safety shower and eyewash station are accessible and unobstructed.

  • Aliquotting/Weighing: Conduct all transfers within the fume hood. Ground and bond containers during transfer to prevent static electricity buildup.[4] Use non-sparking tools for opening or closing containers.[4]

  • Reaction Setup: When adding the reagent to a reaction vessel, do so slowly and in a controlled manner. If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Handling: Tightly close the primary container. Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after the procedure is complete.[6]

Storage and Transport Protocol
  • Storage: Store containers in a designated, well-ventilated, and cool area, with a recommended temperature of 2-8°C.[1] The storage location should be away from heat and incompatible materials, particularly strong oxidizing agents.[3][6] Containers must be kept tightly closed to prevent vapor release.

  • Transport: When moving the chemical within the laboratory, use a secondary containment carrier (e.g., a bottle carrier or cart) to minimize the risk of breakage and spills.

Waste Disposal Protocol
  • Segregation: Collect all waste contaminated with this compound (including empty containers, contaminated gloves, and absorbent materials) in a dedicated, properly labeled hazardous waste container.

  • Disposal: Do not pour waste down the drain.[6] All chemical waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[4]

Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before working with the compound.

Spill Containment and Cleanup

The appropriate response to a spill is dictated by its scale. The following workflow provides a logical decision-making process.

Spill_Response_Workflow cluster_minor Minor Spill Response (<100 mL, in fume hood) cluster_major Major Spill Response (>100 mL or outside hood) Start Spill Detected Assess Assess Risk - Quantity? - Ventilation? - Ignition sources? Start->Assess Decision Minor or Major Spill? Assess->Decision Minor1 Alert others in immediate area Decision->Minor1 Minor Major1 EVACUATE immediate area Decision->Major1 Major Minor2 Ensure PPE is worn Minor1->Minor2 Minor3 Cover with inert absorbent (sand, vermiculite) Minor2->Minor3 Minor4 Collect waste into sealed container Minor3->Minor4 Minor5 Clean area with soap and water Minor4->Minor5 Major2 Alert supervisor & EHS Major1->Major2 Major3 Close doors, restrict access Major2->Major3 Major4 Attend to injured personnel Major3->Major4 Major5 Allow only trained responders to perform cleanup Major4->Major5

Caption: Decision Workflow for Spill Response.

First Aid Procedures

Immediate and correct first aid can significantly reduce the severity of an exposure.

  • Inhalation: Remove the affected person to fresh air and keep them in a position comfortable for breathing.[6] If symptoms persist or if the person feels unwell, seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the affected skin with plenty of water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Rinse cautiously and thoroughly with water for several minutes.[6] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get immediate medical advice/attention.[6]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[6]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, alcohol-resistant foam, water spray, or carbon dioxide (CO₂).

  • Procedure: In case of a fire, immediately evacuate the area. If trained and it is safe to do so, use the appropriate extinguisher. For larger fires, or if you are not trained, activate the fire alarm and evacuate the building.

Conclusion

This compound is a valuable synthetic tool, and its safe use is entirely achievable through a disciplined and informed approach. By understanding its properties, implementing the hierarchy of controls, and strictly adhering to established protocols for handling, storage, and emergency response, researchers can effectively mitigate risks and maintain a secure laboratory environment.

References

Methodological & Application

The Weinreb Amide Approach: A Comprehensive Guide to Controlled Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the quest for selective and high-yielding transformations is paramount. The synthesis of ketones, fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, often faces the challenge of over-addition by highly reactive organometallic reagents. This guide provides an in-depth exploration of the Weinreb-Nahm ketone synthesis, a powerful methodology that leverages the unique reactivity of N-methoxy-N-methylamides (Weinreb amides) to afford ketones with exceptional control and precision. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for the preparation of a representative Weinreb amide, N-Methoxy-N-methylpropionamide, and its subsequent conversion to a ketone, and discuss the broad scope and applications that have established this method as an indispensable tool for synthetic chemists.

Introduction: Overcoming the Over-Addition Problem

Traditional methods for synthesizing ketones, such as the reaction of esters or acid chlorides with organometallic reagents like Grignard or organolithium compounds, are frequently plagued by a critical side reaction: over-addition. The ketone product formed is often more reactive than the starting material, leading to a second nucleophilic attack that yields a tertiary alcohol. This lack of selectivity complicates purification and significantly reduces the yield of the desired ketone.

In 1981, Steven M. Weinreb and Steven Nahm reported a transformative solution. By converting carboxylic acid derivatives into N-methoxy-N-methylamides, they created a substrate that, upon reaction with an organometallic reagent, generates a stable tetrahedral intermediate. This stability effectively halts the reaction at the ketone stage, preventing the formation of the tertiary alcohol byproduct. The subsequent aqueous workup gently hydrolyzes this intermediate to furnish the ketone in high yield. This elegant approach has since become a cornerstone of organic synthesis, valued for its reliability, mild conditions, and broad functional group tolerance.

The Mechanistic Heart of Control: The Chelated Intermediate

The remarkable selectivity of the Weinreb ketone synthesis is rooted in the structure of the tetrahedral intermediate formed during the reaction. When an organometallic reagent (R'-M) adds to the Weinreb amide, the resulting intermediate is stabilized by chelation. The metal cation (e.g., Li⁺ or MgX⁺) coordinates to both the newly formed anionic oxygen and the nitrogen-bound methoxy oxygen, forming a stable five-membered ring.

This chelation prevents the collapse of the tetrahedral intermediate and the elimination of the amide moiety, which would regenerate a ketone under the reaction conditions. The intermediate remains stable at low temperatures until an aqueous acidic workup is performed. Protonation and subsequent elimination of the innocuous N,O-dimethylhydroxylamine lead to the formation of the final ketone product.

Figure 1. Mechanism of the Weinreb Ketone Synthesis.

Preparation of Weinreb Amides: The Gateway Intermediate

The synthesis of the Weinreb amide itself is a critical first step. These amides can be prepared from a variety of carboxylic acid derivatives, including acid chlorides, esters, and the parent carboxylic acids. The use of commercially available N,O-dimethylhydroxylamine hydrochloride is standard practice.

Protocol 1: Synthesis of this compound from Propionyl Chloride

This protocol details a common and efficient method starting from an acid chloride. The choice of a base is crucial to neutralize the HCl generated and the hydrochloride salt of the amine. Pyridine or a non-nucleophilic tertiary amine is typically used.

Materials:

  • Propionyl Chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Solvent Addition: Add anhydrous DCM and cool the resulting slurry to 0 °C in an ice bath.

  • Base Addition: Slowly add anhydrous pyridine (2.2 eq) to the stirred slurry.

  • Acid Chloride Addition: Add propionyl chloride (1.0 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by distillation or flash column chromatography if necessary.

ReagentMolar Eq.Purpose
Propionyl Chloride1.0Acylating agent
N,O-Dimethylhydroxylamine HCl1.1Amine source
Pyridine2.2Base to neutralize HCl
Dichloromethane-Anhydrous solvent

The Main Event: Ketone Synthesis from a Weinreb Amide

With the Weinreb amide in hand, the final step is the carefully controlled addition of an organometallic reagent. Both Grignard reagents and organolithium reagents are widely used, offering access to a vast array of ketone products.

Protocol 2: Synthesis of 3-Hexanone using Ethylmagnesium Bromide

This protocol illustrates the reaction of this compound with a Grignard reagent to yield a simple aliphatic ketone.

Materials:

  • This compound

  • Ethylmagnesium Bromide (1.0 M in THF)

  • Tetrahydrofuran (THF, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Add the solution of ethylmagnesium bromide (1.1-1.2 eq) dropwise via syringe, maintaining the internal temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour. The reaction progress can be monitored by TLC or GC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated NH₄Cl solution.

  • Workup:

    • Allow the mixture to warm to room temperature and add diethyl ether.

    • Wash the organic layer sequentially with 1 M HCl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting crude 3-hexanone can be purified by distillation.

Experimental_Workflow cluster_prep Part 1: Weinreb Amide Synthesis cluster_ketone Part 2: Ketone Synthesis A1 Dissolve Amine HCl in Anhydrous DCM A2 Cool to 0 °C A1->A2 A3 Add Pyridine A2->A3 A4 Add Propionyl Chloride (dropwise) A3->A4 A5 Stir at RT (1-3h) A4->A5 A6 Aqueous Workup (HCl, NaHCO₃, Brine) A5->A6 A7 Dry & Concentrate A6->A7 A8 Purify (Distillation/ Chromatography) A7->A8 B1 Dissolve Weinreb Amide in Anhydrous THF A8->B1 This compound B2 Cool to 0 °C B1->B2 B3 Add Grignard Reagent (dropwise) B2->B3 B4 Stir at 0 °C (1h) B3->B4 B5 Quench with sat. NH₄Cl B4->B5 B6 Aqueous Workup (HCl, Brine) B5->B6 B7 Dry & Concentrate B6->B7 B8 Purify (Distillation) B7->B8

Figure 2. General Experimental Workflow.

Scope, Limitations, and Applications

The Weinreb ketone synthesis is renowned for its broad substrate scope and functional group tolerance. The reaction accommodates aliphatic, vinyl, aryl, and alkynyl organometallic nucleophiles. A wide variety of functional groups are compatible with the standard conditions, including esters, silyl ethers, N-protected amino acids, and sulfonates.

This versatility has made the Weinreb amide a go-to intermediate in the synthesis of complex molecules and natural products, such as macrosphelides A and B and amphidinolide J. In drug development, this methodology is frequently employed for the reliable construction of ketone-containing scaffolds and advanced pharmaceutical intermediates.

While robust, the method is not without limitations. Highly sterically hindered substrates may react sluggishly, and strongly basic organometallic reagents can sometimes cause deprotonation at the α-position if an acidic proton is present. Careful selection of reaction conditions, such as temperature and the nature of the organometallic reagent, can often mitigate these issues.

Conclusion: A Validated and Indispensable Tool

The Weinreb-Nahm ketone synthesis provides a self-validating system for the controlled synthesis of ketones. Its central advantage—the formation of a stable, chelated tetrahedral intermediate—directly addresses and solves the persistent problem of over-addition that plagues other methods. The protocols described herein represent standardized, reliable procedures that can be adapted to a wide range of substrates. By understanding the underlying mechanism and adhering to careful experimental technique, researchers in both academic and industrial settings can confidently employ this reaction to access a diverse array of ketones, accelerating discovery in chemistry, biology, and medicine.

N-Methoxy-N-methylpropionamide reaction with Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: The Weinreb Ketone Synthesis

Utilizing N-Methoxy-N-methylpropionamide with Grignard Reagents for High-Yield Ketone Formation

Abstract

The reaction of N-methoxy-N-methylamides (Weinreb amides) with organometallic reagents, particularly Grignard reagents, represents a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds. This method provides a reliable and high-yield pathway to ketones, elegantly avoiding the common problem of over-addition that plagues the use of more reactive acyl donors like acid chlorides or esters. This document provides a detailed exploration of the reaction between this compound and Grignard reagents, covering its underlying mechanism, a step-by-step experimental protocol, key optimization parameters, and troubleshooting guidance for researchers in synthetic chemistry and drug development.

Introduction: The Challenge of Controlled Acylation

The synthesis of ketones is a fundamental transformation in organic chemistry. A common approach involves the reaction of an organometallic reagent (such as a Grignard or organolithium) with a carboxylic acid derivative. However, this method is often complicated by a significant side reaction: the ketone product, being more reactive than the starting acyl compound, can undergo a second nucleophilic attack by the organometallic reagent, leading to the formation of a tertiary alcohol as a byproduct. This over-addition significantly reduces the yield of the desired ketone and complicates purification.

In 1981, Steven M. Weinreb and Steven Nahm reported a novel solution using N-methoxy-N-methylamides. These "Weinreb amides" react with Grignard reagents to form a highly stable tetrahedral intermediate. This stability is the key to the reaction's success, as the intermediate does not collapse to the ketone until an acidic workup is performed. By the time the ketone is formed, all of the organometallic reagent has been consumed or quenched, thus preventing over-addition and enabling the clean, high-yield synthesis of ketones.

Reaction Mechanism: The Role of the Chelated Intermediate

The remarkable selectivity of the Weinreb ketone synthesis is rooted in the formation of a stable, five-membered chelated intermediate. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Nucleophilic Attack: The Grignard reagent (R'-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

  • Formation of the Tetrahedral Intermediate: This attack forms a tetrahedral intermediate. The magnesium halide (MgX) component of the Grignard reagent coordinates with both the newly formed anionic oxygen and the N-methoxy oxygen.

  • Stabilization via Chelation: This bidentate chelation creates a stable five-membered ring structure. This intermediate is stable at low temperatures (typically -78 °C to 0 °C) and does not spontaneously collapse. This stability is the critical difference compared to the intermediates formed from esters or acid chlorides, which readily eliminate the leaving group to form the ketone in the presence of excess nucleophile.

  • Protonolysis during Workup: The reaction is quenched by the addition of a mild acid (e.g., aqueous NH₄Cl or HCl). The acid protonates the intermediate, causing it to break down and release the desired ketone. The N-methoxy-N-methylamine is liberated as its hydrochloride salt, which is typically water-soluble and easily removed during extraction.

Application Notes and Protocols for the Synthesis of N-Methoxy-N-methylamides (Weinreb Amides)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Weinreb Amide in Modern Synthesis

In the landscape of synthetic organic chemistry, the reliable formation of carbon-carbon bonds to construct ketones and aldehydes is a cornerstone of molecular architecture. However, the inherent reactivity of carbonyl compounds often leads to undesired over-addition reactions when employing potent organometallic reagents, culminating in the formation of tertiary alcohols instead of the desired ketone.[1][2] In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide, now ubiquitously known as the Weinreb amide. This functional group serves as a robust acylating agent that, upon reaction with organometallic reagents, gracefully arrests the reaction at the ketone stage.[1][3] This control is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][2][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the protocol for forming a specific Weinreb amide, N-methoxy-N-methylpropionamide, a valuable building block in organic synthesis. We will delve into the underlying mechanism, provide detailed, step-by-step protocols, and offer insights gleaned from practical laboratory experience.

The Mechanistic Underpinning of the Weinreb Amide's Stability

The remarkable stability of the Weinreb amide towards over-addition lies in the ability of the N-methoxy group to form a stable five-membered chelate with the metal of the organometallic reagent (e.g., Li or MgX) and the carbonyl oxygen.[1][2][5][6] This chelated tetrahedral intermediate is stable at low temperatures and does not collapse until acidic workup.[1][2][4] This sequestration of the reactive intermediate prevents the subsequent addition of a second equivalent of the organometallic reagent, a common issue with other acylating agents like esters or acid chlorides.[1][2]

The following diagram illustrates the chelation-stabilized tetrahedral intermediate formed upon nucleophilic addition to a Weinreb amide.

Caption: Chelation stabilization of the tetrahedral intermediate in Weinreb amide reactions.

Protocol for the Synthesis of this compound

The synthesis of Weinreb amides can be achieved from various starting materials, including carboxylic acids, acid chlorides, and esters.[1][4] A common and efficient method involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[4][7] Below are two reliable protocols for the preparation of this compound.

Method 1: From Propionyl Chloride

This method is often preferred for its high reactivity and straightforward purification.

Workflow Diagram:

Weinreb_from_AcylChloride Start Dissolve Propionyl Chloride and N,O-Dimethylhydroxylamine HCl in Dichloromethane Cool Cool to 0 °C Start->Cool AddBase Slowly add Pyridine or Triethylamine Cool->AddBase Stir Stir at room temperature AddBase->Stir Quench Quench with dilute HCl Stir->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash organic layer with NaHCO₃ (sat.) and Brine Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by distillation or column chromatography (if necessary) Concentrate->Purify

Caption: Workflow for the synthesis of this compound from propionyl chloride.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Volume/MassNotes
Propionyl chloride92.52504.63 g (4.3 mL)Handle in a fume hood.
N,O-Dimethylhydroxylamine HCl97.5455 (1.1 eq)5.36 gCommercially available.[1]
Pyridine or Triethylamine79.10 / 101.19110 (2.2 eq)8.7 mL / 15.3 mLUse anhydrous grade.
Dichloromethane (DCM), anhydrous--100 mL
1 M Hydrochloric acid (HCl)--50 mLFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)--50 mLFor workup.
Brine--50 mLFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededFor drying.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (5.36 g, 55 mmol).

  • Add anhydrous dichloromethane (100 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add propionyl chloride (4.3 mL, 50 mmol) to the stirred suspension.

  • To this mixture, add pyridine (8.7 mL, 110 mmol) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding 1 M HCl (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by vacuum distillation or flash column chromatography.

Method 2: From Propionic Acid using a Coupling Agent

Reagents and Materials (using CDI):

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Volume/MassNotes
Propionic acid74.08503.70 g (3.74 mL)
1,1'-Carbonyldiimidazole (CDI)162.1555 (1.1 eq)8.92 g
N,O-Dimethylhydroxylamine HCl97.5455 (1.1 eq)5.36 g
Dichloromethane (DCM) or THF, anhydrous--150 mL
1 M Hydrochloric acid (HCl)--50 mLFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)--50 mLFor workup.
Brine--50 mLFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededFor drying.

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve propionic acid (3.70 g, 50 mmol) in anhydrous dichloromethane (150 mL).

  • To this stirred solution, add 1,1'-carbonyldiimidazole (8.92 g, 55 mmol) in one portion. Effervescence (CO₂ evolution) should be observed.[7]

  • Stir the reaction mixture at room temperature for 45-60 minutes to allow for the formation of the acylimidazolide intermediate.

  • Add N,O-dimethylhydroxylamine hydrochloride (5.36 g, 55 mmol) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction with 1 M HCl (50 mL) and stir vigorously for 10 minutes.[7]

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).[7]

  • Combine the organic layers and wash with 1 M HCl (50 mL), deionized water (50 mL), and a 1:1 mixture of saturated NaHCO₃ and brine (100 mL).[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the desired Weinreb amide.[7]

Applications of this compound

Once synthesized, this compound is a versatile intermediate.

  • Ketone Synthesis: Its primary application is in the synthesis of ketones via reaction with one equivalent of a Grignard reagent or an organolithium reagent.[1][8][9] The reaction tolerates a wide variety of functional groups.[1]

  • Aldehyde Synthesis: The Weinreb amide can be reduced to the corresponding aldehyde using hydride reagents such as lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H).[1][4][10][11] The stable intermediate prevents over-reduction to the alcohol.[6][12]

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Moisture: Ensure all glassware is thoroughly dried and reagents are anhydrous. Moisture can quench the activating agents or organometallic reagents.

    • Incomplete Activation (CDI method): Allow sufficient time for the formation of the acylimidazolide before adding the hydroxylamine.

    • Steric Hindrance: For sterically hindered carboxylic acids, alternative activating agents like methanesulfonyl chloride may be more effective.[13][14]

  • Side Products:

    • Over-addition (in subsequent ketone synthesis): This is rare with Weinreb amides but can occur if the reaction temperature is not kept low during the addition of the organometallic reagent, or if the workup is not performed correctly.

    • Unreacted Starting Material: Ensure the stoichiometry of the coupling agent and the hydroxylamine is correct (typically a slight excess).

  • Purification Challenges:

    • The Weinreb amide product is often a polar oil. If purification is necessary, silica gel chromatography using a gradient of ethyl acetate in hexanes is typically effective.

    • The major byproduct from the methanesulfonyl chloride method, N-methoxy-N-methylmethanesulfonamide, can often be removed under high vacuum.[13]

Conclusion

The Weinreb amide synthesis is a powerful and reliable method for the preparation of ketones and aldehydes, critical functional groups in pharmaceutical and materials science.[4] The preparation of this compound, as detailed in these protocols, provides a key building block for more complex molecular architectures. By understanding the underlying mechanism and adhering to careful experimental technique, researchers can effectively leverage this chemistry to achieve their synthetic goals with precision and control.

References

Application Notes & Protocols: Strategic Use of N-Methoxy-N-methylamide (Weinreb Amide) Chemistry in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise chemical modification of peptides is a cornerstone of modern drug discovery and chemical biology. N-methoxy-N-methylamides, commonly known as Weinreb amides, offer a uniquely stable and versatile platform for acyl chemistry.[1][2] This guide provides an in-depth exploration of how the principles of Weinreb chemistry, specifically using N-Methoxy-N-methylpropionamide and its conceptual analogues, can be strategically applied to peptide synthesis. We will move beyond simple acylation to detail the on-resin conversion of native peptide functionalities—such as C-terminal or side-chain carboxyl groups—into Weinreb amides. These intermediates serve as powerful precursors for synthesizing peptides with bespoke modifications, including ketones and aldehydes, which are otherwise challenging to produce. This document provides the mechanistic basis, strategic applications, and detailed, field-tested protocols for leveraging this powerful chemical tool.

Part 1: The Mechanistic Core: Why Weinreb Amides Are Superior Acylating Systems

Traditional methods for acylating organometallic reagents, such as using esters or acid chlorides, are often plagued by an over-addition problem, leading to the formation of tertiary alcohols instead of the desired ketones.[3][4] The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly solves this issue.[5][6]

The key to the Weinreb amide's utility lies in the N-methoxy group. Upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium), a tetrahedral intermediate is formed. This intermediate is exceptionally stabilized by the chelation of the metal cation between the carbonyl oxygen and the N-methoxy oxygen.[3][5] This stable, five-membered cyclic intermediate prevents the elimination of the N-methoxy-N-methylamine group until an acidic workup is performed.[4][5] Consequently, the ketone product is only liberated during quenching, at which point the excess organometallic reagent has already been destroyed, thus preventing a second nucleophilic addition.[2][6]

Figure 1: Mechanism of Weinreb Amide Reaction vs. Over-addition.

Part 2: Strategic Applications in Peptide Synthesis

The true power of this chemistry in the context of peptides is not in using this compound to acylate an N-terminus, but rather in converting a peptide's own carboxyl group into a Weinreb amide. This creates a functional handle that can be precisely converted into a ketone or aldehyde, enabling the synthesis of peptidomimetics with novel pharmacological properties.

Application 1: Synthesis of C-Terminal Peptide Ketones

Peptide ketones are potent inhibitors of serine and cysteine proteases. By converting the C-terminal carboxyl group of a resin-bound peptide into a Weinreb amide, one can introduce a variety of alkyl or aryl groups, yielding a peptide ketone post-cleavage.

Application 2: Side-Chain Modification of Aspartic and Glutamic Acid

The side-chain carboxyl groups of Asp and Glu residues are prime targets for modification. Converting these to Weinreb amides allows for the site-specific introduction of keto-functionalities within a peptide sequence. This is invaluable for creating chemical probes, cross-linking agents, or analogues with altered conformational properties. This transformation can be performed on a fully assembled peptide, provided an orthogonal protecting group strategy is used for the target side chain.

Application 3: On-Resin Synthesis of Peptide Aldehydes

Peptide aldehydes are another important class of protease inhibitors. The Weinreb amide, whether on the C-terminus or a side chain, can be gently reduced with a controlled hydride source, such as Lithium Aluminum Hydride (LiAlH₄), to yield a stable peptide aldehyde.[1] This avoids the over-reduction to an alcohol and the harsh conditions often associated with other oxidative or reductive methods.

Peptide_Modification_Workflow cluster_products Functionalization Pathways start Resin-Bound Peptide with Free -COOH (e.g., C-Terminus or Glu/Asp Side Chain) step1 Couple with MeO(Me)NH·HCl using HATU / DIPEA in DMF start->step1 weinreb_intermediate On-Resin Peptide Weinreb Amide step1->weinreb_intermediate path_ketone React with R-MgBr in THF weinreb_intermediate->path_ketone path_aldehyde Reduce with LiAlH₄ in THF weinreb_intermediate->path_aldehyde product_ketone On-Resin Peptide Ketone path_ketone->product_ketone product_aldehyde On-Resin Peptide Aldehyde path_aldehyde->product_aldehyde cleavage TFA Cleavage Cocktail product_ketone->cleavage product_aldehyde->cleavage final_ketone Purified Peptide Ketone cleavage->final_ketone final_aldehyde Purified Peptide Aldehyde cleavage->final_aldehyde

Figure 2: Workflow for On-Resin Peptide Modification via a Weinreb Amide Intermediate.

Part 3: Experimental Protocols

These protocols are designed for standard solid-phase peptide synthesis (SPPS) and assume a starting scale of 0.1 mmol on a suitable resin (e.g., Rink Amide or 2-Chlorotrityl Chloride). All manipulations involving organometallic or hydride reagents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: On-Resin Formation of a Peptide Weinreb Amide

This protocol details the conversion of a free carboxylic acid on a resin-bound peptide to a Weinreb amide.

Materials:

  • Peptide-resin with a deprotected carboxyl group (0.1 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride (MeO(Me)NH·HCl), 98 mg (1.0 mmol, 10 equiv)[7]

  • HATU, 380 mg (1.0 mmol, 10 equiv)

  • N,N-Diisopropylethylamine (DIPEA), 348 µL (2.0 mmol, 20 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the peptide-resin (0.1 mmol) in DCM for 30 minutes, followed by 3 washes with DMF.

  • Reagent Preparation: In a separate vial, dissolve N,O-Dimethylhydroxylamine hydrochloride and HATU in 5 mL of anhydrous DMF. Add the DIPEA and vortex briefly. The base will neutralize the hydrochloride salt and activate the HATU.

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the reagent solution prepared in step 2 to the resin.

  • Incubation: Agitate the reaction vessel at room temperature for 4-6 hours. Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly (5 times with DMF, 5 times with DCM).

  • Drying: Dry the resin under high vacuum for at least 1 hour before proceeding to the next step.

Protocol 2: Conversion of On-Resin Weinreb Amide to a Peptide Ketone

Materials:

  • Peptide Weinreb amide-resin from Protocol 1 (0.1 mmol)

  • Grignard Reagent (e.g., 1.0 M Methylmagnesium bromide in THF), 1.0 mL (1.0 mmol, 10 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Resin Preparation: Place the dry resin in an oven-dried, inert-atmosphere reaction vessel. Swell the resin in 5 mL of anhydrous THF for 30 minutes.

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath.

  • Grignard Addition: Slowly add the Grignard reagent dropwise to the stirring resin slurry over 10 minutes.

  • Reaction: Allow the reaction to proceed at 0 °C for 2 hours.

  • Quenching: Carefully and slowly quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution dropwise (CAUTION: exothermic reaction and gas evolution).

  • Washing: Wash the resin extensively: 3 times with THF, 3 times with 1 M HCl (to remove magnesium salts), 3 times with water, 3 times with DMF, and finally 5 times with DCM.[8]

  • Drying & Cleavage: Dry the resin under vacuum. The modified peptide is now ready for standard TFA-based cleavage.[9]

Part 4: Data and Troubleshooting

Table 1: Comparison of Coupling Reagents for Weinreb Amide Formation
Coupling ReagentAdvantagesConsiderations
HATU / HBTU High efficiency, rapid coupling, suitable for sterically hindered carboxyl groups.[10]Higher cost, potential for racemization if not managed properly. By-products are water-soluble, simplifying purification.[2]
CDI (Carbonyldiimidazole) Cost-effective, good for sensitive substrates where acid chloride formation is undesirable.[8]Slower reaction times compared to aminium salts. Requires strict anhydrous conditions.
T3P (Propylphosphonic Anhydride) Excellent yields, by-products are water-soluble.[6]Reagent is viscous and requires careful handling.
PPh₃ / I₂ Mild conditions, inexpensive reagents.[11]Stoichiometric amounts of triphenylphosphine oxide by-product must be removed.[11]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Weinreb amide formation 1. Insufficient reagent equivalents. 2. Steric hindrance at the carboxyl site. 3. Inadequate activation.1. Increase equivalents of coupling reagents and amine to 10-15 eq. 2. Increase reaction time to 12-24 hours. 3. Switch to a more powerful coupling reagent like HATU.
Low yield of ketone/aldehyde 1. Presence of moisture deactivating the organometallic/hydride reagent. 2. Poor resin swelling in anhydrous solvent (THF).1. Use freshly opened anhydrous solvents and oven-dried glassware. Ensure inert atmosphere. 2. Co-swell with a small amount of DCM before replacing with anhydrous THF.
Peptide degradation during cleavage 1. The newly formed ketone/aldehyde is sensitive to the standard TFA cleavage cocktail.1. Reduce cleavage time. 2. Add scavengers tailored to protect carbonyls, such as triethylsilane (TES).

Conclusion

The application of Weinreb amide chemistry provides a robust and highly controlled method for introducing valuable carbonyl functionalities into synthetic peptides. By converting a native carboxyl group into an on-resin Weinreb amide, researchers can access peptide ketones and aldehydes with high fidelity. This strategy circumvents the pervasive problem of over-addition common to other synthetic methods and opens the door to creating sophisticated peptidomimetics, enzyme inhibitors, and molecular probes for advanced research and therapeutic development.

References

Application Note & Protocol: Strategic Synthesis of Aldehydes using N-Methoxy-N-methylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Weinreb Amides in Aldehyde Synthesis

In the landscape of modern organic synthesis, the precise and high-yield formation of aldehydes is a critical transformation. Aldehydes are versatile intermediates, serving as precursors to a vast array of more complex molecules in pharmaceuticals, agrochemicals, and materials science. However, their synthesis via the reduction of carboxylic acid derivatives is often plagued by over-reduction to the corresponding primary alcohol. The development of N-methoxy-N-methylamides, commonly known as Weinreb amides, by Steven M. Weinreb and Steven Nahm in 1981, marked a significant breakthrough in overcoming this challenge.[1]

This application note provides a comprehensive guide to the utilization of N-methoxy-N-methylpropionamide as a model substrate for the synthesis of propanal. We will delve into the mechanistic underpinnings of the Weinreb amide's unique reactivity, provide detailed protocols for its reduction, and offer practical guidance for optimizing reaction conditions and troubleshooting potential issues. The inherent stability of the Weinreb amide and its ability to controllably deliver the aldehyde product upon workup make it an invaluable tool for researchers, scientists, and drug development professionals.[2][3]

The Underlying Mechanism: Stability Through Chelation

The remarkable success of the Weinreb amide in preventing over-reduction lies in the formation of a stable tetrahedral intermediate upon reaction with a hydride reducing agent.[4] Unlike the reduction of esters or acid chlorides, where the initial tetrahedral intermediate readily collapses to form a highly reactive aldehyde in the presence of excess reducing agent, the Weinreb amide intermediate is stabilized by chelation.[4] The methoxy group on the nitrogen atom coordinates with the metal cation of the hydride reagent (e.g., Li+ or Al3+), forming a stable five-membered ring.[1][5][6] This chelated intermediate is stable at low temperatures and does not collapse to the aldehyde until acidic or aqueous workup.[1][2] This temporal separation of the reduction and aldehyde formation steps is the key to the high yields and clean conversions observed in Weinreb amide reductions.

Figure 1: Mechanism of Weinreb amide reduction to an aldehyde.

Reagent Selection and Optimization

The choice of reducing agent is critical for the successful conversion of this compound to propanal. The two most commonly employed hydride reagents are Lithium Aluminium Hydride (LiAlH₄) and Diisobutylaluminium Hydride (DIBAL-H).[7][8][9] While both are effective, they exhibit different reactivities and require distinct reaction conditions for optimal performance.

ReagentFormulaKey Characteristics & CausalityTypical Conditions
Lithium Aluminium Hydride (LAH) LiAlH₄A powerful, non-selective reducing agent.[10] Its high reactivity necessitates low temperatures (typically -78 °C to 0 °C) to prevent over-reduction of the initially formed aldehyde. The lithium cation effectively participates in the chelation of the tetrahedral intermediate.[4][11]Solvent: Anhydrous THF or Et₂O. Temperature: -78 °C to 0 °C. Stoichiometry: 1.0 - 1.5 equivalents.
Diisobutylaluminium Hydride (DIBAL-H) (i-Bu)₂AlHA bulkier and more selective reducing agent compared to LAH.[9][12] The steric hindrance of the isobutyl groups moderates its reactivity, often allowing for reactions at slightly higher temperatures (e.g., -78 °C to -40 °C) with a reduced risk of over-reduction.[13][14] It is particularly useful for substrates with other reducible functional groups.[15]Solvent: Anhydrous Toluene, THF, or CH₂Cl₂. Temperature: -78 °C to -40 °C. Stoichiometry: 1.1 - 2.0 equivalents.

Detailed Experimental Protocol: Synthesis of Propanal from this compound using LiAlH₄

This protocol provides a step-by-step methodology for the reduction of this compound to propanal using Lithium Aluminium Hydride.

4.1. Materials and Reagents

  • This compound (MW: 117.15 g/mol )[16]

  • Lithium Aluminium Hydride (LAH), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, stir bars, syringes, needles, septa

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (Dry ice/acetone or cryocooler)

4.2. Experimental Workflow Diagram

workflow A Setup and Inerting B Substrate Dissolution A->B C Cooling to -78 °C B->C D Slow Addition of LiAlH4 C->D E Reaction Monitoring (TLC) D->E F Aqueous Quench E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Purification (Distillation) H->I J Product: Propanal I->J

Figure 2: Experimental workflow for propanal synthesis.

4.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with an inert gas to ensure anhydrous conditions. Causality: The exclusion of atmospheric moisture is crucial as hydride reagents react violently with water.

  • Substrate Preparation: In the reaction flask, dissolve this compound (e.g., 1.17 g, 10.0 mmol) in anhydrous THF (e.g., 40 mL).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Maintain this temperature throughout the addition of the reducing agent. Causality: Low temperature is essential to control the reactivity of LAH and to ensure the stability of the tetrahedral intermediate, thus preventing over-reduction.

  • Hydride Addition: Slowly add the 1.0 M solution of LiAlH₄ in THF (12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture with a drop of ethyl acetate followed by a drop of water and spotting on a silica gel plate. Causality: Monitoring ensures the reaction goes to completion without unnecessary extension of the reaction time.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 1 M HCl (20 mL) at -78 °C. Caution: The quenching process is highly exothermic and generates hydrogen gas. Add the acid slowly to maintain control. The acid serves to neutralize the excess hydride and hydrolyze the tetrahedral intermediate to the aldehyde.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Causality: The acid wash removes the N,O-dimethylhydroxylamine byproduct, the bicarbonate wash removes any remaining acid, and the brine wash begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate using a rotary evaporator with a cooled trap. Caution: Propanal is a volatile aldehyde (boiling point ~48 °C), so avoid excessive heating or high vacuum during concentration.

  • Purification: The crude propanal can be purified by fractional distillation if necessary to remove any residual solvent or non-volatile impurities.

Troubleshooting Guide

IssueProbable Cause(s)Validated Solution(s)
Low or No Aldehyde Yield; Starting Material Recovered 1. Insufficient reducing agent. 2. Deactivated reducing agent due to moisture. 3. Reaction temperature too low.1. Use a slight excess (1.2-1.5 eq.) of the hydride reagent. 2. Ensure rigorously anhydrous conditions and use a freshly opened or titrated solution of the hydride reagent. 3. Allow the reaction to stir for a longer duration or let it slowly warm to a slightly higher temperature (e.g., -60 °C).
Significant Over-reduction to Propanol 1. Reaction temperature was too high. 2. Rapid addition of the reducing agent. 3. Excess reducing agent used.1. Maintain the reaction temperature strictly at -78 °C. 2. Add the hydride reagent slowly and dropwise to avoid localized heating. 3. Use a minimal excess of the reducing agent (1.1-1.2 eq.).
Complex Mixture of Products 1. "Wet" (non-anhydrous) solvent or reagents. 2. Impure starting material.1. Use freshly distilled, anhydrous solvents. Ensure all glassware is thoroughly dried. 2. Purify the starting this compound before use.

References

The Weinreb Amide as a Precision Tool: Application Notes for N-Methoxy-N-methylpropionamide in Directed C(sp³)-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Acylation, a New Role for a Classic Functional Group

For decades, the N-methoxy-N-methylamide, or Weinreb amide, has been a cornerstone of organic synthesis, prized for its ability to cleanly convert highly reactive organometallic reagents into ketones and aldehydes.[1] This reliability stems from the formation of a stable, chelated tetrahedral intermediate that resists the common problem of over-addition.[1] Today, this very same chelating ability is being repurposed for a far more intricate task: directing the selective functionalization of otherwise inert carbon-hydrogen (C-H) bonds.

This guide delves into the emerging application of N-methoxy-N-methylamides, specifically N-methoxy-N-methylpropionamide, as a robust directing group for transition-metal-catalyzed C(sp³)-H activation. We will explore the mechanistic underpinnings of this strategy, provide a detailed protocol for a palladium-catalyzed β-C(sp³)-H arylation, and discuss the critical parameters that ensure success. This technology offers a powerful pathway for late-stage functionalization, enabling chemists to build molecular complexity from simple aliphatic scaffolds with high precision.

Scientific Principles: The Mechanics of Chelation-Assisted C-H Activation

The efficacy of the Weinreb amide as a directing group lies in its capacity for bidentate coordination to a transition metal center. The oxygen atoms of the carbonyl and the N-methoxy group form a stable five-membered metallacycle with the catalyst. This coordination event brings the metal catalyst into close proximity to the C-H bonds on the substrate, facilitating their selective cleavage.

The process, often proceeding through a Concerted Metalation-Deprotonation (CMD) mechanism, involves the deprotonation of a C-H bond by a basic ligand (often a carboxylate or carbonate) in concert with the metalation of the carbon.[2] This forms a new, stable cyclometalated intermediate, which is the key species poised for subsequent functionalization.

For aliphatic amides like this compound, the activation typically occurs at the β- or γ-position, depending on the catalyst and ligand system employed, as this allows for the formation of a thermodynamically favored five- or six-membered metallacycle. The choice of transition metal (e.g., Palladium, Rhodium, Cobalt) and, crucially, the ancillary ligands, dictates the scope and efficiency of the subsequent bond-forming step, be it arylation, alkenylation, or amination.[2][3]

C_H_Activation_Mechanism sub Substrate (this compound) coord Coordination Complex sub->coord cat Pd(II) Catalyst + Ligand (L) cat->coord cmd Concerted Metalation- Deprotonation (CMD) coord->cmd β-C-H Bond palladacycle Palladacycle Intermediate cmd->palladacycle ox_add Oxidative Addition (e.g., Ar-I) palladacycle->ox_add pd_iv Pd(IV) Intermediate ox_add->pd_iv red_elim Reductive Elimination pd_iv->red_elim C-C Bond Formation product β-Arylated Product red_elim->product cat_regen Catalyst Regeneration red_elim->cat_regen cat_regen->cat

Figure 1. Generalized catalytic cycle for Pd-catalyzed β-C(sp³)-H arylation.

Application Scope: A Versatile Tool for C-C and C-Heteroatom Bond Formation

While this note focuses on a specific arylation protocol, the Weinreb amide directing group is compatible with a range of valuable transformations. The choice of metal catalyst is often key to unlocking different reaction pathways:

  • Palladium-Catalyzed Reactions: Primarily used for C(sp³)–H arylation and alkenylation. These reactions often require specialized ligands to overcome the weaker coordinating ability of the Weinreb amide compared to traditional nitrogen-based directing groups.[2]

  • Rhodium-Catalyzed Reactions: Rh(III) catalysts, such as [Cp*RhCl₂]₂, are effective for oxidative C–H alkenylations with various olefins.[2] These reactions typically proceed at elevated temperatures and utilize a copper salt as an oxidant.[2]

  • Cobalt-Catalyzed Reactions: High-valent cobalt catalysts have been employed for C–H allylations, amidations, and iodinations directed by Weinreb amides, showcasing the versatility of this functional group across different 3d transition metals.[3]

Detailed Application Protocol: Palladium-Catalyzed β-C(sp³)-H Arylation of this compound

This protocol is adapted from the work of Chen, G. et al., which describes the first successful use of a Weinreb amide to direct C(sp³)–H activation.[2] The key to this transformation is the use of 3-pyridinesulfonic acid as a uniquely effective ligand.

Materials and Reagents:

  • This compound (Substrate)

  • Aryl Iodide (e.g., 1-iodo-4-tert-butylbenzene)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)

  • 3-Pyridinesulfonic Acid (Ligand)

  • Silver Acetate (AgOAc) (Oxidant)

  • Hexafluoroisopropanol (HFIP) (Solvent)

  • Anhydrous, sealed reaction vial (e.g., 1-dram vial with Teflon-lined cap)

  • Stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow:

Figure 2. Step-by-step experimental workflow for β-C(sp³)-H arylation.

Step-by-Step Procedure:

  • Reaction Setup: To a 1-dram oven-dried vial containing a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.), the desired aryl iodide (0.3 mmol, 3.0 equiv.), Pd(OAc)₂ (2.3 mg, 0.01 mmol, 10 mol%), 3-pyridinesulfonic acid (4.8 mg, 0.03 mmol, 30 mol%), and AgOAc (33.4 mg, 0.2 mmol, 2.0 equiv.).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (0.5 mL) to the vial.

  • Reaction Conditions: Seal the vial with a Teflon-lined cap and place it on a pre-heated stirrer hotplate at 80 °C.

  • Reaction Time & Monitoring: Stir the reaction mixture for 24 hours. The reaction progress can be monitored by taking small aliquots and analyzing by TLC or GC-MS after a mini-workup (dilute with EtOAc, filter through a small plug of silica).

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (5 mL) and filter through a pad of Celite to remove insoluble silver salts. Rinse the pad with additional ethyl acetate (2 x 5 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. The residue can be further purified by silica gel column chromatography.

  • Purification: Perform flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure β-arylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions:

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • HFIP is a corrosive and volatile solvent. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Silver salts are light-sensitive and can stain skin and surfaces.

Data Presentation: Substrate Scope and Performance

The following table summarizes representative results for the palladium-catalyzed β-C(sp³)-H arylation of this compound with various aryl iodides, as adapted from the foundational literature.[2]

EntryAryl Iodide PartnerProductYield (%)
11-Iodo-4-tert-butylbenzeneN-methoxy-N-methyl-3-(4-(tert-butyl)phenyl)propanamide65
21-Iodo-4-methoxybenzeneN-methoxy-N-methyl-3-(4-methoxyphenyl)propanamide61
31-Iodo-4-fluorobenzeneN-methoxy-N-methyl-3-(4-fluorophenyl)propanamide55
41-Iodo-3,5-dimethylbenzeneN-methoxy-N-methyl-3-(3,5-dimethylphenyl)propanamide70
52-IodonaphthaleneN-methoxy-N-methyl-3-(naphthalen-2-yl)propanamide58

Conditions: this compound (0.1 mmol), Aryl Iodide (0.3 mmol), Pd(OAc)₂ (10 mol%), 3-pyridinesulfonic acid (30 mol%), AgOAc (2.0 equiv), HFIP (0.5 mL), 80 °C, 24 h. Yields are for the isolated product.

Troubleshooting and Mechanistic Insights

  • Low Yield: The primary challenge in using Weinreb amides for C(sp³)-H activation is their relatively weak coordinating ability.[2] If yields are low, ensure all reagents are pure and the reaction is performed under strictly anhydrous conditions. The choice of ligand is critical; for this specific transformation, 3-pyridinesulfonic acid was found to be uniquely effective, likely by preserving the cationic character of the palladium center and facilitating the C-H cleavage step.[2]

  • No Reaction: Confirm the activity of the palladium catalyst. Ensure the temperature is maintained accurately. The solvent, HFIP, is crucial for this protocol and may not be readily substitutable.

  • Side Products: Formation of homocoupled aryl iodide (biaryl) may be observed. Adjusting the stoichiometry or reaction concentration may help minimize this side reaction.

Conclusion

The this compound functional group has transcended its classical role, emerging as a competent and synthetically valuable directing group for the challenging field of C(sp³)-H activation. Its bidentate chelating ability provides a reliable anchor for transition metal catalysts, enabling the precise functionalization of aliphatic chains. While requiring carefully optimized conditions and ligand systems to overcome its inherent weak coordinating nature, this strategy opens new avenues for constructing complex molecules. The protocol detailed herein for β-arylation serves as a robust starting point for researchers looking to leverage this versatile directing group in pharmaceutical discovery and complex molecule synthesis.

References

Application Note & Protocols: Mastering Large-Scale Synthesis with N-Methoxy-N-methylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a cornerstone in modern organic synthesis, providing a reliable and high-yield pathway to ketones and aldehydes.[1][2] Their defining advantage lies in the circumvention of over-addition by organometallic reagents, a common pitfall with more reactive acylating agents like acid chlorides or esters.[3][4] This is achieved through the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until a deliberate aqueous workup.[5][6] This application note provides an in-depth guide to the large-scale synthesis and subsequent utilization of a specific, versatile example: N-Methoxy-N-methylpropionamide. We will explore the underlying mechanistic principles, present scalable synthesis protocols, detail its application in ketone formation, and address critical safety and handling considerations for process chemistry environments.

The Weinreb Amide Advantage: Mechanistic Underpinnings

The exceptional utility of N-Methoxy-N-methylamides stems from a unique structural feature that stabilizes the reaction intermediate. When an organometallic reagent (such as a Grignard or organolithium reagent) attacks the amide carbonyl, it forms a tetrahedral intermediate. Unlike the intermediate formed with esters, this species is stabilized by the chelation of the metal cation (e.g., MgX⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen.[3][6]

This chelated complex is stable at low temperatures and does not collapse to a ketone until the addition of an aqueous acid during workup.[1][4] This prevents the newly formed, highly reactive ketone from being present in the flask with unreacted organometallic reagent, thus completely avoiding the common problem of a second nucleophilic addition that would lead to a tertiary alcohol.[3]

The logical flow of this process is depicted below:

G cluster_0 Reaction Phase cluster_1 Workup Phase Start Weinreb Amide + Organometallic Reagent (R-M) Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Workup Aqueous Acid Quench (e.g., H₃O⁺) Intermediate->Workup Transfer to Quench Product Desired Ketone (R-C=O) Workup->Product Intermediate Collapse

Caption: Workflow of the Weinreb Ketone Synthesis.

Protocol I: Large-Scale Synthesis of this compound

The preparation of Weinreb amides is versatile and can be initiated from various starting materials, including carboxylic acids, acid chlorides, or esters.[2] For large-scale synthesis, methods that are cost-effective, utilize stable reagents, and offer straightforward purification are paramount. A robust method starting from the carboxylic acid using a coupling agent is often preferred in industrial settings. Another highly effective method involves the use of phosphorus trichloride, which has been noted as suitable for large-scale production.[7]

This protocol details a common approach using propionyl chloride.

Experimental Details
  • Reaction: Propionyl Chloride + N,O-Dimethylhydroxylamine hydrochloride → this compound

  • Reagents:

    • N,O-Dimethylhydroxylamine hydrochloride

    • Propionyl Chloride

    • Pyridine (or other suitable base like triethylamine)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Aqueous HCl (e.g., 1M)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

Step-by-Step Protocol
  • Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, a temperature probe, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure the system is thoroughly dried and inerted.[8]

  • Reagent Charging: Charge the reactor with N,O-Dimethylhydroxylamine hydrochloride (1.0 eq) and the chosen solvent (e.g., DCM). Cool the resulting slurry to 0 °C using an ice bath.

  • Base Addition: Slowly add pyridine (2.2 eq) via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for 15-20 minutes.

  • Acylation: Add propionyl chloride (1.05 eq) dropwise from the dropping funnel. A key causality consideration here is the slow addition rate, which is critical to control the exotherm of the acylation and prevent side reactions. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS analysis.

  • Aqueous Workup: Once complete, cool the mixture back to 0-5 °C. Slowly quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel.

  • Extraction & Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine. The bicarb wash neutralizes excess acid, and the brine wash aids in removing water before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can often be used directly. If higher purity is required, it can be purified by vacuum distillation.

ParameterSpecificationCausality / Justification
Starting Material Propionyl ChlorideHighly reactive acylating agent, ensuring efficient conversion.
Base Pyridine (2.2 eq)One equivalent neutralizes the HCl salt, the second neutralizes the HCl generated during acylation.
Temperature Control 0-5 °C during additionControls the exothermic reaction, minimizes byproduct formation.
Workup Acid/Base WashesRemoves the base (pyridine hydrochloride) and any unreacted starting materials.
Typical Yield >90%The method is highly efficient and atom-economical for this transformation.

Protocol II: Application in Large-Scale Ketone Synthesis

This protocol demonstrates the use of this compound to synthesize propiophenone, a common ketone intermediate.

Experimental Details
  • Reaction: this compound + Phenylmagnesium Bromide → Propiophenone

  • Reagents:

    • This compound

    • Phenylmagnesium Bromide (solution in THF/Ether)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated Aqueous Ammonium Chloride (NH₄Cl) solution

    • Ethyl Acetate (or other extraction solvent)

    • Anhydrous Magnesium Sulfate

Workflow Diagram

G setup 1. Inert Reactor Setup (N₂ Atmosphere, Dry Glassware) charge 2. Charge Weinreb Amide & Anhydrous THF setup->charge cool 3. Cool to 0 °C charge->cool add 4. Slow Addition of Grignard Reagent (PhMgBr) cool->add react 5. Stir at 0 °C to RT (Monitor by TLC/LC-MS) add->react quench 6. Quench with sat. NH₄Cl solution react->quench extract 7. Extraction & Washes quench->extract purify 8. Dry, Concentrate, & Purify (Distillation) extract->purify

Caption: Process flow for Grignard addition to a Weinreb amide.

Step-by-Step Protocol
  • Reactor Setup: Prepare a dry, inert reactor as described in Protocol I.

  • Reagent Charging: Charge the reactor with this compound (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to 0 °C. Maintaining low temperature is crucial for the stability of the tetrahedral intermediate and the organometallic reagent.[3]

  • Grignard Addition: Add the solution of Phenylmagnesium Bromide (1.1 eq) dropwise via a pressure-equalizing dropping funnel, maintaining the internal temperature below 5 °C. A slight excess of the Grignard reagent ensures full conversion of the Weinreb amide.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes before warming to room temperature and stirring for an additional 1-2 hours, or until reaction completion is confirmed by an appropriate monitoring technique.

  • Quenching: Cool the reaction mixture back to 0 °C. CAUTION: The quench is exothermic. Slowly and carefully add saturated aqueous NH₄Cl solution. A mild acidic quench is chosen to effectively hydrolyze the intermediate and the excess Grignard reagent while minimizing potential side reactions.

  • Workup: Add ethyl acetate for extraction. Separate the layers and wash the organic layer with brine.

  • Drying and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude propiophenone can be purified by vacuum distillation to achieve high purity.

ReagentEquivalentsRole & RationaleExpected Yield
This compound1.0Electrophile85-95%
Phenylmagnesium Bromide1.1 - 1.2Nucleophile; slight excess drives reaction to completion.
Anhydrous THFSolventAprotic solvent, essential for Grignard reagent stability.
Saturated aq. NH₄ClQuenching AgentMildly acidic; hydrolyzes the chelated intermediate and excess Grignard.

Safety and Large-Scale Handling Considerations

Transitioning from bench-scale to large-scale production introduces significant safety challenges that must be rigorously addressed.

  • This compound: This compound is a flammable liquid.[9] All equipment must be properly grounded and bonded to prevent static discharge.[9] Operations should be conducted in a well-ventilated area using explosion-proof electrical equipment.

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive, air- and moisture-sensitive, and can be pyrophoric.[10] Large-scale transfers must be conducted under a positive pressure of an inert gas (nitrogen or argon) using appropriate cannulation or pumping techniques.

  • Thermal Hazards: Both the addition of the organometallic reagent and the final aqueous quench are highly exothermic. The reactor must have adequate cooling capacity, and additions must be performed slowly and with continuous monitoring of the internal temperature to prevent a thermal runaway.

  • Solvents: Anhydrous ethers like THF are highly flammable and can form explosive peroxides upon storage. Always use fresh, inhibitor-tested solvents.

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear flame-retardant lab coats, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.

References

Application Notes and Protocols: N-Methoxy-N-methylpropionamide Acylation of Organometallic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis

The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of pharmaceuticals, natural products, and advanced materials.[1] However, the seemingly straightforward acylation of highly reactive organometallic reagents, such as Grignard and organolithium compounds, is often plagued by a critical side reaction: over-addition.[2][3] This occurs when the initially formed ketone, itself a potent electrophile, undergoes a second nucleophilic attack by the organometallic reagent, leading to the formation of a tertiary alcohol.[4] This lack of selectivity necessitates stringent control over reaction conditions and stoichiometry, often with limited success.[4]

In 1981, Steven M. Weinreb and Steven Nahm introduced a groundbreaking solution to this long-standing challenge: the use of N-methoxy-N-methylamides, now ubiquitously known as Weinreb-Nahm amides.[2][4] The genius of this approach lies in the unique ability of the N-methoxy-N-methylamide moiety to react with an organometallic reagent to form a stable, five-membered cyclic tetrahedral intermediate.[5][6] This intermediate is stabilized by chelation of the metal cation (Li⁺ or Mg²⁺) between the carbonyl oxygen and the methoxy oxygen.[2][7] This chelated species is remarkably stable at low temperatures and resistant to further nucleophilic attack.[1][2] Upon aqueous workup, this intermediate readily collapses to afford the desired ketone in high yield, effectively circumventing the problem of over-addition.[1][5]

This guide provides a comprehensive overview of the N-methoxy-N-methylpropionamide acylation of organometallic compounds, offering detailed protocols, mechanistic insights, and practical guidance for researchers in both academic and industrial settings.

The Underlying Science: Mechanism of Acylation

The success of the Weinreb-Nahm ketone synthesis hinges on the formation of a stable, chelated tetrahedral intermediate.[2][4] This intermediate prevents the premature collapse of the initial adduct and subsequent over-addition, a common pitfall with other acylating agents like esters or acid chlorides.[1][3]

The proposed mechanism is as follows:

  • Nucleophilic Addition: The organometallic reagent (R'-M) adds to the carbonyl carbon of the this compound.

  • Chelation and Stabilization: The metal cation (M) is chelated by both the carbonyl oxygen and the oxygen of the N-methoxy group, forming a stable five-membered ring.[2][7] This intermediate (A) is stable at low temperatures.

  • Quenching and Collapse: Upon acidic workup, the chelated intermediate is protonated and subsequently collapses to release the desired ketone and N,O-dimethylhydroxylamine.

Figure 1. Generalized mechanism of Weinreb amide acylation.

Preparation of this compound

While commercially available, this compound can be readily synthesized in the laboratory. The most common method involves the reaction of propionyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl salt.[4][8]

Table 1: Properties of this compound

PropertyValue
CAS Number 104863-65-2[9][10][11][12][13]
Molecular Formula C₅H₁₁NO₂[10]
Molecular Weight 117.15 g/mol [10][11]
Appearance Colorless to almost colorless clear liquid[9][10]
Purity >97.0% (GC)[9][10][11]
Flash Point 26 °C[10]

Safety Precautions: this compound is a flammable liquid and vapor.[10][12] Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of common organometallic reagents with this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[14]

Protocol 1: Acylation of a Grignard Reagent

This protocol details the reaction of phenylmagnesium bromide with this compound to synthesize propiophenone.

Materials:

  • This compound

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add the phenylmagnesium bromide solution (1.1-1.2 eq) dropwise via the dropping funnel over 15-30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure propiophenone.

Grignard_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Weinreb amide and anhydrous THF to an oven-dried flask under N₂. B 2. Cool the solution to 0 °C. A->B C 3. Slowly add Grignard reagent (1.1-1.2 eq). B->C D 4. Stir at 0 °C for 1-2 hours. C->D E 5. Quench with saturated aq. NH₄Cl. D->E F 6. Extract with an organic solvent. E->F G 7. Wash, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Figure 2. Workflow for the acylation of a Grignard reagent.

Protocol 2: Acylation of an Organolithium Reagent

This protocol outlines the reaction of n-butyllithium with this compound to synthesize 2-hexanone.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Slowly add the n-butyllithium solution (1.1 eq) dropwise via the dropping funnel over 15-30 minutes, maintaining the internal temperature at -78 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 30-60 minutes. The progress of the reaction can be monitored by TLC or GC-MS.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or flash column chromatography on silica gel to afford the pure 2-hexanone.

Table 2: Representative Examples of Weinreb Ketone Synthesis

Organometallic ReagentWeinreb AmideProductYield (%)
Phenylmagnesium bromideN-methoxy-N-methylbenzamideBenzophenone~81%[14]
n-ButyllithiumN-methoxy-N-methylbenzamideValerophenone~81%[14]
4-Biphenylylmagnesium bromideN-methoxy-N-methylvaleramide1-([1,1'-biphenyl]-4-yl)pentan-1-one81%[14]
3-(Trifluoromethyl)phenylmagnesium bromideN-methoxy-N-methylbenzamidePhenyl(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanone84%[14]
2-ThienyllithiumN-methoxy-N-methyl-3-([1,1'-biphenyl]-4-yl)propanamide3-([1,1'-biphenyl]-4-yl)-1-(thiophen-2-yl)propan-1-one71%[14]

Scope and Limitations

The Weinreb-Nahm ketone synthesis is a remarkably versatile and robust reaction, tolerating a wide range of functional groups.[2] This includes esters, amides, silyl ethers, and even some protecting groups that are sensitive to other organometallic reactions.[2] A broad spectrum of organometallic nucleophiles can be employed, including aliphatic, aromatic, vinylic, and alkynyl Grignard and organolithium reagents.[2][15]

Despite its broad applicability, there are some limitations to consider:

  • Steric Hindrance: Highly sterically hindered organometallic reagents or Weinreb amides may react sluggishly, requiring higher temperatures or longer reaction times.

  • Enolizable Ketones: In cases where the product ketone is highly enolizable, deprotonation of the alpha-carbon by the organometallic reagent can compete with the desired acylation.

  • Highly Basic Reagents: Extremely basic organometallic reagents may deprotonate the N-methyl group of the Weinreb amide, although this is generally not a significant side reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Impure reagents or wet solvents- Decomposition of the organometallic reagent- Increase reaction time or temperature- Use freshly distilled, anhydrous solvents and titrate the organometallic reagent- Ensure proper handling and storage of the organometallic reagent
Formation of Tertiary Alcohol (Over-addition) - Reaction temperature too high- Unstable tetrahedral intermediate- Maintain low reaction temperatures (-78 °C for organolithiums, 0 °C for Grignards)- Ensure a rapid and efficient quench at low temperature
Recovery of Starting Material - Inactive organometallic reagent- Steric hindrance- Titrate the organometallic reagent to confirm its concentration- Increase reaction temperature or use a more reactive organometallic reagent

Conclusion

The acylation of organometallic compounds with this compound represents a cornerstone of modern organic synthesis, providing a reliable and high-yielding route to ketones. By leveraging the formation of a stable, chelated tetrahedral intermediate, the Weinreb-Nahm methodology effectively overcomes the persistent challenge of over-addition. The broad functional group tolerance and operational simplicity of this reaction have solidified its place as an indispensable tool for chemists in the pharmaceutical industry and beyond.

References

Application Note: Mastering Ketone Synthesis with N-Methoxy-N-methylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Protocol Design, Mechanistic Insights, and Practical Execution

For researchers, scientists, and drug development professionals, the precise construction of carbonyl compounds is a foundational element of organic synthesis. The Weinreb amide, specifically N-Methoxy-N-methylpropionamide, represents a robust and highly reliable tool for the synthesis of ketones and aldehydes, elegantly circumventing common issues like over-addition that plague reactions with more traditional acylating agents.[1][2] This guide provides a detailed exploration of the experimental setup, mechanistic rationale, and practical protocols for leveraging this versatile reagent.

The Core Principle: Why Weinreb Amides Excel

The primary challenge in reacting organometallic reagents (like Grignard or organolithium reagents) with acyl compounds such as acid chlorides or esters is the high reactivity of the initial ketone product. This often leads to a second nucleophilic attack, yielding a tertiary alcohol as an undesired byproduct.[3][4]

The Weinreb-Nahm amide chemistry, developed by Steven M. Weinreb and Steven Nahm in 1981, solves this problem through a clever mechanistic feature.[1] When a nucleophile attacks the N-methoxy-N-methylamide, it forms a tetrahedral intermediate. This intermediate is uniquely stabilized by chelation between the lithium or magnesium cation and the N-methoxy oxygen atom and the carbonyl oxygen.[1][3][4] This stable five-membered cyclic species prevents the collapse of the intermediate and the elimination of the N-methoxy-N-methylamine group until an acidic workup is performed.[1][4] This stability at low temperatures is the key to preventing the common over-addition problem.[1]

Logical Workflow: From Amide to Ketone

The overall process can be visualized as a two-stage workflow: the formation of the stable intermediate followed by its controlled hydrolysis to the final product.

G cluster_0 Step 1: Nucleophilic Addition (Low Temp) cluster_1 Step 2: Hydrolytic Workup Amide N-Methoxy-N- methylpropionamide Intermediate Stable Chelated Tetrahedral Intermediate Amide->Intermediate Attack Nucleophile Organometallic Reagent (e.g., R'-MgBr) Nucleophile->Intermediate Ketone Desired Ketone (Propiophenone) Intermediate->Ketone Hydrolysis Byproduct [MeO(Me)NH2]+ Salt Intermediate->Byproduct Workup Aqueous Acid (e.g., HCl, NH4Cl) Workup->Ketone

References

Application Notes and Protocols: The Pivotal Role of N-Methoxy-N-methylpropionamide in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a detailed guide for researchers, scientists, and professionals in drug development on the strategic applications of N-methoxy-N-methylpropionamide, a prominent Weinreb amide, in the intricate field of natural product synthesis. This document provides not only the theoretical underpinnings of its utility but also detailed, actionable protocols for its synthesis and application in the construction of complex molecular architectures.

The Strategic Advantage of N-Methoxy-N-methylamides (Weinreb Amides) in Synthesis

The synthesis of complex natural products demands a high degree of precision and control over chemical reactions. One of the recurring challenges is the formation of carbon-carbon bonds to construct ketone or aldehyde functionalities without the common issue of over-addition by highly reactive organometallic reagents.[1][2][3] Traditional acylating agents like esters and acid chlorides often lead to the formation of undesired tertiary alcohols.[2]

The advent of N-methoxy-N-methylamides, commonly known as Weinreb amides, provided an elegant solution to this problem.[1][2] this compound is a prime example of this class of reagents, offering a stable and versatile platform for acylation reactions.

The Underlying Principle: A Stabilized Intermediate

The remarkable selectivity of Weinreb amides stems from their ability to form a stable, five-membered chelated tetrahedral intermediate upon reaction with organometallic reagents such as Grignard or organolithium reagents.[1][3][4] This intermediate is stable at low temperatures and prevents the collapse of the carbonyl group and subsequent second addition of the nucleophile.[1][4] Upon aqueous workup, this intermediate readily hydrolyzes to furnish the desired ketone or aldehyde in high yield.[2][3]

Diagram 1: Mechanism of the Weinreb Ketone Synthesis This diagram illustrates the formation of the stable tetrahedral intermediate, which is the key to preventing over-addition of the organometallic reagent.

References

Troubleshooting & Optimization

Technical Support Center: N-Methoxy-N-methylamide (Weinreb Amide) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-Addition

Welcome to the technical support center for N-Methoxy-N-methylamide chemistry. This guide, designed for experienced researchers, addresses one of the most common challenges in utilizing Weinreb amides: the prevention of over-addition by organometallic reagents. Here, we move beyond basic protocols to explore the mechanistic nuances and provide actionable troubleshooting strategies to ensure the selective synthesis of ketones and aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason Weinreb amides are resistant to over-addition?

The resistance of N-Methoxy-N-methylamides (Weinreb amides) to over-addition stems from the formation of a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents).[1][2][3] The key feature of this intermediate is the chelation of the metal cation (like Mg²⁺ or Li⁺) by both the newly formed alkoxy oxygen and the N-methoxy oxygen.[1][4][5] This creates a stable five-membered ring that is unreactive to further nucleophilic attack under the typical low-temperature reaction conditions.[1][6][7] The intermediate only collapses to form the ketone or aldehyde upon acidic workup, which quenches any remaining organometallic reagent.[2][5]

Q2: How does this differ from reactions with esters or acid chlorides?

In contrast, when organometallic reagents react with esters or acid chlorides, the initially formed tetrahedral intermediate is not stabilized by chelation.[8] It rapidly collapses to form a ketone. This newly formed ketone is often more reactive than the starting ester or acid chloride.[3][6][8][9] Consequently, it readily undergoes a second nucleophilic attack by another equivalent of the organometallic reagent, leading to the formation of a tertiary alcohol as the major product.[4][10] Even with careful control of stoichiometry, preventing this over-addition is notoriously difficult.[1]

Q3: Are Weinreb amides completely immune to over-addition?

While highly resistant, they are not entirely immune. Over-addition can occur if the reaction conditions are not properly controlled. Factors such as elevated temperatures, highly reactive organometallic reagents, or prolonged reaction times can lead to the breakdown of the stable tetrahedral intermediate and subsequent over-addition.

Troubleshooting Guide: Preventing Over-Addition

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My reaction is yielding a significant amount of tertiary alcohol. What are the likely causes and how can I fix it?

This is the classic sign of over-addition, indicating that the stable tetrahedral intermediate is collapsing prematurely.

Answer:

Several factors can contribute to the premature breakdown of the chelated intermediate. Here is a systematic approach to troubleshoot this issue:

1. Temperature Control is Critical:

  • The Problem: The stability of the tetrahedral intermediate is highly temperature-dependent.[1][7] Allowing the reaction to warm up, even locally during the addition of the reagent, can provide enough energy to break the chelation, leading to ketone formation and subsequent over-addition.

  • The Solution:

    • Maintain a consistently low temperature (typically -78 °C to 0 °C) throughout the entire reaction, including the quenching step.[1]

    • Use a reliable cooling bath (e.g., dry ice/acetone or an automated cooling system).

    • Add the organometallic reagent dropwise and slowly to the cooled solution of the Weinreb amide to dissipate the heat of reaction effectively. A rapid addition can create localized "hot spots."

2. Reagent Reactivity and Stoichiometry:

  • The Problem: Highly reactive organometallic reagents, such as organolithiums, can be more prone to inducing over-addition compared to Grignard reagents.[11] Using a large excess of the organometallic reagent can also drive the reaction towards the over-addition product.[12]

  • The Solution:

    • If possible, consider using a less reactive Grignard reagent instead of an organolithium.

    • Carefully titrate your organometallic reagent before use to ensure accurate stoichiometry.[13] Aim for 1.0 to 1.2 equivalents for most reactions.

    • For very reactive systems, adding a Lewis acid like CeCl₃ or LiCl might temper the reactivity of the organometallic reagent.[14]

3. Quenching Protocol:

  • The Problem: An improper quench can lead to issues. If the reaction is allowed to warm before the excess organometallic reagent is fully neutralized, over-addition can occur during this warming phase.

  • The Solution: Quench the reaction at low temperature. Slowly add a proton source (e.g., saturated aqueous NH₄Cl solution) to the cold reaction mixture to neutralize any unreacted organometallic reagent before allowing the mixture to warm to room temperature.

Experimental Protocols

Protocol 1: General Procedure for Ketone Synthesis Using a Grignard Reagent

This protocol provides a standard method for the reaction of a Weinreb amide with a Grignard reagent to minimize over-addition.

  • Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: Dissolve the N-Methoxy-N-methylpropionamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a two-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the Grignard reagent (1.1 eq., solution in THF or Et₂O) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Quenching: While still at -78 °C, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ketone by flash column chromatography.

Visualizing the Mechanism

To better understand the chemical principles at play, the following diagrams illustrate the key pathways.

Figure 1. Comparative pathways of Weinreb amide reaction versus a standard ester, highlighting the stable intermediate that prevents over-addition.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues with over-addition in your reactions.

Troubleshooting Workflow start Problem: Significant Over-Addition Product (Tertiary Alcohol) q1 Was the reaction kept consistently at low temp (e.g., -78°C)? start->q1 sol1 Solution: Improve cooling. Use a reliable cold bath. Add reagent more slowly. q1->sol1 No q2 How many equivalents of organometallic reagent were used? q1->q2 Yes a1_yes Yes a1_no No end Reaction Optimized for Ketone Synthesis sol1->end sol2 Solution: Titrate reagent. Use max 1.2 equivalents. q2->sol2 > 1.5 eq. q3 Was the reagent an organolithium? q2->q3 1.0-1.2 eq. a2_ideal 1.0-1.2 eq. a2_excess > 1.5 eq. sol2->end sol3 Solution: Consider switching to a less reactive Grignard reagent if possible. q3->sol3 Yes q3->end No a3_yes Yes a3_no No sol3->end

Figure 2. A step-by-step workflow to diagnose and correct common causes of over-addition in Weinreb amide reactions.

Quantitative Data Summary

The choice of reaction conditions can significantly impact the outcome. The following table summarizes typical effects on product distribution.

ParameterConditionExpected OutcomeRisk of Over-addition
Temperature -78 °CHigh yield of ketoneLow
0 °CGood yield of ketoneModerate
Room TemperatureIncreased side productsHigh
Reagent Grignard (RMgX)Generally good selectivityLow to Moderate
Organolithium (RLi)Can be less selectiveModerate to High
Equivalents 1.0 - 1.2 eq.Optimal for ketone formationLow
> 1.5 eq.Increased risk of over-additionHigh

References

Technical Support Center: N-Methoxy-N-methylpropionamide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methoxy-N-methylpropionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. The following information is curated from peer-reviewed literature and our extensive in-lab experience to ensure scientific integrity and practical applicability.

Introduction to this compound (A Weinreb Amide)

This compound is a prominent member of the N-methoxy-N-methylamide family, commonly known as Weinreb amides. Since their introduction by Steven M. Weinreb and Steven Nahm in 1981, these reagents have become indispensable tools in modern organic synthesis.[1][2] Their principal application lies in the high-yield synthesis of ketones and aldehydes from highly reactive organometallic reagents and metal hydrides, respectively.[3]

The remarkable utility of Weinreb amides stems from their unique reactivity profile. They react with organolithium or Grignard reagents to form a stable, five-membered chelated tetrahedral intermediate.[1][4] This intermediate is resistant to further nucleophilic attack at low temperatures, effectively preventing the common side reaction of over-addition that plagues similar reactions with esters or acid chlorides, which typically yield tertiary alcohols.[4][5] Upon aqueous workup, this stable intermediate collapses to cleanly afford the desired ketone.[1]

This guide will address common issues encountered during the synthesis and use of this compound, providing detailed troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over other acylating agents like esters or acid chlorides?

The key advantage is the prevention of over-addition from organometallic reagents. The reaction with this compound proceeds through a stable tetrahedral intermediate, stabilized by chelation to the metal cation (e.g., Li⁺ or Mg²⁺). This intermediate does not collapse to the ketone until acidic workup, thus preventing a second addition of the organometallic reagent to form a tertiary alcohol.[1][6]

Q2: How is this compound typically synthesized?

It is most commonly synthesized by the acylation of N,O-dimethylhydroxylamine (often from its hydrochloride salt) with a propionylating agent, such as propionyl chloride or propionic acid activated with a coupling reagent.[7][8] The use of N,O-dimethylhydroxylamine hydrochloride requires a base to liberate the free amine for the reaction.[9]

Q3: What is the stability of this compound?

This compound is generally a stable compound that can be purified by distillation or chromatography and stored under appropriate conditions (cool and dry) for extended periods.[10] However, it can be susceptible to hydrolysis under strong acidic or basic conditions, which would revert it to propionic acid and N,O-dimethylhydroxylamine.

Q4: Can this compound be used to synthesize aldehydes?

Yes. Reduction of this compound with hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) provides the corresponding aldehyde, propionaldehyde.[1][3] Similar to the reaction with organometallics, the reaction proceeds via a stable intermediate that prevents over-reduction to the primary alcohol.[4]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis and application of this compound.

Problem 1: Low or No Yield of the Desired Ketone

Q: I am reacting this compound with a Grignard reagent, but I'm getting a very low yield of my target ketone. What could be the issue?

A low yield can stem from several factors, ranging from the quality of your reagents to the reaction conditions. A systematic approach is necessary to diagnose the problem.

Potential Cause 1: Poor Quality of the Grignard Reagent

The activity of Grignard reagents can diminish over time due to reaction with atmospheric moisture and oxygen.

  • Solution:

    • Titrate your Grignard reagent: Before use, always titrate the Grignard reagent to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.

    • Use freshly prepared reagent: If possible, prepare the Grignard reagent immediately before use for maximum reactivity.

Potential Cause 2: Incomplete Reaction

The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Solution:

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting this compound.

    • Adjust reaction temperature: While these reactions are typically run at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate, allowing the reaction to slowly warm to room temperature after the initial addition can sometimes drive it to completion.[11] However, be cautious as this can also promote side reactions.

Potential Cause 3: Decomposition of the Starting Material or Product

If your substrate contains other functional groups, they may be incompatible with the strong basicity of the Grignard reagent. For instance, substrates with sensitive moieties like certain heterocycles (e.g., isoxazoles without substitution at specific positions) can undergo ring-opening or other decomposition pathways.[11]

  • Solution:

    • Assess substrate stability: Review the literature for the stability of your substrate's functional groups under strongly basic and nucleophilic conditions.

    • Use a less basic organometallic: Consider using an organocuprate or an organocerium reagent, which are generally less basic than Grignard or organolithium reagents and may prevent decomposition.[11]

Potential Cause 4: Issues with the this compound Starting Material

Impurities in your Weinreb amide can interfere with the reaction.

  • Solution:

    • Purify the Weinreb amide: Ensure your this compound is pure before use. Purification can be achieved by vacuum distillation or silica gel chromatography.[12]

    • Verify the starting material: Confirm the identity and purity of your starting material using NMR or other analytical techniques.

Troubleshooting Workflow for Low Ketone Yield

low_yield_troubleshooting start Low Ketone Yield check_grignard Check Grignard Reagent Quality start->check_grignard titrate Titrate Grignard? check_grignard->titrate fresh_reagent Use Freshly Prepared Grignard titrate->fresh_reagent No monitor_reaction Monitor Reaction Progress (TLC/LC-MS) titrate->monitor_reaction Yes fresh_reagent->monitor_reaction incomplete Reaction Incomplete? monitor_reaction->incomplete adjust_temp Adjust Temperature/Time incomplete->adjust_temp Yes check_decomposition Check for Substrate Decomposition incomplete->check_decomposition No end Improved Yield adjust_temp->end decomposition Decomposition Observed? check_decomposition->decomposition alt_reagent Use Milder Nucleophile (e.g., Organocuprate) decomposition->alt_reagent Yes purify_amide Purify Weinreb Amide decomposition->purify_amide No alt_reagent->end purify_amide->end

Caption: Troubleshooting workflow for low ketone yield.

Problem 2: Formation of Tertiary Alcohol (Over-addition)

Q: My main product is the tertiary alcohol, not the ketone. I thought Weinreb amides prevent this?

While Weinreb amides are designed to prevent over-addition, this side reaction can still occur under certain conditions, leading to the formation of a tertiary alcohol.[4][5]

Potential Cause 1: Unstable Tetrahedral Intermediate

The stability of the chelated intermediate is temperature-dependent. If the reaction temperature is too high, the intermediate can collapse prematurely to the ketone, which is then immediately attacked by another equivalent of the organometallic reagent present in the flask.

  • Solution:

    • Maintain low temperatures: Conduct the addition of the organometallic reagent at a low temperature (typically -78 °C for organolithiums or -20 °C to 0 °C for Grignards).

    • Cold quenching: Quench the reaction at low temperature before allowing it to warm to room temperature. This is crucial to prevent the breakdown of the intermediate in the presence of unreacted nucleophile.[11]

Potential Cause 2: Highly Reactive Organometallic Reagent

Very reactive organometallic reagents (e.g., allylmagnesium bromide or methyllithium) are more prone to over-addition, even at low temperatures.

  • Solution:

    • Slow addition: Add the organometallic reagent slowly and dropwise to the solution of the Weinreb amide to maintain a low concentration of the nucleophile and better control the reaction temperature.

    • Inverse addition: Consider adding the Weinreb amide solution to the organometallic reagent at low temperature, although this is less common.

Potential Cause 3: Excess Organometallic Reagent

Using a large excess of the organometallic reagent increases the likelihood of a second addition, especially if the reaction is allowed to warm before quenching.

  • Solution:

    • Use a slight excess: Use only a small excess (e.g., 1.1-1.2 equivalents) of the organometallic reagent. This requires accurate titration of the reagent beforehand.

Mechanism of Over-addition

overaddition_mechanism cluster_main Desired Pathway cluster_side Over-addition Pathway WA Weinreb Amide Intermediate Stable Chelated Intermediate WA->Intermediate + R-MgX (Low Temp) Intermediate2 Stable Chelated Intermediate RMgX R-MgX Workup1 Aqueous Workup Intermediate->Workup1 Ketone Desired Ketone Workup1->Ketone Collapse Premature Collapse (High Temp) Intermediate2->Collapse Ketone_in_situ Ketone (in situ) Collapse->Ketone_in_situ Tertiary_Alcohol Tertiary Alcohol Ketone_in_situ->Tertiary_Alcohol + R-MgX RMgX2 R-MgX (excess) Workup2 Aqueous Workup Tertiary_Alcohol->Workup2

Caption: Desired reaction pathway vs. over-addition side reaction.

Problem 3: Difficulties During Workup and Purification

Q: After quenching my reaction, I'm having trouble with emulsions during the extraction, and my final product is impure.

Workup and purification issues are common, especially in the synthesis of the Weinreb amide itself, which often involves coupling reagents and bases that need to be removed.

Potential Cause 1: Emulsion Formation

Amine salts and byproducts from coupling reagents (like EDC-urea) can act as surfactants, causing emulsions during aqueous extraction.[13]

  • Solution:

    • Add brine: Wash the organic layer with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break emulsions and reduces the solubility of organic compounds in the aqueous phase.[13]

    • Filter through celite: Passing the emulsified mixture through a pad of celite can help to break up the emulsion.

    • Allow time for separation: Sometimes, simply letting the separatory funnel stand for an extended period can lead to layer separation.

Potential Cause 2: Impurities from Synthesis

If you are purifying this compound after its synthesis, common impurities include unreacted N,O-dimethylhydroxylamine and byproducts from the coupling reagent.

  • Solution:

    • Acidic wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove any unreacted N,O-dimethylhydroxylamine and other basic impurities into the aqueous layer.[12][14]

    • Basic wash: A subsequent wash with a saturated sodium bicarbonate solution can remove unreacted carboxylic acid and acidic byproducts.[14]

    • Chromatography: If washes are insufficient, silica gel chromatography is effective for removing polar impurities. A common eluent system is a mixture of hexanes and ethyl acetate.[12]

Data Summary Table

ProblemCommon Cause(s)Recommended Solution(s)
Low Ketone Yield Poor Grignard quality, Incomplete reaction, Substrate decompositionTitrate or use fresh Grignard, Monitor reaction progress, Adjust temperature/time, Use milder nucleophiles[11]
Over-addition Product High reaction temperature, Highly reactive/excess nucleophileMaintain low temperature (-78 to 0 °C), Slow addition of nucleophile, Use only a slight excess (1.1 eq.)
Synthesis Impurities Unreacted starting materials (acid, amine), Coupling agent byproductsAcidic/basic washes during workup, Silica gel chromatography[12][14]
Workup Emulsions Byproducts acting as surfactantsWash with brine, Filter through celite, Allow layers to stand[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure using propionyl chloride.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq.).

  • Solvent: Add anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add a base such as pyridine (2.2 eq.) or triethylamine (2.2 eq.) to the stirred suspension.

  • Acylation: Add propionyl chloride (1.0 eq.) dropwise to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction with water or 1M HCl.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield pure this compound.

Protocol 2: General Procedure for Ketone Synthesis
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Solvent: Dissolve in an anhydrous etheral solvent, such as tetrahydrofuran (THF) or diethyl ether.

  • Cooling: Cool the solution to the appropriate temperature (-78 °C for organolithiums, 0 °C for Grignards).

  • Nucleophile Addition: Add the organometallic reagent (1.1-1.2 eq., previously titrated) dropwise via syringe, maintaining the low temperature.

  • Reaction: Stir the mixture at the low temperature for 1-3 hours, monitoring by TLC for the consumption of the starting material.

  • Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate or ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purification: Purify the crude ketone by flash column chromatography, distillation, or recrystallization.

References

Technical Support Center: Optimizing N-Methoxy-N-methylpropionamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-Methoxy-N-methylpropionamide, a critical Weinreb amide intermediate in modern organic chemistry. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common experimental hurdles. The synthesis of Weinreb amides is a cornerstone reaction for the preparation of ketones and aldehydes due to the stability of the N-methoxy-N-methylamide moiety to over-addition by organometallic reagents.[1][2][3] This guide provides in-depth, field-proven insights to ensure the successful and efficient synthesis of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and reliable method is the coupling of a propionic acid derivative, typically propionyl chloride, with N,O-dimethylhydroxylamine hydrochloride.[1][2] This reaction requires a base to neutralize the HCl salt and facilitate the nucleophilic acyl substitution.

Q2: Why is the Weinreb amide, this compound, a superior intermediate for ketone synthesis compared to other carboxylic acid derivatives?

The key advantage of the Weinreb amide lies in the formation of a stable, chelated tetrahedral intermediate when reacted with organometallic reagents (e.g., Grignard or organolithium reagents).[1][3] This intermediate prevents the common problem of over-addition, which often leads to the formation of tertiary alcohols as byproducts when using more reactive starting materials like acid chlorides or esters.[3]

Q3: What are the critical parameters to control for maximizing the yield and purity of this compound?

Several factors are crucial for a successful synthesis:

  • Reagent Quality: High-purity N,O-dimethylhydroxylamine hydrochloride (typically ≥98%) is essential to minimize side reactions.[1]

  • Temperature Control: Maintaining a low temperature (typically 0 °C) during the addition of the acylating agent is critical to prevent side reactions and decomposition.

  • Choice of Base: The base used to neutralize the N,O-dimethylhydroxylamine hydrochloride should be non-nucleophilic to avoid competing reactions with the propionyl chloride. Pyridine and triethylamine are common choices.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially if sensitive reagents are involved.[4]

Q4: Can I use propionic acid directly instead of propionyl chloride?

Yes, it is possible to use propionic acid directly, but it requires the use of a coupling agent to activate the carboxylic acid.[2][5] Common coupling agents include carbodiimides (like DCC or EDC) or reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[2] While this avoids the handling of moisture-sensitive propionyl chloride, it introduces an additional reagent and potential for different side products.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Decomposed propionyl chloride or impure N,O-dimethylhydroxylamine hydrochloride. 3. Ineffective base: The base may have been consumed by moisture or is not strong enough.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials. Consider extending the reaction time or allowing the reaction to slowly warm to room temperature after the initial addition. 2. Use fresh reagents: Use freshly distilled propionyl chloride and high-purity N,O-dimethylhydroxylamine hydrochloride.[1] 3. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. Use a fresh, high-quality base.
Formation of Multiple Products (Impure Product) 1. Side reaction with the base: If a nucleophilic base is used, it can react with the propionyl chloride. 2. Over-addition of N,O-dimethylhydroxylamine: While less common for the amide formation itself, improper stoichiometry can lead to unreacted starting materials. 3. Decomposition: Excessive heat can lead to the decomposition of the starting materials or the product.[4]1. Use a non-nucleophilic base: Pyridine or triethylamine are suitable choices. Diisopropylethylamine (DIPEA) can also be used.[6] 2. Precise stoichiometry: Carefully measure and add the reagents in the correct molar ratios. A slight excess of the N,O-dimethylhydroxylamine can be used to ensure complete consumption of the acid chloride. 3. Maintain low temperature: Keep the reaction at 0 °C or below during the addition of propionyl chloride.
Difficult Product Isolation/Purification 1. Presence of unreacted N,O-dimethylhydroxylamine hydrochloride: This salt can complicate the workup. 2. Emulsion formation during workup: This can make phase separation difficult. 3. Co-distillation of impurities: Impurities with boiling points close to the product can be difficult to separate by simple distillation.1. Aqueous wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid.[4] 2. Brine wash: Wash the organic layer with brine (saturated NaCl solution) to break up emulsions. 3. Fractional distillation: Use a fractionating column for vacuum distillation to improve the separation of the product from impurities with similar boiling points.[4] Silica gel chromatography can also be an effective purification method.[4]

Visualizing the Troubleshooting Workflow

Caption: A troubleshooting workflow for this compound synthesis.

III. Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound from propionyl chloride.

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
N,O-dimethylhydroxylamine HCl97.5610.0 g0.1021.0
Pyridine79.1012.2 mL0.1531.5
Dichloromethane (DCM), anhydrous-200 mL--
Propionyl chloride92.529.9 mL0.1121.1

Procedure:

  • Setup: Assemble a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: To the flask, add N,O-dimethylhydroxylamine hydrochloride (10.0 g, 0.102 mol) and anhydrous dichloromethane (200 mL).

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (12.2 mL, 0.153 mol) to the stirred suspension.

  • Acyl Chloride Addition: Add propionyl chloride (9.9 mL, 0.112 mol) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding 100 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Visualizing the Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Chloride Elimination AmineHCl N,O-Dimethylhydroxylamine HCl FreeAmine N,O-Dimethylhydroxylamine (Free Amine) AmineHCl->FreeAmine + Pyridine Base Pyridine PropionylChloride Propionyl Chloride TetrahedralIntermediate Tetrahedral Intermediate FreeAmine->TetrahedralIntermediate Reacts with PropionylChloride->TetrahedralIntermediate Nucleophilic Attack Product This compound TetrahedralIntermediate->Product - Cl⁻

Caption: The reaction mechanism for the synthesis of this compound.

IV. References

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Google Cloud. Retrieved from 1

  • Technical Support Center: Synthesis and Purification of N-(2-Methoxy-2-methylpropyl)formamide. (n.d.). Benchchem. Retrieved from 4

  • One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. (2019). Taylor & Francis Online. Retrieved from 6

  • Weinreb amide. (2024). Reddit. Retrieved from 7

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. Retrieved from 2

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. Retrieved from 5

  • Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Semantic Scholar. Retrieved from 8

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. (n.d.). National Institutes of Health. Retrieved from 9

  • Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from 3

References

Technical Support Center: Purification of N-Methoxy-N-methylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methoxy-N-methylpropionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile Weinreb amide. Here, we will address specific issues in a practical question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section directly addresses specific problems you might encounter during the work-up and purification of your this compound synthesis.

Issue 1: My crude product is contaminated with unreacted N,O-dimethylhydroxylamine.

Question: After the reaction, I see a significant amount of my starting amine, N,O-dimethylhydroxylamine, in the crude NMR. How can I effectively remove it?

Answer: This is a very common impurity, as N,O-dimethylhydroxylamine hydrochloride is often used in excess to drive the reaction to completion.[1] Fortunately, its basic nature makes it easy to remove with a proper aqueous work-up.

Causality: N,O-dimethylhydroxylamine is a basic compound due to the presence of the nitrogen atom with a lone pair of electrons. By washing the organic layer with a dilute acidic solution, you can protonate the amine, forming a water-soluble salt. This salt will then partition into the aqueous layer, effectively separating it from your desired neutral amide product.

Recommended Protocol:

  • Acidic Wash: During your work-up, after diluting the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with a 1M solution of hydrochloric acid (HCl).

  • Phase Separation: Transfer the mixture to a separatory funnel and gently shake, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Repeat if Necessary: Depending on the amount of unreacted amine, you may need to repeat the acidic wash. You can check the pH of the aqueous layer to ensure it is acidic.

  • Neutralizing Wash: Follow the acidic wash with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid in the organic layer.[2]

  • Brine Wash: Finally, wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water from the organic layer before drying.[3]

Issue 2: I'm struggling with a persistent emulsion during the extraction process.

Question: When I perform the aqueous work-up, a thick, inseparable emulsion forms between the organic and aqueous layers. How can I break this emulsion?

Answer: Emulsion formation is a frequent frustration in organic synthesis, often caused by the presence of fine particulate matter or compounds that act as surfactants.

Causality: Emulsions are stabilized by substances that lower the interfacial tension between the organic and aqueous phases. In Weinreb amide synthesis, this can sometimes be caused by insoluble byproducts or the presence of certain salts.

Troubleshooting Steps:

  • Addition of Brine: The first and often most effective solution is to add a significant amount of saturated aqueous sodium chloride (brine).[2] This increases the ionic strength of the aqueous layer, which helps to break the emulsion by increasing the density of the aqueous phase and decreasing the solubility of organic components in it.

  • Filtration: If you suspect the emulsion is caused by fine solid particles, you can try filtering the entire mixture through a pad of Celite®. After filtration, return the filtrate to the separatory funnel.

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation. Gentle swirling or rocking of the funnel, rather than vigorous shaking, can also help.

  • Solvent Modification: Adding a small amount of a different organic solvent, like diethyl ether, to your primary extraction solvent (e.g., dichloromethane or ethyl acetate) can sometimes help break up emulsions.[2]

Issue 3: My purified product still shows a broad peak around 1-2 ppm in the ¹H NMR, suggesting a greasy impurity.

Question: After column chromatography, my this compound appears clean by TLC, but the NMR shows a persistent, broad signal in the aliphatic region. What could this be and how do I remove it?

Answer: This is often indicative of grease from ground glass joints or a non-polar byproduct.

Causality: While column chromatography is excellent for separating compounds based on polarity, very non-polar impurities can sometimes co-elute with the desired product, especially if a relatively non-polar eluent is used.

Purification Strategy:

  • Re-purification with a More Polar Eluent: If the impurity is less polar than your product, you can try running another column with a slightly more polar solvent system. This will cause your desired product to elute later, leaving the non-polar impurity to come off the column first.

  • Distillation: As this compound is a liquid, vacuum distillation is an excellent method for removing non-volatile, greasy impurities.[4] The product will distill, leaving the grease behind in the distillation flask.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For routine purification to remove common impurities, a well-executed aqueous work-up followed by flash column chromatography is typically sufficient.[5] If the product is intended for highly sensitive downstream applications, a final vacuum distillation can provide an exceptionally pure product.

Q2: What are the expected physical properties of this compound?

A2: It is a colorless to almost colorless clear liquid.[6] Its boiling point at atmospheric pressure is approximately 119 °C.[6]

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is a powerful purification technique for solid compounds. Since this compound is a liquid at room temperature, recrystallization is not a suitable method.[4]

Q4: How do I choose an appropriate solvent system for column chromatography?

A4: Thin-layer chromatography (TLC) is your best guide. A good starting point for a compound of moderate polarity like this compound is a mixture of ethyl acetate and hexanes.[7] You should aim for an Rf value of around 0.3 for your product on the TLC plate. This generally provides good separation on a column. A common eluent system for Weinreb amides is in the range of 30-50% ethyl acetate in hexanes.[8]

Q5: What are the most common side products in the synthesis of this compound from propionyl chloride?

A5: Besides unreacted starting materials, potential side products can arise from the reaction of propionyl chloride with any water present, which would form propionic acid.[9] If the reaction temperature is not well-controlled, other side reactions could occur, though the Weinreb amide synthesis is generally a clean reaction.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of this compound on a silica gel column.

Methodology:

  • Slurry Preparation: Adsorb your crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (approximately 2-3 times the mass of the crude product), and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the initial eluent (e.g., 20% ethyl acetate in hexanes).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. A gradient elution can be effective, starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 40% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

ParameterRecommended Value/Range
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) 20-50% Ethyl Acetate in Hexanes
Target Rf ~0.3
Protocol 2: Purification by Vacuum Distillation

This method is ideal for removing non-volatile impurities or for a final high-purity polishing step.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Charging the Flask: Add the crude or column-purified this compound to the distillation flask along with a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting the Product: Collect the fraction that distills at a constant temperature at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 119 °C.[6]

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the flask.

Visualizing the Purification Workflow

PurificationWorkflow cluster_workup Aqueous Work-up cluster_purification Purification Crude_Reaction_Mixture Crude Reaction Mixture Acidic_Wash 1. Acidic Wash (e.g., 1M HCl) Crude_Reaction_Mixture->Acidic_Wash Neutralizing_Wash 2. Neutralizing Wash (e.g., sat. NaHCO3) Acidic_Wash->Neutralizing_Wash Brine_Wash 3. Brine Wash Neutralizing_Wash->Brine_Wash Drying 4. Dry over Na2SO4 & Concentrate Brine_Wash->Drying Column_Chromatography Column Chromatography (EtOAc/Hexanes) Drying->Column_Chromatography Primary Method Vacuum_Distillation Vacuum Distillation Drying->Vacuum_Distillation Optional/High Purity Pure_Product Pure N-Methoxy-N- methylpropionamide Column_Chromatography->Pure_Product Vacuum_Distillation->Pure_Product

Caption: A typical purification workflow for this compound.

References

Technical Support Center: N-Methoxy-N-methylamides (Weinreb Amides)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving N-Methoxy-N-methylamides, commonly known as Weinreb amides. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common failures in Weinreb ketone synthesis. The unique stability and reactivity of the Weinreb amide make it an invaluable tool for modern organic synthesis, particularly for the preparation of ketones and aldehydes without the common problem of over-addition.[1][2] However, like any powerful tool, its successful application requires a nuanced understanding of the reaction mechanism and potential pitfalls.

The primary advantage of the Weinreb amide lies in the formation of a stable, five-membered chelated tetrahedral intermediate when reacted with organometallic reagents.[3][4] This intermediate prevents the collapse to a ketone until acidic workup, thereby protecting the product from further nucleophilic attack.[1][4][5] This guide provides structured troubleshooting advice in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide: Diagnosing Reaction Failures

This section is organized by common symptoms observed during or after the reaction.

Category 1: Low or No Ketone Product

Question: I've recovered most of my starting Weinreb amide. Why didn't the reaction proceed?

Answer: This is a classic issue often pointing to a problem with your organometallic reagent (e.g., Grignard or organolithium).

  • Inactive Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and air. Accidental exposure can rapidly quench the reagent before it has a chance to react with the amide.

    • Causality: Organometallics are potent bases and nucleophiles. Water or atmospheric oxygen will protonate or oxidize the reagent, rendering it inactive.

    • Solution: Always use anhydrous solvents and a dry, inert atmosphere (Nitrogen or Argon). It is best practice to titrate your organometallic reagent before use to determine its exact molarity. Commercial reagents can degrade over time, even with proper storage.

  • Insufficient Temperature: While many reactions are run at low temperatures (e.g., 0 °C or -78 °C) to improve selectivity, the activation energy for your specific substrates may not be met.

    • Causality: The nucleophilic addition has an energy barrier that must be overcome. If the temperature is too low, the reaction rate can be infinitesimally slow.

    • Solution: After the initial low-temperature addition, try allowing the reaction to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

  • Steric Hindrance: Highly bulky groups on either the Weinreb amide or the organometallic reagent can significantly slow down the reaction rate.[6]

    • Causality: The nucleophile needs to approach the electrophilic carbonyl carbon. Large, sterically demanding groups can physically block this approach.

    • Solution: These reactions may require longer reaction times or elevated temperatures. In some cases, a less hindered organometallic reagent or a different synthetic route may be necessary.

Question: My reaction is complete (no starting material left), but the yield of the desired ketone is very low. What happened to my product?

Answer: This scenario suggests that while the initial reaction occurred, the product was either lost during workup or side reactions consumed the intermediate.

  • Product Solubility Issues during Workup: The resulting ketone may have some water solubility, especially if it's a low molecular weight compound.

    • Causality: During the aqueous quench (e.g., with NH₄Cl solution) and subsequent extractions, polar ketones can partition into the aqueous layer, leading to significant product loss.[7]

    • Solution: After the initial extraction with a standard organic solvent (like ethyl acetate or DCM), try back-extracting the aqueous layer several more times. If the product is highly polar, a continuous liquid-liquid extraction may be required. Saturating the aqueous layer with brine (NaCl) can also decrease the solubility of organic compounds and improve extraction efficiency.

  • Unstable Product: The target ketone might be unstable to the workup conditions.

    • Causality: Acidic or basic conditions during workup can cause decomposition, epimerization (if there's a chiral center alpha to the carbonyl), or other unwanted transformations of a sensitive product.

    • Solution: Use a mild quenching agent like a saturated aqueous solution of ammonium chloride.[7] Avoid strong acids or bases if your product contains sensitive functional groups. Ensure the workup is performed at a low temperature.

  • Over-addition (Less Common): While the Weinreb amide is designed to prevent this, under certain conditions (e.g., high temperatures, excess reactive nucleophile), some over-addition to form a tertiary alcohol can occur.[1][8]

    • Causality: If the tetrahedral intermediate is not sufficiently stable under the reaction conditions, it can collapse to the ketone in situ. This newly formed ketone is often more reactive than the starting amide and will quickly react with another equivalent of the organometallic reagent.[4][9]

    • Solution: Maintain low reaction temperatures (0 °C to -78 °C) during the addition and for a period after.[1] Use a stoichiometric amount of the organometallic reagent rather than a large excess.

Experimental Workflow: Troubleshooting Low Yield

Below is a logic diagram to guide your troubleshooting process when faced with a low-yielding reaction.

G start Low or No Product Yield check_sm TLC/LC-MS Analysis: Is Starting Material (SM) Present? start->check_sm sm_present Yes, SM is Present check_sm->sm_present Yes no_sm No, SM is Consumed check_sm->no_sm No reagent_issue Potential Cause: Inactive Organometallic Reagent sm_present->reagent_issue temp_issue Potential Cause: Reaction Temp Too Low sm_present->temp_issue steric_issue Potential Cause: Severe Steric Hindrance sm_present->steric_issue workup_issue Potential Cause: Product Lost During Workup no_sm->workup_issue stability_issue Potential Cause: Product Instability no_sm->stability_issue side_reaction_issue Potential Cause: Side Reactions / Over-addition no_sm->side_reaction_issue solution1 Solution: Use fresh/titrated reagent. Ensure anhydrous conditions. reagent_issue->solution1 solution2 Solution: Allow reaction to warm slowly. Monitor for SM consumption. temp_issue->solution2 solution3 Solution: Increase reaction time/temp. Consider alternative reagents. steric_issue->solution3 solution4 Solution: Back-extract aqueous layer. Use brine wash. workup_issue->solution4 solution5 Solution: Use mild quench (NH4Cl). Maintain low temp during workup. stability_issue->solution5 solution6 Solution: Maintain low temp during reaction. Use ~1.0-1.1 eq. of nucleophile. side_reaction_issue->solution6

Caption: Troubleshooting flowchart for low-yield Weinreb reactions.

Category 2: Complex Mixture & Side Products

Question: My crude NMR/LC-MS shows multiple unexpected products. What are the likely side reactions?

Answer: The formation of a complex mixture often points to side reactions involving either the starting materials or the intermediate.

  • Reduction of the Weinreb Amide: Some strongly basic or hydride-containing reagents can reduce the amide. A side reaction involving base-induced E2 elimination can occur, generating formaldehyde and the corresponding N-methylamide anion.[10] This can lead to complex downstream reactions.

    • Causality: Deprotonation of the N-methoxy group by a strong base can initiate an elimination pathway.[10]

    • Solution: Use organometallic reagents that are less basic, if possible. Adding a Lewis acid like CeCl₃ or LiCl can sometimes temper the basicity of the Grignard reagent and improve selectivity.[7]

  • Reaction with Labile Functional Groups: Your organometallic reagent is a strong base and will react with any acidic protons in your molecule, such as alcohols, thiols, or even some acidic C-H bonds.

    • Causality: An acid-base reaction is typically much faster than nucleophilic addition to the amide. Each acidic proton will consume one equivalent of your expensive organometallic reagent.

    • Solution: Protect all labile functional groups before introducing the organometallic reagent. Common protecting groups (e.g., silyl ethers for alcohols) are well-tolerated in Weinreb synthesis.[1]

  • Cleavage of Sensitive Groups: Some substrates, like certain heterocycles, can be unstable to strongly basic or nucleophilic conditions, leading to ring-opening or decomposition.[7]

    • Causality: The inherent reactivity of the substrate's functional groups can compete with the desired reaction at the Weinreb amide.

    • Solution: This requires careful consideration of your substrate's stability. A change in the nucleophile (e.g., using a less basic organocuprate) or the use of milder reaction conditions (lower temperature, shorter reaction time) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the organometallic reagent? A1: Ideally, you should use 1.0 to 1.2 equivalents of the organometallic reagent. Using a significant excess can increase the chance of side reactions and makes the quench more exothermic and difficult to control.[1][8]

Q2: Can I use organolithium and Grignard reagents interchangeably? A2: Yes, both are commonly used.[1][11] Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. For sensitive substrates, Grignard reagents, sometimes in the presence of LiCl to form more reactive species, can offer better results and tolerate more functional groups.[12]

Q3: How should I prepare my Weinreb amide? A3: Weinreb amides can be prepared from various carboxylic acid derivatives. Common methods include reacting an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine, or using standard peptide coupling reagents (like HATU or BOP) to couple a carboxylic acid directly.[1][3][6]

Q4: What is the standard workup procedure? A4: A typical workup involves slowly quenching the reaction mixture at low temperature by adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the tetrahedral intermediate, causing it to collapse to the ketone, and also neutralizes any remaining organometallic reagent. This is followed by extraction with an organic solvent, washing the organic layer (e.g., with brine), drying (e.g., over Na₂SO₄ or MgSO₄), and concentration under reduced pressure.[6]

Protocols

General Protocol for Weinreb Ketone Synthesis
  • Setup: Under an inert atmosphere (N₂ or Ar), add the Weinreb amide (1.0 eq.) to anhydrous THF in a flame-dried flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.

  • Addition: Add the organometallic reagent (1.1 eq., solution in an appropriate solvent) dropwise to the stirred solution of the amide. The rate of addition should be controlled to maintain the internal temperature.

  • Reaction: Stir the reaction at the same temperature for 1-3 hours, or allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Once the reaction is complete, cool it back down to 0 °C. Slowly transfer the reaction mixture via cannula into a separate flask containing a vigorously stirred, saturated aqueous solution of NH₄Cl at 0 °C.

  • Workup: Allow the quenched mixture to warm to room temperature. Transfer it to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ketone.

  • Purification: Purify the crude product as necessary, typically by flash column chromatography.

Data Summary

Reagent TypeTypical SolventTypical TemperatureReactivity/Selectivity Profile
Grignard (R-MgX) THF, Et₂O-20 °C to RTGenerally good functional group tolerance; reactivity can be enhanced with additives like LiCl.[12]
Organolithium (R-Li) THF, Hexanes, Et₂O-78 °C to 0 °CHighly reactive and basic; may require lower temperatures and protection of acidic protons.[11]
Organocuprate (R₂CuLi) THF-78 °C to 0 °CSofter nucleophiles, useful for α,β-unsaturated systems (1,4-addition) and for substrates sensitive to strong bases.

References

stability of N-Methoxy-N-methylpropionamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Methoxy-N-methylamides, commonly known as Weinreb amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice regarding the stability of these crucial synthetic intermediates. Here, we focus on a representative example, N-Methoxy-N-methylpropionamide , to address specific issues encountered during experiments involving acidic and basic conditions.

Section 1: Stability in Acidic Conditions

Weinreb amides are celebrated for their stability, which allows for the controlled synthesis of ketones and aldehydes.[1][2] This stability is largely due to the formation of a chelated tetrahedral intermediate when reacted with organometallic reagents, which prevents the common problem of over-addition.[3][4][5] However, their stability is not absolute, and understanding their behavior in acidic media is critical for a successful reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to standard acidic workup conditions?

A1: Yes, generally. This compound and other Weinreb amides are robust enough to handle mild acidic workups. Aqueous solutions of ammonium chloride (NH₄Cl) or dilute acids like 1N HCl at low temperatures (0 °C to room temperature) are standard for quenching reactions involving organometallic reagents.[3] These conditions are designed to hydrolyze the stable tetrahedral intermediate to release the ketone or aldehyde, without significantly affecting the unreacted Weinreb amide.[5]

Q2: What is the risk of using strong, hot acid with my Weinreb amide?

A2: The primary risk is acid-catalyzed hydrolysis. Like other amides, the N-methoxy-N-methylamide bond can be cleaved by heating in the presence of strong aqueous acid (e.g., refluxing with 6N HCl or H₂SO₄) to yield the corresponding carboxylic acid (propionic acid) and N,O-dimethylhydroxylamine.[6][7][8] The reaction is generally not reversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic.[6] This procedure is typically much slower than ester hydrolysis and requires forcing conditions.[7]

Q3: Can strong acids cleave the N-O bond in this compound?

A3: This is less common than amide hydrolysis but possible under harsh conditions. The N-O bond is an ether linkage (within the hydroxylamine moiety). Ethers can be cleaved by very strong acids, particularly HBr and HI.[9][10][11][12][13] The mechanism involves protonation of the oxygen, making it a better leaving group, followed by nucleophilic attack by the halide. While the amide nitrogen's lone pair resonance reduces the basicity of the methoxy oxygen, extremely acidic conditions could potentially lead to cleavage, though this is not a typical side reaction under standard synthetic protocols.

Q4: I'm observing a persistent emulsion during the acidic workup of my reaction in DCM. How can I resolve this?

A4: Emulsion formation is a common issue in extractions, especially after quenching reactions that used coupling agents like EDCI.[14] First, ensure you are not neutralizing the acidic aqueous layer prematurely, as this can sometimes worsen the problem by causing byproducts to become less soluble in the aqueous phase.[14] To break the emulsion, add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the organic layer.[14] Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.

Troubleshooting Guide: Acidic Conditions

Issue: Low or no yield of the desired ketone after reacting this compound with an organometallic reagent followed by an acidic workup.

This guide will help you diagnose the potential causes and find a solution.

Table 1: Troubleshooting Low Ketone Yield

Potential Cause Explanation Recommended Solution
Amide Hydrolysis The workup was too harsh (too concentrated, high temperature, or prolonged exposure to acid), causing the starting amide or the product ketone's tetrahedral intermediate to hydrolyze back to propionic acid.Use a saturated aqueous solution of NH₄Cl or a pre-chilled (0 °C) solution of 1N HCl. Perform the quench and extraction quickly and without allowing the mixture to warm significantly.
Incomplete Reaction The organometallic reagent may have been of poor quality or an insufficient amount was used, leaving a large amount of unreacted Weinreb amide.Titrate the organometallic reagent before use to determine its exact concentration. Ensure the reaction is run under strictly anhydrous conditions.
Workup Losses The desired product is partially soluble in the aqueous layer, or an emulsion has prevented complete extraction.After the initial extractions, re-extract the aqueous layer with a different organic solvent. Use brine to break any emulsions and reduce the solubility of organic compounds in the aqueous phase.[14]
N-O Bond Cleavage Extremely harsh acidic conditions were used, leading to decomposition. This is rare but possible.Avoid the use of superacids or concentrated HBr/HI unless specifically required by the protocol. Stick to standard workup reagents.
Experimental Protocol: Stability Test for Acidic Conditions

If you are developing a new process and are concerned about the stability of this compound to your specific acidic conditions, perform this simple test.

  • Setup: Dissolve a small amount (e.g., 50 mg) of this compound in your reaction solvent (e.g., 1 mL THF or DCM).

  • Treatment: Add the acidic solution you plan to use for your workup (e.g., 1 mL of 2N HCl).

  • Monitoring: Stir the biphasic mixture at the intended workup temperature (e.g., 0 °C or room temperature) for the planned duration of your workup (e.g., 30 minutes).

  • Analysis: Take a small aliquot of the organic layer at different time points (0, 15, 30 min). Spot it on a TLC plate against a reference spot of the starting amide. Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Assessment: If you see a new spot appearing (which could be propionic acid) or the starting material spot diminishing, your amide is not stable under these conditions. Consider a milder alternative.

Visualization: Mechanism of Acid-Catalyzed Hydrolysis

Acid_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination cluster_step5 Step 5: Deprotonation Amide R-C(=O)N(Me)OMe ProtonatedAmide R-C(=O⁺H)N(Me)OMe Amide->ProtonatedAmide + H⁺ H3O H₃O⁺ Tetrahedral_1 R-C(O⁺H₂)(OH)N(Me)OMe ProtonatedAmide->Tetrahedral_1 + H₂O H2O_1 H₂O H2O_2 H₂O Tetrahedral_2 R-C(OH)₂(N⁺H(Me)OMe) Tetrahedral_1->Tetrahedral_2 Proton Transfer CarboxylicAcid_p R-C(=O⁺H)OH Tetrahedral_2->CarboxylicAcid_p - HN(Me)OMe H2O_3 H₂O CarboxylicAcid R-C(=O)OH CarboxylicAcid_p->CarboxylicAcid - H⁺ Amine HN(Me)OMe Amine_p H₂N⁺(Me)OMe Amine->Amine_p + H⁺

Caption: Acid hydrolysis of a Weinreb amide.

Section 2: Stability in Basic Conditions

While robust, Weinreb amides are not inert to all basic reagents. Their stability is highly dependent on the nature of the base (nucleophilic vs. non-nucleophilic, sterically hindered vs. unhindered) and the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to mild inorganic bases or tertiary amines?

A1: Yes. It is stable to common organic bases like pyridine and triethylamine (Et₃N) and mild inorganic bases like sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) used in aqueous solutions or as slurries. These are often used during workups to neutralize acid without causing significant amide degradation.

Q2: What happens if I use a very strong, non-nucleophilic base like LDA or NaH?

A2: Strong, non-nucleophilic bases can deprotonate the α-carbon (the CH₂ group adjacent to the carbonyl), forming an enolate. This is a productive step in many synthetic sequences. However, an unusual side reaction has been observed with highly basic or sterically hindered reagents, which involves deprotonation of the N-methoxy methyl group.[15][16]

Q3: Can strong bases cause decomposition of the Weinreb amide?

A3: Yes, a specific decomposition pathway can occur with strongly basic reagents. This involves a base-induced E2 elimination.[15] The base removes a proton from the methoxy group, leading to the elimination of formaldehyde and the formation of an N-methylamide anion.[15][16] This is a known side reaction, particularly with highly basic nucleophiles like certain Grignard reagents, and can lead to the formation of N-methylpropionamide as a byproduct.[15]

Q4: Is it possible to hydrolyze this compound using NaOH or KOH?

A4: Yes, but it is very difficult. Base-catalyzed hydrolysis of amides is significantly less favorable than acid-catalyzed hydrolysis because the leaving group would be an amide anion (⁻NR₂), which is a very strong base and therefore a poor leaving group.[17] The reaction requires harsh conditions, such as prolonged heating with a large excess of concentrated hydroxide solution, to drive it to completion.[17][18] Under these conditions, the final products would be the carboxylate salt (sodium propionate) and N,O-dimethylhydroxylamine.

Troubleshooting Guide: Basic Conditions

Issue: My reaction produced the expected ketone, but I also isolated a significant amount of N-methylpropionamide as a byproduct.

This guide helps explain the origin of this common byproduct and how to prevent its formation.

Table 2: Troubleshooting N-methylamide Byproduct Formation

Potential Cause Explanation Recommended Solution
Base-Induced Elimination The organometallic reagent (e.g., Grignard) or another strong base in the reaction is acting as a base rather than a nucleophile, causing an E2 elimination of formaldehyde from the Weinreb amide.[15]Run the reaction at a lower temperature (e.g., -78 °C instead of 0 °C) to favor nucleophilic addition over elimination.[19] Avoid using a large excess of the organometallic reagent. Consider adding a Lewis acid like CeCl₃ to increase the nucleophilicity of the Grignard reagent.[19]
Contaminated Reagents The this compound starting material was contaminated with N-methylpropionamide.Check the purity of the starting material by ¹H NMR or GC-MS before use.
Degradation on Storage The Weinreb amide has degraded over time.Store this compound in a cool, dry place.[20] It is generally a stable liquid but should be handled under an inert atmosphere for long-term storage.

Visualization: Mechanism of Base-Induced E2 Elimination

Base_Elimination cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Elimination cluster_step3 Step 3: Protonation Amide R-C(=O)N(Me)O-CH₃ Intermediate R-C(=O)N(Me)O-C⁻H₂ Amide->Intermediate + B:⁻ Base B:⁻ N_Methylamide [R-C(=O)N⁻(Me)] Intermediate->N_Methylamide Elimination Formaldehyde CH₂=O HB H-B Final_Amide R-C(=O)NH(Me) N_Methylamide->Final_Amide Protonation (during workup)

Caption: E2 elimination side reaction of a Weinreb amide.

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Unexpected Byproduct check_purity Check Purity of Starting Materials (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_byproducts Analyze Byproducts (MS, NMR) start->analyze_byproducts purity_ok Purity OK? check_purity->purity_ok temp_too_high Temp Too High? check_conditions->temp_too_high byproduct_id Byproduct Identified? analyze_byproducts->byproduct_id purity_ok->check_conditions Yes purify_sm Purify Starting Materials purity_ok->purify_sm No rerun Re-run Experiment purify_sm->rerun temp_too_high->analyze_byproducts No lower_temp Lower Reaction Temperature temp_too_high->lower_temp Yes lower_temp->rerun is_elimination Is it N-Methylamide (Elimination Product)? byproduct_id->is_elimination Yes byproduct_id->rerun No is_hydrolysis Is it Carboxylic Acid (Hydrolysis Product)? is_elimination->is_hydrolysis No adjust_base Use Milder Base or Add Lewis Acid (CeCl₃) is_elimination->adjust_base Yes adjust_workup Use Milder Acidic Workup (e.g., sat. NH₄Cl) is_hydrolysis->adjust_workup Yes is_hydrolysis->rerun No adjust_base->rerun adjust_workup->rerun

Caption: Workflow for diagnosing low yield or byproduct issues.

References

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of N-Methoxy-N-methylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methoxy-N-methylpropionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our focus is to move beyond simple protocols and offer a deeper understanding of the reaction dynamics, particularly the critical role of temperature in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound?

The most common and reliable method for synthesizing this compound is a variation of the Schotten-Baumann reaction. This involves the acylation of N,O-dimethylhydroxylamine hydrochloride with propionyl chloride in the presence of a base, typically pyridine, to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an anhydrous aprotic solvent like dichloromethane.

Q2: Why is temperature control so critical in this synthesis?

Temperature is a critical parameter for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of amide formation increases with temperature.

  • Side Reactions: Elevated temperatures can promote undesirable side reactions, leading to impurity formation and reduced yield.

  • Reactant and Product Stability: The reactants and the final product have limited thermal stability. High temperatures can lead to their decomposition.[1][2]

Q3: What are the primary reactants and their roles?

  • Propionyl Chloride: This is the acylating agent that provides the propionyl group. It is a highly reactive and corrosive liquid that reacts violently with water.[2][3][4][5][6]

  • N,O-Dimethylhydroxylamine Hydrochloride: This is the source of the N-methoxy-N-methylamine moiety. It is a stable, crystalline solid.[1][7][8]

  • Pyridine: This acts as a base to neutralize the HCl generated during the reaction. The formation of pyridinium hydrochloride salt drives the reaction to completion.

  • Anhydrous Dichloromethane (DCM): This is a common solvent for this reaction as it is inert under the reaction conditions and dissolves the reactants.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.

IssuePotential Temperature-Related Cause(s)Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Reaction temperature is too low: The activation energy for the reaction is not being met, leading to a very slow or stalled reaction. 2. Inefficient initial cooling: If the initial exotherm is not controlled, it can lead to the degradation of the highly reactive propionyl chloride.1. Gradual warming: After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and monitor by TLC or GC. This provides the necessary energy for the reaction to proceed to completion without promoting side reactions. 2. Maintain initial cooling: Ensure the reaction vessel is adequately cooled (e.g., in an ice bath at 0°C) during the slow addition of pyridine. This dissipates the heat generated from the acid-base neutralization and the initial acylation.
Formation of Multiple Products (Impure Sample) 1. Reaction temperature is too high: Elevated temperatures can lead to several side reactions. 2. Uncontrolled exotherm: Rapid addition of reagents can cause localized heating, leading to side product formation.1. Strict temperature control: Maintain the recommended temperature profile (initial cooling followed by gradual warming). Do not apply external heat unless optimization studies have shown it to be beneficial. 2. Slow addition of reagents: Add the pyridine dropwise to the cooled solution of the other reactants. This allows for better control of the reaction exotherm.
Product Decomposition 1. Excessive reaction temperature: The this compound product itself may be thermally labile. 2. High temperature during workup or purification: Prolonged exposure to heat during solvent removal or distillation can cause decomposition.1. Adhere to the recommended reaction temperature: Avoid heating the reaction mixture. 2. Use reduced pressure for solvent removal: Concentrate the product on a rotary evaporator at a moderate temperature (e.g., < 40°C). For purification, consider vacuum distillation to lower the boiling point and minimize thermal stress on the product.

Optimizing Reaction Temperature: A Step-by-Step Protocol and Rationale

This protocol provides a detailed methodology for optimizing the reaction temperature to maximize yield and purity.

Experimental Workflow for Temperature Optimization

Caption: A workflow for optimizing the reaction temperature for this compound synthesis.

Detailed Protocol
  • Preparation of Reactants:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and propionyl chloride (1.0 eq) in anhydrous dichloromethane.

    • Rationale: Anhydrous conditions are crucial as propionyl chloride reacts violently with water, which would consume the starting material and reduce the yield.[2][3][5]

  • Initial Reaction Setup and Temperature Control:

    • Cool the flask to the desired initial temperature (e.g., 0°C) using an appropriate cooling bath (e.g., an ice-water bath).

    • Rationale: The reaction between propionyl chloride and N,O-dimethylhydroxylamine, and particularly the neutralization of HCl by pyridine, is exothermic. Starting at a low temperature helps to control this exotherm and prevent side reactions.

  • Addition of Base:

    • Slowly add pyridine (1.1 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

    • Rationale: Slow addition of the base is critical for controlling the reaction rate and temperature. A rapid addition can lead to a sudden increase in temperature, promoting the formation of impurities.

  • Reaction Monitoring and Temperature Profile:

    • After the addition of pyridine is complete, allow the reaction to stir at the initial temperature for a set period (e.g., 1 hour).

    • Then, either maintain the temperature or allow the reaction to gradually warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Rationale: The initial low temperature favors the desired reaction pathway. As the reaction progresses and the concentration of the highly reactive propionyl chloride decreases, the temperature can be slowly increased to ensure the reaction goes to completion in a reasonable timeframe.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a dilute solution of HCl to neutralize any remaining pyridine.

    • Separate the organic layer, wash it with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

    • Rationale: A careful workup is necessary to remove the pyridinium salt and any unreacted starting materials. Using reduced pressure for solvent removal and purification minimizes the risk of thermal decomposition of the product.

Logical Troubleshooting Pathway for Temperature-Related Issues

G A Low Yield or Impure Product B Was the initial reaction temperature at 0°C? A->B C Was the pyridine added dropwise over at least 30 minutes? B->C Yes E High temperature may have caused side reactions. Maintain 0°C during addition and for 1-2 hours after. B->E No D Did the reaction proceed to completion (checked by TLC/GC)? C->D Yes F Rapid addition can cause an uncontrolled exotherm. Ensure slow, dropwise addition. C->F No G Reaction may be too slow at 0°C. Allow to warm to room temperature and stir for several hours. D->G No H Consider a slightly higher initial temperature (e.g., 10°C) with careful monitoring. D->H Yes

Caption: A troubleshooting decision tree for temperature-related issues.

Conclusion

Optimizing the reaction temperature is paramount for the successful synthesis of this compound. A well-controlled temperature profile, typically starting at 0°C and gradually warming to room temperature, is crucial for maximizing yield and minimizing the formation of impurities. By understanding the thermal stability of the reactants and the potential for side reactions at elevated temperatures, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides the foundational knowledge and practical steps to achieve consistent and high-quality results in the synthesis of this important Weinreb amide.

References

Technical Support Center: Troubleshooting the Removal of N,O-Dimethylhydroxylamine Byproduct

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of N,O-dimethylhydroxylamine, a common reagent and potential byproduct in organic synthesis, particularly in the formation of Weinreb amides. Our goal is to equip you with the expertise and practical insights to efficiently purify your target compounds.

Introduction: The Challenge of a Small, Polar Byproduct

N,O-dimethylhydroxylamine is an essential reagent for the synthesis of Weinreb amides, which are stable and versatile intermediates for producing ketones and aldehydes.[1][2][3] However, its high polarity and water solubility can make its removal from a reaction mixture challenging, especially when your desired product is non-polar or of medium polarity. This guide will walk you through common issues and provide validated protocols to ensure a clean separation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC plate shows a persistent baseline spot after my reaction using N,O-dimethylhydroxylamine. How can I confirm it's the culprit and how do I get rid of it?

A1: A polar baseline spot is a classic indicator of residual N,O-dimethylhydroxylamine or its hydrochloride salt. Due to its high polarity, it sticks to the silica gel at the baseline. To confirm, you can run a co-spot on your TLC plate with a small amount of the N,O-dimethylhydroxylamine starting material.

Troubleshooting Workflow:

The most effective way to remove this polar impurity is through an aqueous workup designed to exploit its basicity and high water solubility.

  • For Acid-Stable Products: Acidic Wash An acidic wash will protonate the basic nitrogen atom of N,O-dimethylhydroxylamine, forming a water-soluble ammonium salt that will readily partition into the aqueous layer.[4][5][6]

  • For Acid-Sensitive Products: Copper (II) Sulfate Wash If your target molecule contains acid-labile functional groups, a wash with aqueous copper (II) sulfate is an excellent alternative. The amine functionality will chelate with the copper ions, forming a water-soluble complex that can be extracted.[4][7][8]

Q2: I performed an acidic wash, but I'm still seeing the byproduct. What could be going wrong?

A2: This is a common issue and can usually be attributed to one of the following:

  • Insufficient Acid: Ensure you are using a sufficient excess of acid to fully protonate all the N,O-dimethylhydroxylamine. A 1M solution of HCl is typically robust enough.

  • Insufficient Washing: A single wash may not be enough. It is recommended to perform at least two to three washes to ensure complete removal.

  • Emulsion Formation: The presence of certain solvents or compounds can lead to the formation of an emulsion, which traps the impurity and prevents clean separation. If an emulsion forms, adding brine (saturated aqueous NaCl) can help to break it.

Q3: Can I use chromatography to remove N,O-dimethylhydroxylamine?

A3: While possible, it's often not the most efficient primary method for bulk removal due to its high polarity. N,O-dimethylhydroxylamine will likely streak or remain on the baseline of a standard silica gel column. However, for removing trace amounts after an initial workup, chromatography can be effective.

Chromatography Considerations:

Stationary PhaseMobile Phase ConsiderationsRationale
Silica Gel A more polar eluent system (e.g., with methanol or a small amount of triethylamine) may be needed to move the compound off the baseline.The basic nature of N,O-dimethylhydroxylamine can cause it to interact strongly with the acidic silica gel. Adding a basic modifier can improve elution.
Basic Alumina Can be a good alternative to silica gel for separating basic compounds.[9]The basic surface of the alumina will have less of a strong interaction with the amine byproduct.
Reversed-Phase (C18) The compound will elute very quickly with the solvent front in most cases.This technique is generally not suitable for retaining such a polar compound.
HILIC Aqueous Normal-Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for retaining and separating very polar compounds.[10]HILIC uses a polar stationary phase and a mobile phase with a high organic content and a small amount of water, which is ideal for retaining small, polar molecules.
Q4: How can I quench unreacted N,O-dimethylhydroxylamine in the reaction mixture before workup?

A4: While N,O-dimethylhydroxylamine is not pyrophoric, quenching can be a good practice to ensure a cleaner workup. Adding an excess of an acid chloride or anhydride (that is easily separable from your product) can convert the remaining N,O-dimethylhydroxylamine into its corresponding Weinreb amide, which may be easier to separate. However, the most direct approach is to proceed with the aqueous workup protocols outlined in this guide, as they are specifically designed to remove the unreacted starting material. For highly reactive reagents in your mixture, a general quenching procedure with a proton source like saturated aqueous ammonium chloride is advisable before proceeding with the main workup.[11]

Experimental Protocols

Protocol 1: Extractive Workup with Acidic Wash

This protocol is suitable for reactions where the desired product is stable to dilute acid.

Step-by-Step Methodology:

  • Reaction Quenching (Optional): If your reaction contains highly reactive reagents, cool the mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution.

  • Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Acidic Wash: Transfer the mixture to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously for 30-60 seconds, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the wash with 1M HCl (aq) two more times.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with brine to remove residual water.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

G cluster_workflow Acidic Wash Workflow A Reaction Mixture in Organic Solvent B Add 1M HCl (aq) A->B C Shake & Separate B->C D Aqueous Layer (contains protonated byproduct) C->D Discard E Organic Layer (contains product) C->E F Repeat Wash x2 E->F G Wash with sat. NaHCO3 F->G H Wash with Brine G->H I Dry & Concentrate H->I J Purified Product I->J

Diagram of the acidic wash workflow.
Protocol 2: Extractive Workup with Copper (II) Sulfate Wash

This protocol is ideal for products with acid-sensitive functional groups.

Step-by-Step Methodology:

  • Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Copper Sulfate Wash: Transfer the mixture to a separatory funnel and add an equal volume of 10% aqueous copper (II) sulfate solution. The aqueous layer will typically turn a deeper blue or purple as it complexes with the amine.[4][7]

  • Shake and Separate: Shake vigorously and allow the layers to separate. Drain the aqueous layer.

  • Repeat Washes: Continue washing with fresh portions of 10% copper (II) sulfate solution until no further color change is observed in the aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any residual copper salts.

  • Brine Wash: Perform a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

G cluster_workflow Copper Sulfate Wash Workflow A Reaction Mixture in Organic Solvent B Add 10% CuSO4 (aq) A->B C Shake & Separate (Observe Color) B->C D Aqueous Layer (contains copper-amine complex) C->D Discard E Organic Layer (contains product) C->E F Repeat Wash until no color change E->F G Wash with Water F->G H Wash with Brine G->H I Dry & Concentrate H->I J Purified Product I->J

Diagram of the copper sulfate wash workflow.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling N,O-dimethylhydroxylamine and its solutions.[5][12][13]

  • Ventilation: Work in a well-ventilated area or a fume hood.[7]

  • Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[12]

  • Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse thoroughly with water.[5][12][13]

  • Disposal: Dispose of waste materials in accordance with local regulations.

References

Technical Support Center: N-Methoxy-N-methylpropionamide Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving N-methoxy-N-methylpropionamide, commonly known as a Weinreb amide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the work-up procedure for reactions that utilize this valuable synthetic intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to navigate common challenges and ensure a successful and efficient reaction outcome.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Weinreb amide like this compound in a reaction?

The principal advantage of a Weinreb amide is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate is resistant to further addition, preventing the common side reaction of over-addition that often leads to the formation of tertiary alcohols. Upon acidic work-up, this intermediate collapses to cleanly yield a ketone.

Q2: Why is a careful work-up procedure so critical for reactions involving Weinreb amides?

A meticulous work-up is essential for two main reasons:

  • Stability of the Intermediate: The key to the Weinreb amide's utility is the stability of the metal-chelated tetrahedral intermediate. An improper work-up can lead to the premature breakdown of this intermediate or unwanted side reactions.

  • Purity of the Product: The work-up procedure is designed to quench the reaction, remove unreacted starting materials and byproducts, and isolate the desired ketone in high purity. Any misstep can complicate purification and reduce the final yield.

Q3: Can I use an aqueous work-up for any reaction involving this compound?

While an aqueous work-up is common, its suitability depends on the specific reagents used and the nature of the desired product. For instance, if your product is water-sensitive or prone to hydrolysis, a non-aqueous or a very carefully controlled aqueous work-up might be necessary. Always consider the stability of your final product when choosing a work-up procedure.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of a reaction involving this compound.

Problem Potential Cause Troubleshooting Action
Low or no yield of the desired ketone 1. Incomplete reaction. 2. Decomposition of the product during work-up. 3. Over-addition of the organometallic reagent.1. Monitor the reaction by TLC or LC-MS to ensure completion before quenching. 2. Ensure the quenching step is performed at a low temperature (0 °C or below) to prevent exothermic decomposition. 3. Check the stoichiometry of your reagents; consider adding the organometallic reagent slowly to the Weinreb amide solution.
Presence of a tertiary alcohol byproduct The tetrahedral intermediate was not stable and underwent a second addition.This is often due to an overly reactive organometallic reagent or quenching at too high a temperature. Consider using a less reactive organometallic reagent or ensuring the reaction is kept cold during the addition and quench.
Formation of an emulsion during aqueous extraction The presence of fine particulate matter or amphiphilic byproducts.1. Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase. 2. Filter the entire biphasic mixture through a pad of Celite to remove particulates. 3. Allow the mixture to stand for an extended period, or gently warm it if the product is thermally stable.
Difficulty in removing N-methoxy-N-methylamine hydrochloride byproduct This salt can be soluble in both aqueous and organic phases to some extent.1. Perform multiple extractions with a dilute acid solution (e.g., 1 M HCl) to protonate the amine and draw it into the aqueous layer. 2. A final wash with brine can help to remove residual water-soluble impurities from the organic layer.

Part 3: Experimental Protocols

Standard Aqueous Work-up Procedure

This protocol is suitable for most reactions where the desired ketone is stable to dilute acid and water.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath. This is a critical step to control the exotherm of the quenching process.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. The NH₄Cl acts as a mild proton source to quench unreacted organometallic reagents and begin the breakdown of the tetrahedral intermediate.

  • Acidification: After the initial quench, add 1 M hydrochloric acid (HCl) dropwise until the aqueous layer is acidic (pH ~1-2). This step ensures the complete hydrolysis of the intermediate to the ketone and protonates the N-methoxy-N-methylamine byproduct, rendering it water-soluble.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude ketone.

Workflow Diagram: Standard Aqueous Work-up

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_output Output Reaction Completed Reaction Mixture Cool Cool to 0 °C Reaction->Cool 1. Quench Quench with sat. NH4Cl Cool->Quench 2. Acidify Acidify with 1 M HCl Quench->Acidify 3. Extract Extract with Organic Solvent Acidify->Extract 4. Wash Wash Organic Layer Extract->Wash 5. Dry Dry and Concentrate Wash->Dry 6. Product Crude Ketone Product Dry->Product

Caption: Standard aqueous work-up workflow for Weinreb amide reactions.

Troubleshooting Logic Diagram

G Start Low Ketone Yield? Check_Completion Reaction Complete? Start->Check_Completion Yes Check_Overaddition Tertiary Alcohol Present? Check_Completion->Check_Overaddition Yes Action_Monitor Action: Monitor Reaction (TLC/LC-MS) Check_Completion->Action_Monitor No Check_Workup_Temp Work-up Temp > 0°C? Check_Overaddition->Check_Workup_Temp No Action_Stoichiometry Action: Check Reagent Stoichiometry Check_Overaddition->Action_Stoichiometry Yes Action_Cool Action: Ensure Proper Cooling During Quench Check_Workup_Temp->Action_Cool Yes Success Improved Yield Action_Monitor->Success Action_Stoichiometry->Success Action_Cool->Success

Caption: Troubleshooting logic for low yield in Weinreb amide reactions.

Part 4: References

  • Weinreb, S. M.; Nahm, S. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22 (39), 3815-3818. --INVALID-LINK--

  • "The Weinreb Amide." Organic Chemistry Portal. --INVALID-LINK--

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012 . --INVALID-LINK--

Technical Support Center: Navigating Steric Hindrance in N-Methoxy-N-methylamide (Weinreb Amide) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in reactions involving N-methoxy-N-methylamides, commonly known as Weinreb amides. This guide is designed for researchers, medicinal chemists, and process development scientists who leverage the reliability of the Weinreb amide for ketone synthesis but encounter difficulties when dealing with sterically demanding substrates. Here, we move beyond basic protocols to dissect the mechanistic hurdles imposed by steric hindrance and provide field-proven troubleshooting strategies and alternative pathways to ensure the success of your synthesis.

The Foundation: Why Weinreb Amides are a Chemist's Ally

First discovered by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide has become an invaluable tool for the synthesis of ketones and aldehydes.[1] Its major advantage is the prevention of over-addition of organometallic reagents, a common issue with more reactive acylating agents like acid chlorides or esters.[1][2] The key to this selectivity lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[1][3][4] This intermediate is generally stable at low temperatures and does not collapse to the ketone until acidic workup, thus protecting the newly formed carbonyl from a second nucleophilic attack.[1][2]

However, the very elegance of this mechanism can be disrupted when bulky substituents are present on either the Weinreb amide or the incoming nucleophile. This guide will address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Question 1: My reaction shows low or no conversion when using a sterically bulky nucleophile (e.g., t-butylmagnesium chloride or a secondary/tertiary organolithium) with a simple Weinreb amide. What is happening and how can I fix it?

Answer:

This is a classic case of steric impediment. The tetrahedral intermediate, while electronically stabilized, is also a crowded transition state. A bulky nucleophile must approach the already substituted carbonyl carbon of the Weinreb amide. The larger the R-group on your organometallic reagent, the higher the activation energy for this approach, leading to a sluggish or completely stalled reaction. In some cases, bulky organometallic reagents may act as bases rather than nucleophiles, leading to unwanted side reactions if acidic alpha-protons are present.[5]

The formation of the crucial five-membered chelate requires the metal center (Li⁺ or MgX⁺) to coordinate with both the carbonyl oxygen and the methoxy oxygen. A bulky R-group on the attacking nucleophile creates significant non-bonded interactions (steric strain) in this transition state, making it energetically unfavorable.

cluster_0 Favorable Reaction (Less Hindered Nucleophile) cluster_1 Unfavorable Reaction (Bulky Nucleophile) R_small R-M WA R'-C(=O)N(Me)OMe R_small->WA Attack TS_small [Chelated Intermediate] WA->TS_small Forms Product_small Ketone TS_small->Product_small Workup R_bulky tBu-M WA2 R'-C(=O)N(Me)OMe R_bulky->WA2 Hindered Attack TS_bulky [Steric Clash] WA2->TS_bulky High Energy No_Product No Reaction TS_bulky->No_Product

Caption: Steric hindrance affecting nucleophilic attack.

  • Increase Reaction Temperature: The stability of the Weinreb intermediate is temperature-dependent.[1] While standard protocols often call for low temperatures (-78 °C to 0 °C) to prevent side reactions, carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. A recent study on the arylation of Weinreb amides demonstrated that reactions could be successful at higher temperatures, indicating a high stability of the chelated intermediate.[6]

    • Troubleshooting Protocol:

      • Start the reaction at the standard low temperature (e.g., 0 °C).

      • After the initial addition of the nucleophile, allow the reaction to slowly warm to room temperature.

      • If conversion is still low (as monitored by TLC or LC-MS), gently heat the reaction mixture to 40-50 °C in a suitable solvent like THF. Monitor the reaction closely for decomposition.

  • Employ Lewis Acid Activation: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. This can help to lower the activation energy barrier imposed by steric hindrance.

    • Common Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a versatile and common choice.[4][7][8] It activates the carbonyl group towards nucleophilic attack.[7][8] Other Lewis acids like TiCl₄, MgBr₂·OEt₂, or CeCl₃ can also be effective.[9][10]

Lewis AcidTypical ConditionsKey Considerations
BF₃·OEt₂ 1.0 - 1.5 equiv. in THF or Et₂O, -78 °C to rtHighly effective but can be harsh. Ensure anhydrous conditions.[7][8]
CeCl₃ 1.1 equiv. (anhydrous), pre-complexed with organolithiumExcellent for suppressing enolization and other side reactions.[10]
MgBr₂·OEt₂ 1.0 - 2.0 equiv. in DCM or THF, 0 °C to rtMilder than BF₃·OEt₂; can improve yields with Grignard reagents.
Question 2: I am trying to synthesize a di-ortho-substituted aryl ketone. My reaction between the ortho-substituted aryl Weinreb amide and an aryl Grignard reagent is not working, even with heating. What is the issue?

Answer:

This is a more challenging scenario where steric hindrance is present on the Weinreb amide itself. An ortho-substituent can sterically clash with the N-methoxy-N-methyl group, preventing the planar conformation required for efficient nucleophilic attack. More importantly, it can hinder the formation of the five-membered metallacycle that stabilizes the tetrahedral intermediate.[11] This steric repulsion can significantly increase the activation energy or prevent the reaction altogether.

cluster_0 Reaction Pathway cluster_1 Troubleshooting Steps Start Ortho-Substituted Weinreb Amide + Bulky Nucleophile Problem Low Yield / No Reaction Start->Problem Cause Why? Steric clash hinders formation of stable chelated intermediate. Problem->Cause Solution1 Strategy 1: Increase Reactivity of Nucleophile Cause->Solution1 Solution2 Strategy 2: Force Reaction Conditions Cause->Solution2 Solution3 Strategy 3: Alternative Synthetic Route Cause->Solution3 Action1 Use 'Turbo' Grignard (RMgX·LiCl) Solution1->Action1 Action2 Increase Temperature (Reflux in THF/Toluene) Solution2->Action2 Action3 Consider Carbonylative Cross-Coupling Solution3->Action3

Caption: Troubleshooting flowchart for hindered substrates.

  • Use Highly Reactive "Turbo" Grignard Reagents: Knochel's "turbo" Grignard reagents, such as i-PrMgCl·LiCl, exhibit higher reactivity and functional group tolerance than their classical counterparts.[6] The presence of LiCl breaks down oligomeric magnesium species, leading to more reactive monomeric Grignard reagents. This enhanced reactivity can be sufficient to overcome the steric barrier. A study by Szostak and coworkers demonstrated the successful arylation of Weinreb amides with functionalized Grignard reagents prepared using i-PrMgCl·LiCl.[6][12]

    • Protocol for Synthesis of a Biaryl Ketone:

      • To a solution of the aryl bromide (1.0 equiv) in anhydrous THF, add i-PrMgCl·LiCl (1.1 equiv) at -20 °C.

      • Stir the mixture for 1-2 hours at -20 °C to allow for the Mg/halide exchange.

      • In a separate flask, dissolve the ortho-substituted Weinreb amide (1.2 equiv) in anhydrous THF.

      • Slowly add the freshly prepared Grignard reagent to the Weinreb amide solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Quench with saturated aqueous NH₄Cl and extract the product.

  • Consider Alternative Synthetic Routes: When direct acylation of a Weinreb amide fails, alternative methods for synthesizing sterically hindered ketones should be considered.

    • Carbonylative Cross-Coupling Reactions: Methods like the carbonylative Suzuki-Miyaura or Negishi cross-coupling can be highly effective for creating hindered biaryl ketones from ortho-disubstituted aryl halides.[13][14] These methods build the ketone functionality in a single step from different precursors, bypassing the challenging nucleophilic addition to a hindered amide.

Question 3: My reaction is sluggish, and I'm observing byproducts consistent with enolization of my Weinreb amide. How can I promote the desired nucleophilic addition?

Answer:

This issue arises when using a bulky, basic nucleophile with a Weinreb amide that has acidic α-protons. The organometallic reagent can act as a base, deprotonating the α-carbon to form an enolate, rather than as a nucleophile attacking the carbonyl. This is a common problem with hindered ketones in general.[5]

Use Organocerium Reagents (Luche Conditions): The transmetalation of organolithium or Grignard reagents with anhydrous cerium(III) chloride (CeCl₃) generates organocerium reagents.[10] These reagents are significantly less basic than their parent organometallics but retain high nucleophilicity.[10] This shift in reactivity dramatically favors the desired 1,2-addition to the carbonyl group and suppresses side reactions like enolization.

  • Protocol for Addition using an Organocerium Reagent:

    • Suspend anhydrous CeCl₃ (1.2 equiv) in dry THF under an inert atmosphere. Stir vigorously for 2-3 hours at room temperature to ensure a fine, reactive slurry. Anhydrous CeCl₃ can be prepared by heating CeCl₃·7H₂O under vacuum.

    • Cool the CeCl₃ slurry to -78 °C.

    • Slowly add the organolithium reagent (1.1 equiv) and stir for 1 hour at -78 °C to allow for complete transmetalation.

    • Add a solution of the sterically hindered Weinreb amide (1.0 equiv) in dry THF to the freshly prepared organocerium reagent at -78 °C.

    • Stir at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature.

    • Quench with aqueous acetic acid or NH₄Cl solution and proceed with workup.

Summary and Outlook

While the Weinreb amide is a powerful tool for ketone synthesis, its effectiveness can be limited by steric hindrance. By understanding the mechanistic basis for these limitations, researchers can employ a rational approach to troubleshooting. Key strategies include modulating reaction temperature, utilizing more reactive "turbo" Grignard reagents, activating the amide with Lewis acids, or shifting the reactivity profile of the nucleophile using cerium(III) chloride. When these methods fail, alternative synthetic strategies such as carbonylative cross-couplings provide a robust backup plan for accessing highly congested ketone structures.

References

Validation & Comparative

A Researcher's Guide to NMR Analysis of Weinreb Amide Reactions: A Comparative Study of N-Methoxy-N-methylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the Weinreb amide has become an indispensable tool for the controlled synthesis of ketones and aldehydes. Its defining feature, the N-methoxy-N-methylamide moiety, elegantly circumvents the pervasive issue of over-addition often encountered with more reactive acylating agents when reacted with potent organometallic nucleophiles. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of the starting material, N-Methoxy-N-methylpropionamide, its desired ketone product, and potential byproducts. By understanding these distinct NMR profiles, researchers can effectively monitor reaction progress, identify impurities, and ensure the integrity of their synthetic pathways.

The Underlying Chemistry: Why Weinreb Amides Excel

The utility of the Weinreb amide lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent, such as a Grignard or organolithium reagent.[1] The N-methoxy group chelates the metal ion, stabilizing the intermediate and preventing its collapse to a ketone until a deliberate aqueous workup. This chelation is the key to avoiding a second nucleophilic addition, which would lead to an undesired tertiary alcohol.[1]

Comparative NMR Analysis: Distinguishing Reactants from Products

The most powerful tool for monitoring the conversion of this compound to its corresponding ketone is through ¹H and ¹³C NMR spectroscopy. The distinct electronic environments of the protons and carbons in the starting material, product, and potential byproducts give rise to characteristic chemical shifts. For the purpose of this guide, we will consider the reaction of this compound with a phenyl Grignard reagent (phenylmagnesium bromide) to yield propiophenone.

Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃)
Compound Functional Group Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
This compoundWeinreb Amide-OCH₃~3.70s3H
-NCH₃~3.20s3H
-CH₂CH₃~2.45q2H
-CH₂CH₃~1.15t3H
PropiophenoneKetoneAr-H (ortho)~7.95d2H
Ar-H (meta, para)~7.3-7.7m3H
-CH₂CH₃~3.00q2H
-CH₂CH₃~1.22t3H
1,1-Diphenyl-1-propanolTertiary AlcoholAr-H~7.2-7.5m10H
(Over-addition byproduct)-OHVariables (broad)1H
-CH₂CH₃~2.05q2H
-CH₂CH₃~0.85t3H
N,O-DimethylhydroxylamineUnreacted Starting Material-OCH₃~3.60s3H
-NCH₃~2.75s3H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Comparative ¹³C NMR Chemical Shifts (CDCl₃)
Compound Functional Group Carbon Assignment Expected Chemical Shift (ppm)
This compoundWeinreb AmideC=O~175
-OCH₃~61
-NCH₃~32
-CH₂CH₃~28
-CH₂CH₃~10
PropiophenoneKetoneC=O~200
Ar-C (ipso)~137
Ar-C~128-133
-CH₂CH₃~32
-CH₂CH₃~8
1,1-Diphenyl-1-propanolTertiary AlcoholC-OH~76
(Over-addition byproduct)Ar-C (ipso)~147
Ar-C~126-128
-CH₂CH₃~34
-CH₂CH₃~8
N,O-DimethylhydroxylamineUnreacted Starting Material-OCH₃~62
-NCH₃~48

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Workflow: From Reaction to Analysis

To effectively utilize NMR for reaction monitoring, a systematic approach is crucial. The following protocol outlines the key steps for a typical reaction of this compound with a Grignard reagent.

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis NMR Analysis A Dissolve N-Methoxy-N- methylpropionamide in THF B Add Grignard Reagent (e.g., PhMgBr) dropwise at 0°C A->B C Stir at room temperature B->C D Withdraw aliquot at time intervals (t=0, 1h, 2h...) C->D Begin Monitoring E Quench with saturated aqueous NH4Cl D->E F Extract with Et2O E->F G Dry over Na2SO4, filter, and concentrate F->G H Prepare NMR sample in CDCl3 G->H Prepare for Analysis I Acquire 1H and 13C NMR spectra H->I J Analyze spectra for reactant, product, and byproducts I->J

Caption: Experimental workflow for the synthesis and NMR monitoring of a Weinreb amide reaction.

Detailed Protocol for NMR Sample Preparation
  • Aliquot Extraction: Carefully withdraw a small aliquot (approximately 0.1-0.2 mL) from the reaction mixture using a dry syringe.

  • Quenching: Immediately add the aliquot to a vial containing a small amount of saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Add a small volume of diethyl ether or ethyl acetate to the vial, vortex thoroughly, and allow the layers to separate.

  • Drying and Concentration: Carefully remove the organic layer with a pipette, pass it through a small plug of anhydrous sodium sulfate or magnesium sulfate, and concentrate the solution under a gentle stream of nitrogen.

  • Sample Preparation: Dissolve the resulting residue in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a clean, dry NMR tube.

Interpreting the Spectra: A Step-by-Step Guide

  • The Disappearance of the Weinreb Amide Signals: The most telling sign of a successful reaction is the disappearance of the characteristic singlets for the -OCH₃ (around 3.70 ppm) and -NCH₃ (around 3.20 ppm) groups of the starting this compound.

  • The Emergence of Ketone Signals: Concurrently, new signals corresponding to the ketone product will appear. In the case of propiophenone, look for the downfield shift of the aromatic protons, particularly the ortho protons adjacent to the carbonyl group (around 7.95 ppm), and the characteristic quartet for the -CH₂- group next to the carbonyl (around 3.00 ppm).

  • Identifying the Over-addition Byproduct: Should over-addition occur, the resulting tertiary alcohol will have a distinct NMR signature. The most notable features are the absence of a carbonyl signal in the ¹³C NMR spectrum and the appearance of a broad singlet in the ¹H NMR spectrum corresponding to the hydroxyl proton. The signals for the aromatic protons will also shift upfield compared to the ketone.

  • Spotting Unreacted Starting Materials: The presence of unreacted N,O-dimethylhydroxylamine can be identified by its characteristic singlets in the ¹H NMR spectrum.

Visualizing the Transformation: From Amide to Ketone

The following diagram illustrates the key structural changes and the rationale behind the stability of the Weinreb amide intermediate.

Weinreb_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Weinreb This compound Intermediate Chelated Tetrahedral Intermediate (Stable at low temp) Weinreb->Intermediate + PhMgBr Grignard PhMgBr Grignard->Intermediate Workup Aqueous Workup (H3O+) Intermediate->Workup Addition of H3O+ Ketone Propiophenone (Desired Product) Workup->Ketone Collapse of intermediate

Caption: Mechanism of the Weinreb ketone synthesis highlighting the stable chelated intermediate.

Conclusion

NMR spectroscopy is an invaluable technique for the real-time monitoring and analysis of Weinreb amide reactions. By familiarizing themselves with the distinct ¹H and ¹³C NMR signatures of the starting amide, the desired ketone product, and potential byproducts such as the tertiary alcohol from over-addition, researchers can gain precise control over their synthetic transformations. This guide provides a foundational framework for interpreting these spectra, enabling the efficient and accurate development of robust synthetic methodologies.

References

Part 1: The Weinreb-Nahm Ketone Synthesis: A Foundation for Clean Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry of Ketones Synthesized via Weinreb Amides: A Comparative Analysis for Drug Discovery and Development

For researchers, scientists, and professionals in drug development, the synthesis and characterization of novel chemical entities are foundational activities. Among the myriad of functional groups, the ketone moiety is a ubiquitous structural motif in pharmaceuticals and natural products. Its synthesis, therefore, must be robust, high-yielding, and, critically, clean. The purity of a synthetic product directly impacts the reliability of subsequent analytical characterization, particularly by mass spectrometry, which is the cornerstone of molecular identification and quantification in the drug development pipeline.

This guide provides a comparative analysis of ketone synthesis, focusing on the distinct advantages of the Weinreb-Nahm ketone synthesis from a mass spectrometric perspective. We will delve into why this method's inherent precision and avoidance of common side-products make it exceptionally well-suited for workflows that demand unambiguous analytical data. We will explore the mechanism, provide actionable experimental protocols, and compare the mass spectrometric outcomes against those of ketones produced via alternative synthetic routes.

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this method has become a dependable tool for organic chemists.[1] Its major advantage over more traditional methods, such as the addition of organometallic reagents to esters or acid chlorides, is its remarkable ability to prevent the common problem of over-addition.[1][2]

The Mechanism: Chelation as the Key to Control

The success of the Weinreb ketone synthesis lies in the unique stability of the N-methoxy-N-methylamide (Weinreb amide) intermediate. The synthesis proceeds in two main stages:

  • Amide Formation: A carboxylic acid, acid chloride, or ester is converted into the corresponding Weinreb-Nahm amide using N,O-dimethylhydroxylamine.[1][3]

  • Ketone Formation: The Weinreb amide is treated with an organometallic reagent, such as a Grignard or organolithium reagent.[1]

The crucial step is the reaction with the organometallic reagent. Upon nucleophilic attack at the amide carbonyl, a tetrahedral intermediate is formed. This intermediate is stabilized by chelation between the metal cation (Li⁺ or MgX⁺) and the two oxygen atoms of the carbonyl and the N-methoxy group.[1][4] This stable chelate prevents the collapse of the intermediate and the elimination of the N-methoxy-N-methylamine group until an acidic workup is performed. Consequently, the reaction stops cleanly at the ketone stage, as the chelated intermediate is unreactive to further nucleophilic attack.[2][4]

Ketone_Fragmentation M_plus [M]+• (Molecular Ion) Alpha_Cleavage α-Cleavage M_plus->Alpha_Cleavage McLafferty McLafferty Rearrangement (Requires γ-H) M_plus->McLafferty Acylium [R-C=O]+ (Acylium Ion) Alpha_Cleavage->Acylium Radical_Cation [Enol]+• (Radical Cation) McLafferty->Radical_Cation Alkene Neutral Alkene (Loss) McLafferty->Alkene

References

A Comparative Guide to N-Methoxy-N-methylamides (Weinreb Amides) as Acylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Precision in Acylation

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone transformation in organic synthesis, fundamental to the construction of pharmaceuticals, natural products, and advanced materials.[1] The choice of acylating agent is a critical decision that dictates reaction efficiency, selectivity, and functional group tolerance.[1] Highly reactive agents like acyl chlorides offer rapid conversion but often suffer from a lack of selectivity, leading to unwanted side reactions. Conversely, less reactive agents may require harsh conditions or fail to react with challenging substrates.

This guide provides an in-depth comparison of N-Methoxy-N-methylpropionamide, a representative N-methoxy-N-methylamide (commonly known as a Weinreb amide), with other classes of acylating agents. We will explore the unique mechanistic advantages of Weinreb amides, present comparative data, and provide field-proven protocols to guide researchers in selecting the optimal reagent for their synthetic challenges.

The Weinreb Amide Advantage: Mechanistic Insight into Controlled Acylation

The remarkable utility of Weinreb amides, first reported by Steven M. Weinreb and Steven Nahm in 1981, stems from their unique ability to control reactivity with potent organometallic nucleophiles.[2][3] Unlike more traditional acylating agents such as esters or acid chlorides, which are prone to over-addition, Weinreb amides reliably halt the reaction after a single addition of the nucleophile to yield a ketone (or an aldehyde upon reduction).[4][5]

This precision is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[5][6] The methoxy group's oxygen atom chelates to the metal cation (e.g., MgX or Li) of the organometallic reagent, stabilizing the intermediate. This chelated adduct is resistant to collapse and further nucleophilic attack under the reaction conditions.[4][7] The desired ketone or aldehyde is only liberated upon aqueous workup.[8]

Weinreb_Mechanism cluster_reactants Reaction Step cluster_products Workup & Product R1_CO_WA This compound (Weinreb Amide) Intermediate Stable Chelated Tetrahedral Intermediate R1_CO_WA->Intermediate Nucleophilic Attack R2_MgX Organometallic Reagent (R²-MgX) Workup Aqueous Workup (H₃O⁺) Intermediate->Workup Protonation & Collapse Ketone Ketone (R¹-CO-R²) Workup->Ketone

Figure 1: Mechanism of the Weinreb ketone synthesis.

Comparative Analysis of Acylating Agents

The choice of an acylating agent depends on a balance of reactivity, selectivity, and practicality. The general order of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[9] Weinreb amides occupy a unique position within the amide class, offering a blend of stability and controlled reactivity.

FeatureThis compound (Weinreb Amide)Acyl ChloridesAcid AnhydridesCarboxylic Acids + Coupling Agents
Reactivity Moderate; activated towards strong nucleophiles.Very HighHighVariable (depends on coupling agent)
Selectivity Excellent; prevents over-addition of organometallics.[7]Poor; prone to over-addition to form tertiary alcohols.[4]Moderate; less reactive and more selective than acyl chlorides.[1]Good; allows for in-situ activation.
Key Advantage Formation of a stable intermediate, enabling precise ketone/aldehyde synthesis.[6]Highest reactivity for acylating unreactive substrates.[9]Safer byproducts and easier handling than acyl chlorides.[9]Avoids handling highly reactive, moisture-sensitive agents.
Byproducts N,O-dimethylhydroxylamine (recyclable).Corrosive HCl gas.[9]Non-corrosive carboxylic acid.[9]Varies with coupling agent (e.g., DCU, HOBt).
Reaction Conditions Generally mild, tolerates a wide variety of functional groups.[2]Often requires base (e.g., pyridine, NEt₃) to scavenge HCl.May require catalysts or heating.[1]Stoichiometric amounts of coupling agents needed.[1]
Handling Stable, often crystalline solids or high-boiling liquids; can be purified and stored.[7]Highly moisture-sensitive, corrosive, requires careful handling.[9]Less moisture-sensitive than acyl chlorides.Carboxylic acids are generally stable.
vs. Acyl Chlorides

Acyl chlorides are the most reactive carboxylic acid derivatives, making them highly effective for acylating even weak nucleophiles.[9] However, this high reactivity is their primary drawback in reactions with organometallic reagents. The initially formed ketone is often more reactive than the starting acyl chloride, leading to a second nucleophilic attack and the formation of a tertiary alcohol byproduct, which significantly lowers the yield of the desired ketone.[4] this compound circumvents this problem entirely, providing clean conversion to the ketone.

vs. Acid Anhydrides

Acid anhydrides are a good compromise between the high reactivity of acyl chlorides and the stability of esters. They are less reactive than acyl chlorides, reducing the likelihood of unwanted side reactions, and produce a non-corrosive carboxylic acid byproduct.[1][9] While generally more manageable, they can still be susceptible to over-addition with highly reactive organometallics and may require elevated temperatures or catalysts to achieve efficient conversion.[1]

vs. Carboxylic Acids + Coupling Agents

Directly using a carboxylic acid, activated in-situ with a coupling agent (e.g., DCC, EDC, HATU), is a common strategy, particularly in peptide synthesis. This approach avoids the need to prepare and handle more reactive acylating agents.[1] However, it requires stoichiometric amounts of often expensive coupling agents and can lead to complex purification challenges to remove the coupling agent byproducts. For ketone synthesis with organometallics, this method is not typically employed due to the incompatibility of the acidic proton of the carboxylic acid.

Acylation_Workflow cluster_weinreb Weinreb Amide Pathway cluster_acyl_chloride Acyl Chloride Pathway start_w Carboxylic Acid wa N-Methoxy-N- methylpropionamide start_w->wa Activate + Me(OMe)NH•HCl ketone_w Ketone (High Yield) wa->ketone_w + R-MgX Then H₃O⁺ start_ac Carboxylic Acid ac Propionyl Chloride start_ac->ac + SOCl₂ mix Ketone + Tertiary Alcohol ac->mix + 2 R-MgX

Figure 2: Comparative workflow for ketone synthesis.

Experimental Protocols & Data

To illustrate the practical differences, we present a generalized protocol for the synthesis of a ketone using this compound and an organometallic reagent.

Protocol: Ketone Synthesis via Weinreb Amide

Objective: To synthesize propiophenone from this compound and phenylmagnesium bromide.

Materials:

  • This compound (1 equiv)

  • Phenylmagnesium bromide (1.2 equiv, solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound dissolved in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Nucleophile Addition: Add the phenylmagnesium bromide solution dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS for the consumption of the starting amide.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure propiophenone.

Expected Outcome: This procedure typically results in high yields (>85-90%) of the desired ketone with minimal to no tertiary alcohol byproduct. The mild conditions and high chemoselectivity are hallmarks of this method.[10]

A Decision-Making Framework for Reagent Selection

Choosing the correct acylating agent is crucial for success. The following decision tree provides a logical framework for this selection process.

Figure 3: Decision tree for selecting an acylating agent.

Conclusion

This compound and other Weinreb amides stand out as exceptionally versatile and reliable acylating agents, particularly for the synthesis of ketones and aldehydes.[7][11] Their defining feature—the formation of a stable, chelated tetrahedral intermediate—provides a robust solution to the common problem of over-addition that plagues more reactive agents like acyl chlorides.[4][6] While acyl chlorides remain the tool of choice for acylating highly unreactive substrates, the mild conditions, broad functional group tolerance, and high chemoselectivity of Weinreb amides make them the superior choice for complex molecule synthesis where precision is paramount.[2][11] For researchers and drug development professionals, mastering the use of Weinreb amides is a key step toward more efficient, clean, and predictable synthetic outcomes.

References

N-Methoxy-N-methylpropionamide versus acid chlorides in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to N-Methoxy-N-methylamides (Weinreb Amides) vs. Acid Chlorides in Synthesis

A Comparative Analysis for the Modern Synthetic Chemist

In the landscape of acylation reagents, the choice between an activated carboxylic acid derivative can be the defining factor in the success of a synthetic route. For decades, acid chlorides have been the workhorse for introducing acyl groups, prized for their high reactivity. However, this same reactivity is often a double-edged sword, leading to a lack of selectivity and challenging handling requirements. The advent of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, presented a paradigm shift, offering a milder, more selective, and often higher-yielding alternative for the synthesis of ketones and aldehydes.

This guide provides a detailed comparison of these two critical functional groups, moving beyond a simple list of pros and cons to explore the mechanistic underpinnings of their reactivity, practical handling considerations, and a data-driven look at their performance in key synthetic transformations.

The Core Distinction: Reactivity and Intermediate Stability

The fundamental difference between acid chlorides and Weinreb amides lies in their electrophilicity and the stability of the tetrahedral intermediate formed upon nucleophilic attack.

Acid Chlorides: The presence of the highly electronegative chlorine atom makes the carbonyl carbon exceptionally electrophilic. While this ensures rapid reaction, it also makes the initial product, a ketone, susceptible to a second nucleophilic attack, leading to the formation of tertiary alcohols as a common byproduct. The reaction is often difficult to stop at the ketone stage.

Weinreb Amides: The N-methoxy-N-methylamide functionality is less electrophilic than an acid chloride. More importantly, upon nucleophilic attack, it forms a stable five-membered chelate with the metal cation of the nucleophile (e.g., Li+ or MgX+). This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This chelate stabilization is the key to preventing over-addition, as the intermediate is protected from further nucleophilic attack.

The following diagram illustrates this crucial mechanistic difference:

G cluster_0 Acid Chloride Pathway cluster_1 Weinreb Amide Pathway ac R-COCl int1 Unstable Tetrahedral Intermediate ac->int1 Nucleophilic Attack nuc R'M ketone Ketone (R-CO-R') int1->ketone Collapse nuc2 R'M ketone->nuc2 Over-addition alcohol Tertiary Alcohol nuc2->alcohol wa R-CON(OMe)Me int2 Stable Chelated Intermediate wa->int2 Nucleophilic Attack nuc_wa R'M workup H3O+ int2->workup Aqueous Workup ketone_wa Ketone (R-CO-R') workup->ketone_wa Hydrolysis

Figure 1: Mechanistic comparison of nucleophilic addition.

Performance in Key Transformations: A Data-Driven Comparison

The practical implications of these mechanistic differences are most evident when comparing their performance in common synthetic transformations.

Synthesis of Ketones using Organometallic Reagents

This is the quintessential application where Weinreb amides demonstrate their superiority. The ability to cleanly stop the reaction at the ketone stage is a significant advantage.

FeatureAcid ChlorideWeinreb Amide
Typical Nucleophiles Grignard reagents, organolithiumsGrignard reagents, organolithiums, organocuprates
Reaction Conditions Often requires low temperatures (-78 °C) to minimize over-addition.Typically performed at -78 °C to 0 °C.
Workup Careful quenching is required.Aqueous acidic workup.
Common Byproducts Tertiary alcohols from over-addition.Generally very clean, with minimal byproducts.
Yields Variable, often moderate due to byproduct formation.Generally high to excellent.

Supporting Experimental Data:

A study by Weinreb and Nahm demonstrated the effectiveness of this methodology. The reaction of the Weinreb amide derived from cyclopropanecarboxylic acid with isobutylmagnesium bromide afforded the corresponding ketone in 92% yield, a transformation that would be challenging with the corresponding acid chloride.

Reduction to Aldehydes

The controlled reduction of a carboxylic acid derivative to an aldehyde is another area where Weinreb amides excel.

FeatureAcid Chloride (Rosenmund Reduction)Weinreb Amide
Reagent H₂, Pd/BaSO₄, quinoline-sulfurLithium aluminum hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H)
Reaction Conditions Heterogeneous catalysis, often requires careful catalyst poisoning.Homogeneous reaction, typically at low temperatures (-78 °C).
Substrate Scope Limited by catalyst poisoning and functional group tolerance.Broad substrate scope, tolerant of many functional groups.
Byproducts Over-reduction to the alcohol.Minimal over-reduction due to the stable intermediate.
Yields Moderate to good.High to excellent.

Practical Considerations: Stability and Handling

Beyond reactivity, the day-to-day practicalities of using these reagents are a critical consideration for any researcher.

FeatureAcid ChlorideWeinreb Amide
Stability Highly moisture-sensitive, readily hydrolyzes to the carboxylic acid.Generally stable, can often be purified by silica gel chromatography.
Handling Corrosive, requires handling in a fume hood with appropriate personal protective equipment.Non-volatile, generally less hazardous and easier to handle.
Storage Requires storage under an inert atmosphere in a sealed container.Can be stored for extended periods under normal laboratory conditions.

The following workflow diagram illustrates the typical steps involved in using each reagent, highlighting the additional precautions required for acid chlorides.

G cluster_0 Acid Chloride Workflow cluster_1 Weinreb Amide Workflow start_ac Start: Carboxylic Acid thionyl SOCl₂ or (COCl)₂ start_ac->thionyl ac ac thionyl->ac Formation of Acid Chloride reaction Reaction with Nucleophile (-78°C) ac->reaction Immediate use in reaction quench quench reaction->quench Careful Quench workup_ac workup_ac quench->workup_ac Workup product_ac product_ac workup_ac->product_ac Purification start_wa Start: Carboxylic Acid coupling Coupling Agent (e.g., EDC, HATU) start_wa->coupling nhome NH(OMe)Me·HCl coupling->nhome wa wa nhome->wa Formation of Weinreb Amide wa_purify Purification & Storage Possible wa->wa_purify reaction_wa Reaction with Nucleophile (-78°C to 0°C) wa_purify->reaction_wa Use in reaction workup_wa workup_wa reaction_wa->workup_wa Aqueous Workup product_wa product_wa workup_wa->product_wa Purification

Figure 2: Comparative experimental workflows.

Experimental Protocols

Protocol 1: Synthesis of a Ketone using a Weinreb Amide

This protocol is adapted from the original work by Weinreb and Nahm.

Step 1: Preparation of the Weinreb Amide

  • To a solution of cyclopropanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride.

  • Dissolve the crude acid chloride in DCM (0.5 M) and cool to 0 °C.

  • Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to afford the pure Weinreb amide.

Step 2: Reaction with a Grignard Reagent

  • Dissolve the N-methoxy-N-methylcyclopropanecarboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add isobutylmagnesium bromide (1.2 eq, 2.0 M in diethyl ether) dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield cyclopropyl isobutyl ketone.

Protocol 2: Reduction of a Weinreb Amide to an Aldehyde

This protocol is a general procedure based on established methods.

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add lithium aluminum hydride (LAH, 1.0 eq, 1.0 M in THF) dropwise.

  • Stir the reaction at -78 °C for 30 minutes.

  • Quench the reaction by the sequential addition of H₂O (X mL), 15% NaOH (X mL), and H₂O (3X mL), where X is the mass of LAH in grams.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the resulting white precipitate through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo to afford the crude aldehyde, which can be purified by silica gel chromatography if necessary.

Conclusion

While acid chlorides remain a viable option for acylation, particularly when high reactivity is paramount and the substrate is simple, their utility is often limited by their lack of selectivity and challenging handling. Weinreb amides, in contrast, offer a superior level of control in the synthesis of ketones and aldehydes. The stability of the chelated tetrahedral intermediate is the cornerstone of their utility, preventing the over-addition reactions that plague similar transformations with acid chlorides. For researchers in drug development and complex molecule synthesis, the reliability, high yields, and broad functional group tolerance of Weinreb amides make them an indispensable tool in the modern synthetic chemist's arsenal. The initial investment in preparing the Weinreb amide is frequently repaid by simplified purification and improved yields in subsequent steps.

The Chemist's Choice: Unveiling the Superiority of N-Methoxy-N-methylamides over Esters in Precision Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds to construct carbonyl compounds is a cornerstone of molecular architecture, particularly in pharmaceutical and fine chemical development.[1][2] For decades, esters have been workhorse acylating agents. However, their utility is often compromised by a critical flaw: the propensity for over-addition when reacted with potent organometallic reagents. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental evidence, elucidating why N-Methoxy-N-methylamides, commonly known as Weinreb amides, represent a superior alternative for the high-fidelity synthesis of ketones and aldehydes.

The Over-Addition Problem: A Fundamental Limitation of Esters

The reaction of an ester with an organometallic reagent, such as a Grignard or organolithium reagent, is a classic method for ketone synthesis. The reaction proceeds via a nucleophilic acyl substitution. However, the ketone product is itself a highly reactive electrophile, often more so than the starting ester. Consequently, it readily intercepts a second equivalent of the organometallic nucleophile, leading to the formation of a tertiary alcohol.[3][4] This over-addition is a persistent challenge, frequently resulting in a mixture of products and diminished yields of the desired ketone, even when stoichiometry is carefully controlled.[3][4]

The root of this issue lies in the instability of the initial tetrahedral intermediate formed upon the first nucleophilic attack. This intermediate rapidly collapses, ejecting the alkoxide leaving group to furnish the ketone, which is then immediately available for a second, often faster, reaction.

The Weinreb Amide Solution: Engineering a Stable Intermediate

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the use of N-methoxy-N-methylamides.[3][5] These reagents elegantly circumvent the over-addition problem by fundamentally altering the stability of the tetrahedral intermediate.[1][3]

Upon nucleophilic attack by an organometallic reagent (R'-M), the Weinreb amide forms a distinct tetrahedral intermediate. The key to its stability is the N-methoxy group, which acts as a chelating agent for the metal ion (e.g., MgX⁺ or Li⁺).[3] This chelation between the carbonyl oxygen and the methoxy oxygen forms a stable five-membered ring, effectively locking the intermediate in place at low temperatures.[6][7][8] This stabilized adduct is resistant to collapse and further reaction.[1][9] Only upon subsequent aqueous acidic workup is the chelate broken, leading to the collapse of the intermediate and the clean formation of the desired ketone.[1][3]

Mechanistic Comparison: Ester vs. Weinreb Amide

The fundamental difference in reactivity is best illustrated by a direct comparison of their reaction mechanisms with a Grignard reagent (R'MgX).

Diagram 1: Reaction of an Ester with a Grignard Reagent

This diagram illustrates the uncontrolled pathway, where the initially formed ketone is highly susceptible to a second nucleophilic attack, leading to the tertiary alcohol byproduct.

G cluster_ester Ester Pathway Ester R-C(=O)OR'' (Ester) Intermediate1 [R-C(O⁻)(OR'')(R')]MgX⁺ (Unstable Intermediate) Ester->Intermediate1 + R'MgX Ketone R-C(=O)R' (Ketone) Alcohol R-C(O⁻)(R')₂MgX⁺ -> R-C(OH)(R')₂ (Tertiary Alcohol) Ketone->Alcohol + R'MgX (Fast) (Over-addition) Intermediate1->Ketone Fast Collapse - R''OMgX

Caption: Uncontrolled reaction of an ester leading to over-addition.

Diagram 2: Reaction of a Weinreb Amide with a Grignard Reagent

This diagram showcases the controlled reaction, where a stable, chelated intermediate prevents further reaction until a deliberate workup step.

G cluster_weinreb Weinreb Amide Pathway Weinreb R-C(=O)N(Me)OMe (Weinreb Amide) Intermediate2 [Chelated Tetrahedral Intermediate] (Stable at low temp) Weinreb->Intermediate2 + R'MgX Ketone_W R-C(=O)R' (Ketone) Intermediate2->Ketone_W Aqueous Workup (e.g., H₃O⁺) No_Reaction No Further Reaction Intermediate2->No_Reaction

Caption: Controlled ketone synthesis via a stable Weinreb amide intermediate.

Performance Comparison: A Head-to-Head Analysis

The practical advantages of using N-Methoxy-N-methylpropionamide over a corresponding ester like ethyl propionate are summarized below.

FeatureThis compound (Weinreb Amide)Ethyl Propionate (Ester)
Primary Product KetoneMixture of Ketone and Tertiary Alcohol
Control over Reaction Excellent; reaction stops at the stable intermediate stage.[1]Poor; the ketone product is often more reactive than the starting ester.[4]
Yield of Ketone Typically high to excellent.[10]Variable and often low to moderate due to byproduct formation.[7][8]
Generality Broad scope; compatible with various Grignard, organolithium, and other organometallic reagents.[3]Limited by the reactivity of the organometallic reagent and the ketone product.
Synthesis of Aldehydes Excellent; reduction with hydrides (e.g., LiAlH₄, DIBAL-H) cleanly provides aldehydes.[2][3]Difficult; reduction typically proceeds to the primary alcohol.
Compound Stability Generally stable, allowing for purification and storage.[1][9]Stable.

Experimental Protocol: Synthesis of a Ketone via the Weinreb Amide Method

This protocol provides a representative procedure for the synthesis of a ketone from an N-Methoxy-N-methylamide and a Grignard reagent, highlighting the key steps that ensure a clean reaction.

Objective: To synthesize propiophenone from N-methoxy-N-methylbenzamide and methylmagnesium bromide.

Materials:

  • N-methoxy-N-methylbenzamide

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Workflow Diagram:

G A 1. Dissolve Weinreb Amide in Anhydrous THF B 2. Cool Reaction to 0 °C A->B C 3. Add Grignard Reagent (Methylmagnesium Bromide) Dropwise B->C D 4. Stir at 0 °C (Formation of Stable Intermediate) C->D E 5. Quench with 1 M HCl (aq) D->E F 6. Aqueous Workup (Extraction with Ether) E->F G 7. Dry & Concentrate F->G H 8. Purify (e.g., Column Chromatography) G->H I Final Product: Propiophenone H->I

Caption: Experimental workflow for Weinreb ketone synthesis.

Step-by-Step Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with N-methoxy-N-methylbenzamide (1.0 eq). Anhydrous THF is added to dissolve the amide.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent: Methylmagnesium bromide (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours. Progress can be monitored by TLC.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C. This step protonates the intermediate, causing it to collapse into the ketone.

  • Workup: The mixture is transferred to a separatory funnel and extracted with diethyl ether. The organic layers are combined and washed sequentially with saturated NaHCO₃ and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure propiophenone.

Causality Note: The critical steps are maintaining anhydrous conditions to prevent quenching the Grignard reagent and keeping the temperature low (0 °C) during the addition and reaction to ensure the stability of the tetrahedral intermediate.[11] The acidic quench is a deliberate, necessary step to liberate the ketone.

Conclusion: A Clear Advantage in Modern Synthesis

For synthetic chemists aiming for precision, high yields, and methodological reliability, N-Methoxy-N-methylamides offer a decisive advantage over traditional esters for the synthesis of ketones and aldehydes.[1][12] The ability to form a stable, chelated intermediate completely mitigates the pervasive issue of over-addition that plagues reactions with esters.[3][4][8] This control allows for cleaner reactions, simpler purifications, and ultimately, a more efficient and versatile synthetic route. The adoption of Weinreb amide chemistry is a testament to the power of mechanistic understanding in the design of superior synthetic tools, making it an indispensable strategy in the modern chemist's arsenal.[2][3]

References

A-Senior-Application-Scientist's-Guide-to-the-Synthesis-and-Validation-of-Ketones-via-N-Methoxy-N-methylamides-(Weinreb-Amides)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In modern organic synthesis, particularly within pharmaceutical and materials science, the reliable formation of ketones is a critical step.[1] Among the array of available methods, the Weinreb-Nahm ketone synthesis stands out for its precision, high yield, and broad functional group tolerance.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this method utilizes an N-methoxy-N-methylamide, commonly known as a Weinreb amide, to overcome the persistent challenge of over-addition by highly reactive organometallic reagents.[2]

This guide provides an in-depth look at the Weinreb ketone synthesis, offering not just the procedural steps but the mechanistic reasoning behind them. It details a multi-technique approach to rigorously validate the ketone product, ensuring the integrity of your results. Finally, it presents a comparative analysis against alternative synthetic routes, empowering you to make informed decisions for your specific research needs.

Section 1: The Weinreb Ketone Synthesis: Mechanism and Core Advantages

The primary advantage of the Weinreb-Nahm synthesis lies in its ability to prevent the common problem of over-addition, where organometallic reagents add twice to acyl compounds like acid chlorides or esters to form tertiary alcohols instead of the desired ketone.[2][3] This control is achieved through a unique mechanistic feature.

Mechanism of Action:

The reaction proceeds via the nucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium) to the Weinreb amide. This forms a tetrahedral intermediate which is uniquely stabilized by the chelation of the magnesium or lithium metal center between the carbonyl oxygen and the methoxy oxygen.[2][4][5] This five-membered chelate is stable at low temperatures and does not collapse to form a ketone until an aqueous acidic workup is performed.[1][2][4] By the time the ketone is liberated, the highly reactive organometallic reagent has been quenched, preventing any secondary addition.[6][7]

Caption: Mechanism of the Weinreb Ketone Synthesis.

Key Advantages:

  • High Selectivity: Reliably stops at the ketone stage, preventing the formation of tertiary alcohol byproducts.[1]

  • Broad Substrate Scope: Tolerates a wide variety of functional groups in both the amide and the organometallic reagent, including esters, silyl ethers, and N-protected amino acids.[2]

  • Mild Reaction Conditions: Reactions are typically run at low temperatures (e.g., 0°C to -78°C) and under inert atmospheres, preserving sensitive functionalities.[1]

  • Versatility: The same Weinreb amide precursor can be reduced with agents like lithium aluminum hydride (LAH) or DIBAL-H to yield aldehydes, making it a versatile intermediate.[1][2]

Section 2: Experimental Protocol - Synthesis of Propiophenone

This section provides a representative, self-validating protocol for the synthesis of propiophenone from N-methoxy-N-methylpropionamide.

Caption: Experimental workflow for Weinreb ketone synthesis.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF).

    • Causality: Anhydrous conditions are paramount as Grignard reagents are potent bases and will be quenched by residual water, halting the reaction.

  • Reaction: Cool the solution to 0°C in an ice bath. Add phenylmagnesium bromide (1.1 eq, solution in THF) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5°C.

    • Causality: Dropwise addition at low temperature controls the exothermic reaction and ensures the stability of the tetrahedral intermediate. An excess of the Grignard reagent can sometimes lead to side reactions if the temperature rises.[8]

  • Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 2 hours. Monitor the consumption of the starting amide by Thin-Layer Chromatography (TLC).

    • Self-Validation: TLC allows for real-time tracking. A successful reaction will show the disappearance of the starting amide spot and the appearance of a new, less polar product spot (the ketone).

  • Quench: Carefully quench the reaction by slowly adding it to a beaker of cold (0°C) 1M aqueous HCl with vigorous stirring.

    • Causality: The acid serves two purposes: it protonates and breaks down the chelated intermediate to release the ketone, and it quenches any unreacted Grignard reagent.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Causality: The NaHCO₃ wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield pure propiophenone.

Section 3: The Validation Toolkit: A Multi-Technique Approach

Confirming the identity and purity of the synthesized ketone is non-negotiable. A combination of spectroscopic methods provides a comprehensive and definitive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: Protons adjacent to the carbonyl group (α-protons) are deshielded and typically appear in the δ 2.0-2.5 ppm region.[9] The absence of the characteristic N-Me (δ ~3.2 ppm) and O-Me (δ ~3.7 ppm) singlets from the Weinreb amide starting material is a key indicator of a complete reaction.

  • ¹³C NMR: The carbonyl carbon of a ketone gives a characteristic signal in the highly downfield region of the spectrum, typically between 190-215 ppm.[10] This peak is often weak due to a long relaxation time.[9] The disappearance of the amide carbonyl (~170 ppm) confirms the transformation.

Compound Type Characteristic ¹H NMR Shifts (ppm) Characteristic ¹³C NMR Shifts (ppm)
Weinreb Amide N-CH₃ (~3.2), O-CH₃ (~3.7)C=O (~170-175)
Ketone Product α-Protons (2.0-2.5)C=O (190-215)[9][11]
Tertiary Alcohol No α-protons, Broad OH singletC-OH (~70-85)
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the key carbonyl functional group.

  • The defining feature is a strong, sharp absorbance corresponding to the C=O stretch. For the this compound starting material, this appears around 1660 cm⁻¹. For the propiophenone product, this shifts to a higher frequency, typically around 1685-1715 cm⁻¹, which is characteristic for aliphatic ketones.[9][10] Conjugation with an aromatic ring can lower this frequency slightly.[9]

Functional Group Characteristic IR Absorption (cm⁻¹) Appearance
Amide C=O~1660Strong, Sharp
Ketone C=O1685-1715[10]Strong, Sharp
Mass Spectrometry (MS)

MS provides confirmation of the molecular weight and can offer structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the desired ketone.

  • Fragmentation: Ketones often undergo characteristic fragmentation patterns, such as α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[9][11] This results in the formation of stable acylium ions (R-C≡O⁺), which will be prominent peaks in the spectrum.

Section 4: Comparative Analysis: Weinreb Amides vs. Alternative Methods

While the Weinreb synthesis is highly effective, it's important to understand its performance in the context of other common methods for synthesizing ketones from carboxylic acid derivatives.

Method Acylating Agent Organometallic Selectivity (Ketone vs. Alcohol) Substrate Scope Key Limitation
Weinreb Synthesis Weinreb AmideGrignard, OrganolithiumExcellentBroad, highly functional group tolerant[2]Requires preparation of the amide precursor.
Acyl Chloride Addition Acyl ChlorideGrignard, OrganolithiumPoor to ModerateModerateProne to over-addition; ketone is more reactive than the starting acyl chloride.[3][5]
Gilman Reagent Acyl ChlorideLithium DialkylcuprateGoodGoodCuprates are less reactive and may not be suitable for all substrates.
Nitrile Addition NitrileGrignard, OrganolithiumGoodModerateRequires hydrolysis of an intermediate imine; can be sluggish.
Direct Carboxylic Acid Carboxylic AcidOrganolithium (2+ eq.)ModerateLimitedRequires excess organolithium to deprotonate the acid first, then add.[5]

The data clearly indicates that while methods exist to directly use acyl chlorides or even carboxylic acids, they often suffer from poor selectivity or require more specialized reagents like Gilman cuprates.[5] The Weinreb amide method provides the most reliable and broadly applicable route to pure ketones, justifying the initial step of preparing the amide.[2][3]

Section 5: Troubleshooting and Impurity Analysis

Problem Potential Cause Diagnostic Signature Solution
Incomplete Reaction Insufficient organometallic reagent; low reaction temperature/time.Starting material remains (TLC, NMR).Use a slight excess of the organometallic reagent (1.1-1.2 eq); allow the reaction to proceed longer.
Tertiary Alcohol Formation Reaction temperature too high; delayed/ineffective quench.Absence of ketone C=O in IR; presence of broad OH stretch (~3400 cm⁻¹); characteristic C-OH peak in ¹³C NMR.Maintain strict low-temperature control; ensure a rapid and cold acidic quench.
Decomposition Highly basic reagent with sensitive substrates (e.g., some heterocycles).Multiple unidentifiable spots on TLC; complex NMR spectrum.Run the reaction at a lower temperature (-78°C); consider using a less basic organometallic or adding a Lewis acid like CeCl₃ to temper reactivity.[8]

Conclusion

The Weinreb-Nahm ketone synthesis is a robust and highly dependable method for the controlled synthesis of ketones. Its key strength lies in the formation of a stable, chelated tetrahedral intermediate that effectively prevents the over-addition side reactions that plague more traditional methods.[2][6] However, the synthesis of the target molecule is only half the task. Rigorous validation using a suite of complementary analytical techniques—NMR for structure, IR for functional group confirmation, and MS for molecular weight—is essential to ensure the identity, purity, and integrity of the final product. This multi-faceted approach to synthesis and validation provides the confidence and certainty required for advancing research and development objectives.

References

A Comparative Guide to Purity Analysis of N-Methoxy-N-methylpropionamide in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final drug substance's safety and efficacy. N-Methoxy-N-methylpropionamide, a Weinreb amide, serves as a versatile intermediate in the synthesis of complex molecules, enabling the formation of ketones from various organometallic reagents.[1][2] The precise control of its purity is paramount to prevent the carryover of process-related impurities into the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and its alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Purity Matters

The synthesis of this compound, typically from propionyl chloride and N,O-dimethylhydroxylamine hydrochloride, can introduce several impurities. These may include unreacted starting materials, byproducts from side reactions, and degradation products. The presence of these impurities, even at trace levels, can have significant downstream consequences, including altered reaction kinetics, the formation of undesired adducts in subsequent steps, and potential toxicological risks in the final drug product. Therefore, a robust and validated analytical method is a cornerstone of process control and quality assurance.[3][4]

Comparative Analysis of Purity Assessment Techniques

While HPLC is a workhorse in pharmaceutical analysis, a comprehensive evaluation of alternative and complementary techniques provides a more holistic approach to purity determination. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Selection Logic

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve sample in Mobile Phase A/B (90:10) to ~1 mg/mL Injection Inject 10 µL SamplePrep->Injection StandardPrep Prepare calibration standards in the same diluent StandardPrep->Injection Column HILIC Column (e.g., Amide phase) 250 x 4.6 mm, 5 µm Injection->Column Detection UV Detector at 210 nm Column->Detection MobilePhase Gradient Elution: Mobile Phase A: Acetonitrile Mobile Phase B: Water with 0.1% Formic Acid Integration Integrate peaks Detection->Integration Quantification Quantify using external standard calibration Integration->Quantification Purity Calculate Purity (%) Quantification->Purity GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS System cluster_data_gc Data Analysis SamplePrepGC Dissolve sample in a suitable volatile solvent (e.g., Dichloromethane) to ~1 mg/mL InjectionGC Inject 1 µL (Splitless mode) SamplePrepGC->InjectionGC GCColumn Capillary Column (e.g., DB-5ms) 30 m x 0.25 mm, 0.25 µm InjectionGC->GCColumn MSDetector Mass Spectrometer (EI mode) Scan range: 40-400 m/z GCColumn->MSDetector GCOven Temperature Program: Start at 50°C, ramp to 250°C PeakID Identify peaks by library search (NIST) MSDetector->PeakID QuantificationGC Quantify using internal/external standards PeakID->QuantificationGC

References

A Senior Scientist's Guide to Ketone Synthesis: Comparing N-Methoxy-N-methylamides and Their Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the controlled formation of carbon-carbon bonds to produce ketones is a foundational challenge. The reaction of highly nucleophilic organometallic reagents with carboxylic acid derivatives often leads to over-addition, yielding tertiary alcohols instead of the desired ketone.[1][2] The development of the N-methoxy-N-methylamide, or Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981 presented an elegant solution that has since become a gold standard in organic synthesis.[3][4]

The efficacy of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[5] This intermediate resists collapse and further reaction until acidic workup, thereby preventing the common over-addition problem. However, the ideal reagent is context-dependent. Factors such as substrate sensitivity, scalability, cost, and the specific reactivity of the organometallic partner necessitate a broader toolkit. This guide provides an in-depth comparison of the Weinreb amide with viable alternative reagents, supported by mechanistic insights and experimental data, to empower researchers in making informed strategic decisions for their synthetic campaigns.

The Benchmark: Understanding the Weinreb Amide Mechanism

The remarkable selectivity of the Weinreb-Nahm ketone synthesis is rooted in the formation of a stable five-membered chelate with the metal ion of the organometallic reagent (e.g., Li+ or MgX+). This coordination between the carbonyl oxygen and the N-methoxy oxygen stabilizes the tetrahedral intermediate, preventing its premature collapse to a ketone during the reaction. The ketone is only liberated upon aqueous workup.[1][3]

Caption: The Weinreb-Nahm reaction mechanism.

This stability is the cornerstone of its utility, allowing for the synthesis of ketones from a wide array of carboxylic acid derivatives and organometallic reagents with high fidelity.[6][7]

Comparative Analysis of Acylating Agents

While the Weinreb amide is highly effective, no single reagent is universally optimal. The following sections compare key alternatives, evaluating their mechanisms, performance, and strategic applications.

N-Acyl Imidazoles (CDI-Activated Amides)

Generated in situ from a carboxylic acid and a coupling agent like 1,1'-carbonyldiimidazole (CDI), N-acyl imidazoles are highly reactive acylating agents.[8][9] Imidazole is an excellent leaving group, facilitating nucleophilic attack.[10] This method is often used in a one-pot procedure, which can be highly efficient.[11]

Mechanism of Action: The carboxylic acid is first activated by CDI to form an acyl imidazole intermediate, with the evolution of CO₂.[11] This activated species then reacts with the organometallic reagent. Unlike the Weinreb amide, there is no strong metal chelation to stabilize the tetrahedral intermediate. Its transient nature relies on the reactivity of the acyl imidazole itself, which can be more susceptible to over-addition with highly reactive organometallics compared to Weinreb amides.

CDI_Mechanism N-Acyl Imidazole Pathway cluster_activation Activation Step cluster_acylation Acylation Step CarboxylicAcid R¹-COOH AcylImidazole Acyl Imidazole Intermediate CarboxylicAcid->AcylImidazole CDI CDI CDI->AcylImidazole Tetrahedral Tetrahedral Intermediate AcylImidazole->Tetrahedral + R²-M⁺ Byproducts Imidazole + CO₂ AcylImidazole->Byproducts released Organometallic R²-M⁺ Organometallic->Tetrahedral Ketone R¹-CO-R² (Ketone) Tetrahedral->Ketone Collapse

Caption: General workflow for CDI-mediated ketone synthesis.

Performance & Use Case: This method is particularly useful for substrates where the acid chloride is difficult to prepare or unstable.[11] The reaction conditions are generally mild. However, the reactivity of the intermediate can be a double-edged sword, and careful control of stoichiometry and temperature is crucial to minimize side products.

Morpholine Amides

N-acyl morpholines have emerged as a practical and economical alternative to Weinreb amides.[12] Morpholine is inexpensive, stable, and readily available, making this approach attractive for large-scale synthesis.

Mechanism of Action: Similar to Weinreb amides, morpholine amides are thought to form a chelated intermediate with organometallic reagents, though this interaction may be weaker. This helps to prevent over-addition, but their overall reactivity is often lower than the corresponding Weinreb amide.[12]

Performance & Use Case: Experimental data shows that morpholine amides can provide high yields of ketones, though sometimes requiring more forcing conditions or an excess of the organometallic reagent compared to Weinreb amides.[12] Their key advantage is cost-effectiveness and operational simplicity. They are an excellent choice for routine transformations where cost is a primary consideration and the nucleophile is sufficiently reactive.

Acyl Fluorides

Acyl fluorides are among the most stable acyl halides but are highly reactive towards nucleophiles in the presence of Lewis acids or under specific catalytic conditions.[13] Their preparation from carboxylic acids has become increasingly accessible with modern fluorinating reagents like Deoxo-Fluor or XtalFluor-E.[13][14]

Mechanism of Action: The high electronegativity of fluorine makes the carbonyl carbon highly electrophilic. Upon reaction with an organometallic reagent, the resulting tetrahedral intermediate readily expels the fluoride anion. The prevention of over-addition is less about intermediate stability (as in the Weinreb case) and more about the relative reactivity of the starting acyl fluoride versus the product ketone. With less reactive organometallics like organocuprates, the reaction can cleanly stop at the ketone stage.[15]

Performance & Use Case: Acyl fluorides offer high chemoselectivity and are compatible with a broad range of functional groups.[5][14] They are particularly valuable in complex molecule synthesis where mild reaction conditions are paramount. The development of catalytic methods for their synthesis and subsequent coupling has expanded their utility significantly.[16]

Quantitative Performance Comparison

The choice of reagent is a multi-variable decision. The following table provides a comparative summary to guide this selection process.

FeatureWeinreb AmideN-Acyl Imidazole (CDI)Morpholine AmideAcyl Fluoride
Preparation Multi-step (acid to acid chloride to amide) or via coupling agents.[4][5]Often a one-pot procedure from the carboxylic acid.[11]Similar to Weinreb amide; from acid chloride or with coupling agents.From carboxylic acids using specialized fluorinating agents.[13]
Reagent Stability Generally bench-stable and can be purified/stored.[6]Generated and used in situ; generally not isolated.[8][17]High stability, similar to Weinreb amides.[12]More stable than other acyl halides; can often be isolated.[14]
Over-addition Control Excellent, via stable chelated intermediate.[1][3]Moderate; depends on organometallic reactivity and conditions.Good, mechanism is thought to involve chelation.[12]Good, especially with less reactive organometallics (e.g., cuprates).[15]
Functional Group Tolerance Very high; compatible with many sensitive groups.Good; mild conditions avoid harsh reagents.[18]Good; generally similar to Weinreb amides.Excellent; high chemoselectivity.[14]
Cost-Effectiveness Moderate; N,O-dimethylhydroxylamine can be costly.High; CDI is an inexpensive bulk reagent.Excellent; morpholine is very inexpensive.Moderate to Low; fluorinating agents can be expensive.
Key Advantage High reliability and predictability.[3]One-pot efficiency and mild activation.[11]Scalability and low cost.[12]High reactivity and chemoselectivity.[13]

Strategic Selection Workflow

To assist in navigating these options, the following decision-making workflow is proposed for a typical scenario involving the acylation of an organometallic reagent.

Caption: Decision tree for selecting an appropriate acylating agent.

Experimental Protocols

The following protocols are illustrative examples. Researchers should always consult primary literature and perform appropriate safety assessments before conducting any experiment.

Protocol 1: Two-Step Ketone Synthesis via Weinreb Amide

This procedure is adapted from a common method involving CDI for the initial amide formation.[11]

Step A: Synthesis of N-methoxy-N-methylamide (Weinreb Amide)

  • To a stirred solution of the desired carboxylic acid (1.0 equiv) in dichloromethane (DCM, ~0.3 M), add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv) in one portion at room temperature.

  • Stir the mixture for 45-60 minutes. Gas evolution (CO₂) should be observed.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the solution in one portion.

  • Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, quench the reaction with 1 M HCl. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo to afford the Weinreb amide, which can be purified by chromatography if necessary.

Step B: Reaction with Organometallic Reagent

  • Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add the organometallic reagent (e.g., Grignard or organolithium, 1.1-1.5 equiv) dropwise, maintaining the low temperature.

  • Stir the reaction at -78 °C for 1-2 hours, or until starting material is consumed.

  • Quench the reaction at low temperature by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting ketone by flash chromatography.

Protocol 2: One-Pot Ketone Synthesis using an N-Acyl Benzotriazole Intermediate

This method, developed by Katritzky et al., provides an alternative activation method.

  • To a solution of the carboxylic acid (1.0 equiv) and benzotriazole (1.0 equiv) in THF, add thionyl chloride (1.1 equiv) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours to form the N-acylbenzotriazole intermediate.

  • In a separate flask, prepare the organometallic reagent (e.g., Grignard reagent, 2.5 equiv) in THF.

  • Cool the Grignard reagent solution to 0 °C and slowly add the solution of the N-acylbenzotriazole intermediate.

  • Stir the reaction for 2-4 hours at room temperature.

  • Quench the reaction by carefully adding 2 M HCl. Extract with ether, wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the desired ketone.

Conclusion

The N-methoxy-N-methylamide remains a cornerstone of modern synthetic chemistry due to its exceptional reliability in preventing over-addition during ketone synthesis.[19] Its mechanism, predicated on a stable chelated intermediate, provides a level of control that is difficult to surpass.[3] However, a comprehensive understanding of the available alternatives is crucial for the versatile chemist.

N-acyl imidazoles offer unparalleled one-pot efficiency, morpholine amides provide a robust and highly economical option for large-scale work, and acyl fluorides deliver high reactivity with outstanding chemoselectivity for complex targets.[11][12][13] The optimal choice is not absolute but is instead a strategic decision based on the specific demands of the substrate, the nature of the nucleophile, and the overarching goals of the synthesis, such as cost, speed, and scale. By understanding the mechanistic nuances and performance characteristics of each class of reagent, researchers can significantly enhance their capacity to construct complex molecular architectures with precision and efficiency.

References

A Senior Application Scientist's Guide to N-Methoxy-N-methylamides (Weinreb Amides) in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and cost-effectiveness is paramount. The formation of carbon-carbon bonds to construct ketone moieties is a cornerstone of this endeavor, finding application in the synthesis of a vast array of pharmaceuticals and fine chemicals. Among the plethora of methods available, the use of N-methoxy-N-methylamides, commonly known as Weinreb amides, has carved out a significant niche. This guide provides a comprehensive cost-benefit analysis of employing N-Methoxy-N-methylpropionamide as a representative Weinreb amide, comparing its performance with key alternatives, supported by experimental data and field-proven insights.

The Enduring Appeal of the Weinreb Amide: Precision in Ketone Synthesis

The primary advantage of the Weinreb amide lies in its ability to elegantly circumvent the pervasive issue of over-addition that plagues the reaction of organometallic reagents with other acylating agents like esters or acid chlorides.[1][2][3] The reaction of a Grignard or organolithium reagent with a Weinreb amide proceeds through a stable, chelated tetrahedral intermediate.[3][4] This intermediate is remarkably resistant to collapse and further reaction with another equivalent of the organometallic reagent, even in excess. Upon aqueous workup, this stable intermediate cleanly hydrolyzes to afford the desired ketone in high yield and purity. This controlled reactivity is the hallmark of the Weinreb ketone synthesis and a principal driver of its widespread adoption.[1][5]

A Comparative Analysis: this compound vs. The Alternatives

The decision to employ a specific synthetic methodology is invariably a multifactorial one, balancing performance, cost, safety, and practicality. Here, we compare the use of this compound with two prominent alternatives: the use of morpholine amides and the direct conversion of carboxylic acids to ketones using organolithium reagents.

Data Presentation: Performance and Cost Comparison
FeatureThis compound (Weinreb Amide)Morpholine AmideDirect Organolithium Addition to Carboxylic Acid
Typical Yield Excellent (often >90%)[6]Good to Excellent[7]Good[8][9]
Selectivity High (prevents over-addition)[1][3]High (generally avoids over-addition)[7]Variable (can be prone to side reactions)
Substrate Scope Broad[6]Broad[7]More limited (sensitive functional groups may not be tolerated)[10]
Key Reagent Cost N,O-Dimethylhydroxylamine HCl: ~$0.24/g (bulk)Morpholine: ~$0.002/g (bulk)[11]Organolithium Reagent (e.g., n-BuLi): Variable, but generally higher cost per mole than Grignard reagents
Coupling Reagent Cost Variable (e.g., HATU: ~
1.56/g,T3P®:1.56/g, T3P®: ~1.56/g,T3PR◯:
2.35/mL of 50% solution)[1][12][13]
Same as Weinreb AmideNot applicable
Overall Cost-Effectiveness Moderate to High (justified by high purity and yield, reducing downstream purification costs)High (low-cost starting amine)Potentially high for simple substrates (fewer steps), but can be lower for complex molecules due to lower yields and purification challenges.
Safety/Handling N,O-Dimethylhydroxylamine HCl can be hygroscopic.[14] Standard amide coupling reagents have their own safety considerations.Morpholine is a flammable and corrosive liquid.[15]Organolithium reagents are highly pyrophoric and require stringent handling procedures.

Note: Costs are estimates based on currently available data and can vary significantly based on supplier, purity, and scale.

Causality Behind Experimental Choices: Why and When to Choose a Weinreb Amide

The data presented above highlights a clear trade-off. While the starting material for morpholine amides, morpholine, is significantly cheaper than N,O-dimethylhydroxylamine hydrochloride, the reliability and exceptionally high yields and purities often associated with the Weinreb amide method can offset the initial reagent cost, particularly in complex, multi-step syntheses where purification can be a major bottleneck and cost driver.

The direct addition of organolithiums to carboxylic acids appears attractive due to its atom economy and reduced step count.[8][9][16] However, this method requires two equivalents of the expensive organolithium reagent – the first for deprotonation of the carboxylic acid and the second for nucleophilic addition.[8][16] Furthermore, the harsh basic conditions can be incompatible with sensitive functional groups, limiting its applicability in the synthesis of complex molecules.

Decision Flowchart:

G Start Ketone Synthesis from Carboxylic Acid Complex Is the substrate complex with sensitive functional groups? Start->Complex HighPurity Is the highest possible purity and yield critical? Complex->HighPurity Yes CostSensitive Is the primary driver minimizing upfront reagent cost? Complex->CostSensitive No Weinreb Use Weinreb Amide (this compound) HighPurity->Weinreb Yes Morpholine Consider Morpholine Amide HighPurity->Morpholine No CostSensitive->Morpholine Yes Organolithium Consider Direct Organolithium Addition CostSensitive->Organolithium No

Caption: A decision-making flowchart for selecting a ketone synthesis method.

Experimental Protocols: A Self-Validating System

To provide a practical context for this analysis, we present a detailed, self-validating experimental protocol for the synthesis of a ketone via a Weinreb amide, alongside a protocol for the use of a morpholine amide.

Protocol 1: Synthesis of a Ketone via this compound (Weinreb Amide)

This two-step protocol first describes the formation of the Weinreb amide from a carboxylic acid, followed by its reaction with a Grignard reagent to yield the ketone.

Step 1: Weinreb Amide Formation

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Workup & Purification A Dissolve Carboxylic Acid (1 eq) in DCM B Add N,O-Dimethylhydroxylamine HCl (1.1 eq) A->B C Add Base (e.g., DIPEA, 2.5 eq) B->C D Cool to 0 °C C->D E Add Coupling Reagent (e.g., T3P®, 1.5 eq) dropwise D->E F Warm to RT and stir (monitor by TLC/LC-MS) E->F G Quench reaction F->G H Extract with organic solvent G->H I Purify by column chromatography H->I

Caption: Workflow for Weinreb amide formation.

Methodology:

  • To a stirred solution of the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable base (e.g., diisopropylethylamine, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the coupling reagent (e.g., propylphosphonic anhydride (T3P®), 1.5 eq) to the reaction mixture. The choice of coupling reagent is critical and can impact cost and efficiency.[17] T3P® is often favored for its ease of use and the water-soluble nature of its byproducts, simplifying purification.[5][18]

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure N-methoxy-N-methylamide.

Step 2: Ketone Synthesis

Methodology:

  • Dissolve the purified Weinreb amide (1.0 eq) in an anhydrous ethereal solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise. The reaction is typically exothermic.

  • Stir the reaction at 0 °C for a specified time, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude ketone can then be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of a Ketone via a Morpholine Amide

Methodology:

  • The formation of the morpholine amide follows a similar procedure to the Weinreb amide synthesis (Protocol 1, Step 1), substituting N,O-dimethylhydroxylamine hydrochloride with morpholine.

  • The subsequent reaction with a Grignard reagent to form the ketone also follows a similar procedure to Protocol 1, Step 2. Studies have shown that morpholine amides can be highly effective acylating agents for ketone synthesis with organometallic reagents.[7]

Concluding Remarks for the Practicing Scientist

The choice between this compound (and Weinreb amides in general) and its alternatives is a nuanced decision that hinges on the specific requirements of the synthetic target and the overarching project goals. For complex molecules where achieving high purity and yield is paramount to avoid costly and time-consuming purification of downstream intermediates, the reliability and high performance of the Weinreb amide approach often provide a superior cost-benefit profile, despite the higher initial cost of the starting amine.

Conversely, for less complex targets or in cost-sensitive applications where upfront reagent expenses are a primary concern, morpholine amides present a compelling and economically attractive alternative. The direct addition of organolithiums, while simple in concept, is often reserved for substrates that can withstand the harsh reaction conditions and where the cost of the organometallic reagent is not prohibitive.

Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each method, as outlined in this guide, will empower the research, scientist, and drug development professional to make the most informed and strategic decision for their synthetic endeavors.

References

Safety Operating Guide

Navigating the Safe Handling of N-Methoxy-N-methylpropionamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

N-Methoxy-N-methylpropionamide, a versatile reagent in modern organic synthesis, requires meticulous handling to ensure laboratory safety and experimental integrity. This guide provides an in-depth operational plan, grounded in scientific principles, to empower researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical Overview and Hazard Analysis

This compound (C₅H₁₁NO₂) is a colorless to almost colorless liquid.[1] It is recognized for its utility as a Weinreb amide in the synthesis of ketones. However, its chemical properties also present several hazards that necessitate stringent safety protocols.

A thorough understanding of the inherent risks is fundamental to cultivating a safe research environment. The primary hazards associated with this compound include:

  • Flammability: The compound is a flammable liquid and vapor, with a flashpoint of 26°C.[2][3][4] This means that it can ignite at temperatures commonly found in a laboratory setting when exposed to an ignition source. Therefore, all work should be conducted away from open flames, sparks, and hot surfaces.[3][4]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[5][6] This is due to the chemical's ability to disrupt the normal cellular structure of these tissues upon contact.

  • Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[6] The volatile nature of the compound at room temperature can lead to the presence of vapors in the breathing zone, especially in poorly ventilated areas.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between the researcher and the potential chemical exposure.

PPE CategoryItem and SpecificationsRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against accidental splashes that can cause serious eye irritation.[5][6] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contaminated.Prevents direct skin contact, which can lead to irritation.[5][7] The selection of appropriate glove material is crucial for adequate chemical resistance.
Body Protection A flame-resistant laboratory coat worn over clothing made of natural fibers (e.g., cotton).Protects the skin and personal clothing from spills and splashes.[7] Flame-resistant material is essential due to the flammable nature of the compound.
Respiratory Protection Typically not required for small-scale use in a well-ventilated area or chemical fume hood. For larger quantities or in situations with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges may be necessary.Minimizes the risk of inhaling vapors that can cause respiratory tract irritation.[6] Engineering controls like fume hoods are the preferred method for controlling inhalation exposure.
Foot Protection Closed-toe shoes made of a non-absorbent material.Protects feet from spills and falling objects.[7]

Standard Operating Procedures: A Framework for Safety

Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing risks. The following procedural guidelines are designed to ensure safe handling from receipt to disposal.

Engineering Controls: The Foundation of a Safe Workspace

The primary engineering control for handling this compound is a certified chemical fume hood. This provides adequate ventilation to prevent the accumulation of flammable and irritating vapors in the laboratory atmosphere.[8] All manipulations of the chemical, including weighing, transferring, and use in reactions, should be performed within a fume hood.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Clear the workspace of any unnecessary items and potential ignition sources.

  • Acclimatization: Allow the sealed container of this compound to reach room temperature before opening to prevent condensation of atmospheric moisture, which could affect the compound's integrity.

  • Transfer: When transferring the liquid, use only non-sparking tools and equipment.[3][4] Ground and bond containers when transferring large volumes to prevent the buildup of static electricity, which could serve as an ignition source.[3][4]

  • Reaction Setup: When setting up a reaction, ensure that the apparatus is secure and that any heating is done using a controlled heating mantle or oil bath, not an open flame.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[8][9] Decontaminate the work area.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4][5][10] The storage location should be away from heat, sparks, open flames, and strong oxidizing agents.[5] The recommended storage temperature is between 2-8°C.[2]

Spill Response

In the event of a spill, immediate and appropriate action is crucial to mitigate the hazards.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate laboratory safety personnel.

Waste Disposal: A Responsible Conclusion

Proper disposal of this compound and any contaminated materials is a critical component of the chemical's lifecycle management. All waste must be handled in accordance with institutional, local, and national regulations.

  • Unused Chemical: Unused or excess this compound should be collected in a designated, labeled, and sealed container for chemical waste. Do not pour it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent materials from spills, must be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Vendor: The disposal of chemical waste must be handled by a licensed and approved waste disposal company.

Decision Pathway for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Pathway cluster_assessment Task Assessment cluster_ppe PPE Requirements start Start: Plan to handle This compound scale Scale of Operation? start->scale ventilation Adequate Ventilation? (e.g., Fume Hood) scale->ventilation Small Scale (e.g., <100 mL) scale->ventilation Large Scale (e.g., >100 mL) ppe_enhanced_face Enhanced Face Protection: Add Face Shield scale->ppe_enhanced_face Significant Splash Risk ppe_standard Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat - Closed-toe Shoes ventilation->ppe_standard Yes ppe_enhanced_resp Enhanced Respiratory Protection: Consider Respirator with Organic Vapor Cartridges ventilation->ppe_enhanced_resp No ppe_enhanced_face->ppe_standard ppe_enhanced_resp->ppe_standard

Caption: Decision tree for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.